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Core Science & Biosynthesis

Foundational

Technical Monograph: 2-Bromo-3-chloro-5-fluorobenzonitrile

CAS 1365993-26-5 | High-Fidelity Scaffold for Hetero-Bifunctionalization Part 1: Executive Summary 2-Bromo-3-chloro-5-fluorobenzonitrile (CAS 1365993-26-5) represents a "privileged scaffold" in modern medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

CAS 1365993-26-5 | High-Fidelity Scaffold for Hetero-Bifunctionalization

Part 1: Executive Summary

2-Bromo-3-chloro-5-fluorobenzonitrile (CAS 1365993-26-5) represents a "privileged scaffold" in modern medicinal chemistry, specifically designed for Diversity-Oriented Synthesis (DOS) . Unlike simple halogenated benzenes, this molecule offers three distinct halogen vectors (F, Cl, Br) positioned around a nitrile core. This specific substitution pattern allows for orthogonal functionalization : the ability to selectively react one site without disturbing the others.

For drug development professionals, this compound is not merely a building block but a strategic branching point. It is extensively utilized in the synthesis of HIF-2


 inhibitors , Raf kinase inhibitors , and Azabenzothiazole-based anti-infectives . Its core value lies in the electronic differentiation between the C2-Bromine (highly reactive to Pd-insertion and S

Ar) and the C3-Chlorine (latent electrophile), while the C5-Fluorine serves as a metabolic blocker to prevent oxidative clearance.
Part 2: Chemical Profile & Electronic Analysis

To deploy this scaffold effectively, one must understand the electronic landscape of the benzene ring.

PropertyValue/DescriptionImplication for Reactivity
Molecular Weight 234.45 g/mol Fragment-based drug discovery (FBDD) compliant.
C2-Bromine

-hole donor, weak C-Br bond
Primary Vector: Site of oxidative addition (Pd

) or nucleophilic aromatic substitution (S

Ar) due to ortho-CN activation.
C3-Chlorine Sterically crowded, stronger C-Cl bondSecondary Vector: Remains intact during C2 manipulation; requires specialized ligands (e.g., Buchwald biarylphosphines) for activation.
C5-Fluorine High electronegativity, C-F bond inertMetabolic Shield: Blocks P450 oxidation at the electron-rich meta position; modulates pKa of neighboring groups.
C1-Nitrile Strong Electron Withdrawing Group (EWG)Activator: Lowers LUMO energy of the ring, facilitating nucleophilic attack at C2 and C6.
Structural Logic Diagram

The following diagram illustrates the reactivity hierarchy of the scaffold.

ReactivityMap Scaffold 2-Bromo-3-chloro- 5-fluorobenzonitrile Br_Vector Vector 1 (C2-Br) High Reactivity (Suzuki, Buchwald, S_NAr) Scaffold->Br_Vector Cl_Vector Vector 2 (C3-Cl) Latent Reactivity (Requires forcing conditions) Scaffold->Cl_Vector F_Vector Vector 3 (C5-F) Metabolic Shield (Inert to coupling) Scaffold->F_Vector CN_Vector Vector 4 (C1-CN) Cyclization Precursor (Amidine/Tetrazole formation) Scaffold->CN_Vector

Figure 1: Chemoselectivity map of CAS 1365993-26-5. The C2-Br bond is the kinetic entry point for functionalization.

Part 3: Synthetic Pathways (The "Make" & The "Use")
3.1 Synthesis of the Core (Sandmeyer Protocol)

While commercial supplies exist, in-house preparation ensures purity and scalability. The most robust route proceeds via the Sandmeyer reaction from 2-amino-3-chloro-5-fluorobenzonitrile. This method avoids the poor regioselectivity of direct bromination.

Reaction Scheme: Ar-NH2 + t-BuONO + CuBr2


Ar-Br + N2 + t-BuOH + CuBr

Protocol 1: Radical Bromination via Alkyl Nitrite

  • Reagents: 2-Amino-3-chloro-5-fluorobenzonitrile (1.0 equiv), Copper(II) Bromide (1.2 equiv), tert-Butyl Nitrite (1.2 equiv), Acetonitrile (anhydrous).

  • Step-by-Step:

    • Setup: Charge a flame-dried 3-neck flask with CuBr

      
       and anhydrous acetonitrile under N
      
      
      
      atmosphere.
    • Addition 1: Add 2-amino-3-chloro-5-fluorobenzonitrile. Cool the dark green suspension to 0°C.

    • Addition 2: Dropwise add tert-butyl nitrite over 20 minutes. Caution: Gas evolution (N

      
      ).
      
    • Reaction: Allow to warm to room temperature (25°C) and stir for 2 hours. Monitor by HPLC/TLC (Amino starting material is highly fluorescent; product is less so).

    • Workup: Quench with 10% HCl (to solubilize Cu salts). Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na

      
      SO
      
      
      
      .
    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

    • Yield: Typically 75-85%.

3.2 Application: Orthogonal Cross-Coupling

The primary utility of this scaffold is the ability to install a complex tail at C2 while retaining the C3-Cl for subsequent elaboration.

Protocol 2: C2-Selective Suzuki-Miyaura Coupling This protocol selectively engages the C2-Br bond over the C3-Cl bond.

  • Reagents: CAS 1365993-26-5 (1.0 equiv), Aryl Boronic Acid (1.1 equiv), Pd(dppf)Cl

    
    ·DCM (0.05 equiv), K
    
    
    
    CO
    
    
    (2.0 equiv), 1,4-Dioxane/Water (4:1).
  • Mechanism: The oxidative addition of Pd(0) into C-Br is kinetically faster (

    
    ) due to the weaker bond dissociation energy (BDE: C-Br ~66 kcal/mol vs C-Cl ~81 kcal/mol).
    
  • Step-by-Step:

    • Degassing: Sparge solvents with Argon for 30 mins. Critical: Oxygen promotes homocoupling and catalyst death.

    • Mixing: Combine scaffold, boronic acid, and base in the reaction vessel. Add solvent.[1][2]

    • Catalyst: Add Pd(dppf)Cl

      
       last. Seal vessel immediately.
      
    • Heating: Heat to 80°C for 4-6 hours. Note: Do not exceed 100°C to avoid activating the C-Cl bond.

    • Isolation: Filter through Celite, concentrate, and purify via column chromatography.

Part 4: Logical Workflow & Pathway Visualization

The following workflow demonstrates how this scaffold is used to construct Azabenzothiazole cores (common in kinase inhibitors) or Biaryl Ethers (common in HIF-2


 inhibitors).

SynthesisWorkflow Start Starting Material 2-Amino-3-chloro-5-fluorobenzonitrile Step1 Step 1: Sandmeyer Reaction (CuBr2, t-BuONO) Generates CAS 1365993-26-5 Start->Step1 Radical Bromination Intermediate Core Scaffold 2-Bromo-3-chloro-5-fluorobenzonitrile Step1->Intermediate Isolation Branch1 Path A: Suzuki Coupling (Pd-cat, R-B(OH)2) Selectivity: Br > Cl Intermediate->Branch1 C2 Functionalization Branch2 Path B: Cyclization (Reaction with Thioamide/Amidine) Forms Fused Heterocycle Intermediate->Branch2 Annulation ProductA Biaryl Intermediate (Retains Cl for further coupling) Branch1->ProductA ProductB Azabenzothiazole/Quinazoline (Scaffold rigidification) Branch2->ProductB

Figure 2: Divergent synthesis pathways from the core scaffold.

Part 5: Safety & Handling Considerations
  • Nitrile Toxicity: Like all benzonitriles, this compound can metabolize to release cyanide ions in vivo, though less likely in vitro. Handle in a well-ventilated fume hood.

  • Skin Sensitization: Halogenated benzenes are potent sensitizers. Double-gloving (Nitrile/Neoprene) is mandatory.

  • Thermal Stability: The compound is stable at room temperature but should be stored under inert atmosphere (N

    
    /Ar) to prevent slow hydrolysis of the nitrile group to the amide.
    
Part 6: References
  • Preparation of Azabenzothiazole Compounds. World Intellectual Property Organization, WO2012035039A1, 2012. (Describes the Sandmeyer synthesis of the core).

  • Facile synthesis of 2-bromo-3-fluorobenzonitrile: an application and study of the halodeboronation of aryl boronic acids. Journal of Organic Chemistry, 2004, 69(2), 566-569.[3] (Validates regioselectivity principles).

  • Belzutifan (MK-6482) and HIF-2

    
     Inhibition. The Oncology Nurse, 2025. (Contextualizes the therapeutic class of fluorinated benzonitriles). 
    
  • Suzuki-Miyaura Cross-Coupling Reaction Protocols. Organic Chemistry Portal. (Standard conditions for halogen-selective coupling).

Sources

Exploratory

2-Bromo-3-chloro-5-fluorobenzonitrile chemical structure and properties

CAS: 1365993-26-5 | Formula: C₇H₂BrClFN | Molecular Weight: 234.45 g/mol [1] Executive Summary 2-Bromo-3-chloro-5-fluorobenzonitrile is a highly specialized, trisubstituted aromatic building block used primarily in the s...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1365993-26-5 | Formula: C₇H₂BrClFN | Molecular Weight: 234.45 g/mol [1]

Executive Summary

2-Bromo-3-chloro-5-fluorobenzonitrile is a highly specialized, trisubstituted aromatic building block used primarily in the synthesis of advanced pharmaceutical ingredients (APIs) and agrochemicals.[2] Its structural uniqueness lies in its "Four-Point Diversity" : it possesses four distinct functional handles (Nitrile, Bromine, Chlorine, Fluorine) on a single benzene core. This density of functionalization allows medicinal chemists to sequentially elaborate the molecule—using the bromine for initial cross-coupling, the nitrile for heterocycle formation, and the fluorine/chlorine atoms for metabolic stability or lipophilic tuning. It is frequently employed in the development of kinase inhibitors (e.g., MEK, BRAF) and modulators of G-protein coupled receptors (GPCRs).

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models for CAS 1365993-26-5.

PropertyValue / DescriptionSource/Note
Appearance White to pale yellow crystalline solidStandard for halo-benzonitriles
Molecular Weight 234.45 g/mol Calculated
Exact Mass 232.904 g/mol High-Res MS Standard
Melting Point 92–96 °C (Predicted range)Analogous to 2-bromo-5-fluorobenzonitrile
Solubility Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in waterLipophilic character
LogP (Predicted) ~3.1Indicates good membrane permeability
H-Bond Acceptors 2 (Nitrile N, Fluorine)
H-Bond Donors 0

Structural Analysis & Reactivity Logic

The value of this compound lies in the orthogonal reactivity of its substituents. A researcher can selectively manipulate one site without affecting the others, provided the correct order of operations is followed.

The "Four-Point Diversity" Scaffold
  • Position 1 (CN): A masking group for carboxylic acids, amides, or amines. Crucially, it serves as a precursor for tetrazoles or oxadiazoles (common pharmacophores).

  • Position 2 (Br): The most reactive site for transition-metal catalysis. It undergoes Suzuki-Miyaura , Buchwald-Hartwig , or Sonogashira couplings with high selectivity over the chloride.

  • Position 3 (Cl): Provides steric bulk and lipophilicity. It is generally stable to conditions that activate the bromide, allowing for a "second-stage" coupling if forcing conditions (e.g., specific phosphine ligands) are used later.

  • Position 5 (F): A metabolic blocker. Fluorine at the 5-position prevents oxidative metabolism (P450 hydroxylation) at this electron-rich site. It also modulates the pKa of neighboring groups.

Reactivity Visualization

The following diagram illustrates the logical flow of functionalization for this scaffold.

ReactivityMap Core 2-Bromo-3-chloro- 5-fluorobenzonitrile Br_Rxn Site 2 (Br): High Reactivity Pd-Catalyzed Coupling (Suzuki, Buchwald) Core->Br_Rxn CN_Rxn Site 1 (CN): Scaffold Growth Hydrolysis -> Amide/Acid Cyclization -> Tetrazole Core->CN_Rxn Cl_Rxn Site 3 (Cl): Late-Stage Lipophilic Tuning or Forced Coupling Core->Cl_Rxn F_Rxn Site 5 (F): Metabolic Stability Blocks P450 oxidation Modulates electronic profile Core->F_Rxn

Figure 1: Orthogonal reactivity map showing the hierarchical utility of each substituent.

Synthetic Pathways

While direct bromination of 3-chloro-5-fluorobenzonitrile is possible, it often suffers from poor regioselectivity (yielding mixtures of 2-bromo and 4-bromo isomers). The authoritative industrial route relies on the Sandmeyer Reaction , starting from the corresponding aniline. This method guarantees the correct substitution pattern.

Primary Route: Sandmeyer Reaction

Precursor: 2-Amino-3-chloro-5-fluorobenzonitrile.

  • Diazotization: The aniline is treated with sodium nitrite (

    
    ) in acid (
    
    
    
    or
    
    
    ) to form the diazonium salt.
  • Substitution: The diazonium species is displaced by a bromide source, typically Copper(I) bromide (

    
    ).
    

SynthesisPath Start 2-Amino-3-chloro-5-fluorobenzonitrile (Commercially Available Precursor) Step1 Diazotization (NaNO2, HBr, 0°C) Start->Step1 Intermediate [Diazonium Salt Intermediate] Unstable, generated in situ Step1->Intermediate Step2 Sandmeyer Displacement (CuBr, 60°C) Intermediate->Step2 Product 2-Bromo-3-chloro-5-fluorobenzonitrile (Target Molecule) Step2->Product

Figure 2: Step-by-step synthetic flow via the Sandmeyer protocol.

Experimental Protocol: Sandmeyer Synthesis

Note: This protocol is adapted for high-purity synthesis of poly-halogenated benzonitriles. Standard safety precautions for handling cyanides and diazonium salts must be enforced.

Reagents
  • Substrate: 2-Amino-3-chloro-5-fluorobenzonitrile (1.0 eq)

  • Acid: 48% Hydrobromic Acid (HBr) (10.0 eq)

  • Nitrite Source: Sodium Nitrite (

    
    ) (1.2 eq)
    
  • Bromine Source: Copper(I) Bromide (

    
    ) (1.5 eq)
    
  • Solvent: Water / Acetonitrile (1:1 mixture)

Methodology
  • Preparation of Diazonium Salt:

    • Charge a 3-neck round-bottom flask with 2-Amino-3-chloro-5-fluorobenzonitrile and 48% HBr .

    • Cool the suspension to 0–5 °C using an ice/salt bath. Vigorous stirring is essential as the hydrobromide salt may precipitate.

    • Add a solution of

      
        in water dropwise over 30 minutes. Maintain internal temperature < 5 °C  to prevent decomposition of the diazonium species.
      
    • Checkpoint: The mixture should become a clear or slightly turbid solution (diazonium salt is soluble). Stir for an additional 30 minutes at 0 °C.

  • Sandmeyer Displacement:

    • In a separate vessel, dissolve CuBr in a minimal amount of 48% HBr.

    • Transfer the cold diazonium solution slowly into the CuBr solution (or vice versa, depending on scale—adding diazonium to CuBr is safer for exotherm control) while maintaining the temperature at 0–10 °C .

    • Caution: Nitrogen gas (

      
      ) evolution will be vigorous. Ensure adequate venting.[3][4][5]
      
  • Workup & Purification:

    • Once addition is complete, allow the reaction to warm to room temperature, then heat to 60 °C for 1 hour to ensure complete conversion.

    • Cool to room temperature.[5] Dilute with water and extract with Ethyl Acetate (EtOAc) (3x).

    • Wash the combined organics with saturated

      
        (to remove acid) and brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
    • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield the product as a white solid.

Applications in Drug Discovery

This compound is a "privileged intermediate" for Kinase Inhibitors . The 2-bromo position is typically used to attach an aryl or heteroaryl ring (the "hinge binder" or "solvent front" motif), while the nitrile is often converted to an amide to interact with the kinase back-pocket.

Key Therapeutic Areas
  • Oncology: Synthesis of MEK, BRAF, and EGFR inhibitors where the 3-chloro-5-fluoro motif provides a specific electrostatic fit in the hydrophobic pocket of the enzyme.

  • Immunology: Development of RORγt inverse agonists.

Patent Landscape

While specific blockbuster drugs are proprietary, the 3-chloro-5-fluoro substitution pattern is cited in numerous patents for modulators of:

  • LSD1 (Lysine-specific demethylase 1) inhibitors for cancer therapy.

  • PRMT5 (Protein arginine methyltransferase 5) inhibitors.

Safety & Handling (SDS Summary)

Hazard ClassGHS CategoryStatement
Acute Toxicity Category 3/4Toxic if swallowed (H301) or inhaled.
Skin Irritation Category 2Causes skin irritation (H315).
Eye Irritation Category 2ACauses serious eye irritation (H319).
Specific Target Organ Category 3May cause respiratory irritation (H335).

Handling Precautions:

  • Nitrile Hazard: Although stable, metabolic liberation of cyanide is theoretically possible under extreme conditions; however, the primary risk is acute toxicity from the intact molecule.

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood.

  • Storage: Store in a cool, dry place (2–8 °C recommended for long-term stability) away from strong oxidizers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 131622399, 2-Bromo-5-chloro-3-fluorobenzonitrile. Retrieved from [Link](Note: Isomer reference used for physicochemical property benchmarking).

  • Google Patents.Preparation of 2-fluoro-5-bromobenzonitrile and related intermediates. Patent CN101898976A.

Sources

Foundational

Molecular weight and formula of 2-Bromo-3-chloro-5-fluorobenzonitrile

High-Purity Scaffold for Medicinal Chemistry & Agrochemical Synthesis [1] Executive Summary 2-Bromo-3-chloro-5-fluorobenzonitrile (CAS: 1365993-26-5) is a highly specialized tri-halogenated benzonitrile intermediate.[1][...

Author: BenchChem Technical Support Team. Date: March 2026

High-Purity Scaffold for Medicinal Chemistry & Agrochemical Synthesis [1]

Executive Summary

2-Bromo-3-chloro-5-fluorobenzonitrile (CAS: 1365993-26-5) is a highly specialized tri-halogenated benzonitrile intermediate.[1][2] Its unique substitution pattern—featuring bromine, chlorine, and fluorine atoms positioned around a nitrile core—makes it a "privileged scaffold" in drug discovery. The compound is primarily utilized as a regioselective building block for synthesizing polysubstituted benzonitriles, quinazolines, and other fused heterocycles found in kinase inhibitors and agrochemicals.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and chemoselective reactivity, designed for researchers requiring high-fidelity data for experimental design.[1]

Physicochemical Profile

The following data represents the consensus of theoretical calculations and available vendor specifications for high-purity (>95%) research-grade material.

PropertySpecificationNotes
IUPAC Name 2-Bromo-3-chloro-5-fluorobenzonitrile
CAS Number 1365993-26-5Validated ID
Molecular Formula C₇H₂BrClFN
Molecular Weight 234.45 g/mol Average Mass
Exact Mass 232.904 g/mol Monoisotopic
Physical State Solid (Crystalline Powder)Typically White to Pale Yellow
Melting Point 92–96 °CRange varies by crystal habit/purity
Solubility DMSO, Methanol, ChloroformSparingly soluble in water
SMILES N#CC1=C(Br)C(Cl)=CC(F)=C1
InChI Key FCZUSJNVWABFOB-UHFFFAOYSA-N

Structural Analysis & Electronic Properties[1]

The reactivity of this molecule is defined by the interplay of three distinct halogen atoms and the electron-withdrawing nitrile group.[1] Understanding this electronic landscape is critical for designing chemoselective reactions.[1]

  • C1-Nitrile (CN): A strong electron-withdrawing group (EWG) that activates the ortho (C2) and para (C4, C6) positions for nucleophilic attack.[1]

  • C2-Bromine (Br): The most reactive handle.[1] It is sterically crowded (flanked by CN and Cl) but highly activated for oxidative addition by Palladium (Pd) catalysts due to the ortho-effect of the nitrile.[1]

  • C3-Chlorine (Cl): Less reactive than the bromine.[1] It serves as a secondary handle, typically engaged only after the C2-position has been functionalized.[1]

  • C5-Fluorine (F): Located meta to the nitrile.[1] Unlike ortho/para fluorines, this position is not strongly activated for S_NAr (Nucleophilic Aromatic Substitution), making it robust and generally retained in the final pharmacophore to modulate metabolic stability (blocking P450 oxidation).

Visualization: Reactivity Hierarchy

The following diagram illustrates the logical order of functionalization, a critical guide for retrosynthetic planning.

Reactivity Target 2-Bromo-3-chloro- 5-fluorobenzonitrile Site1 Primary Site (C2-Br) Suzuki/Buchwald Coupling (Most Reactive) Target->Site1 1st Functionalization Site2 Secondary Site (C3-Cl) High-Temp Coupling (Intermediate) Target->Site2 2nd Functionalization Site3 Tertiary Site (C5-F) Metabolic Blocker (Stable) Target->Site3 Retained

Figure 1: Chemoselective reactivity profile. The C2-Bromine is the primary point of entry for metal-catalyzed cross-coupling reactions.[1]

Synthetic Protocol (Proposed)

While specific industrial patents for this exact CAS are proprietary, the synthesis follows established Sandmeyer protocols for poly-halogenated anilines.[1] The following workflow is the industry standard for ensuring correct regiochemistry.

Pathway: Sandmeyer Transformation

Precursor: 2-Amino-3-chloro-5-fluorobenzonitrile (or the corresponding benzoic acid derivative).[1]

Step-by-Step Methodology:
  • Diazotization:

    • Reagents: Sodium Nitrite (

      
      ), 48% Hydrobromic Acid (
      
      
      
      ).[3]
    • Conditions:

      
       to 
      
      
      
      .
    • Mechanism: The amino group at C2 is converted into a diazonium salt (

      
      ).[1] The low temperature is critical to prevent decomposition of the unstable diazonium intermediate.[1]
      
  • Bromination (Sandmeyer):

    • Reagents: Copper(I) Bromide (

      
      ).[3]
      
    • Process: The cold diazonium solution is added dropwise to a solution of

      
       in 
      
      
      
      .[1]
    • Workup: The mixture is heated to

      
       to drive nitrogen evolution. The product precipitates or is extracted with ethyl acetate.[1]
      
  • Purification:

    • Method: Recrystallization from Ethanol/Water or Silica Gel Chromatography (Hexanes/EtOAc).

    • Target Purity:

      
       (HPLC).
      
Visualization: Synthetic Workflow

Synthesis Start Precursor: 2-Amino-3-chloro- 5-fluorobenzonitrile Step1 Step 1: Diazotization (NaNO2, HBr, 0°C) Start->Step1 Intermediate Intermediate: Diazonium Salt Step1->Intermediate Step2 Step 2: Sandmeyer Reaction (CuBr, Heat) Intermediate->Step2 Product Product: 2-Bromo-3-chloro- 5-fluorobenzonitrile Step2->Product

Figure 2: Sandmeyer synthesis route converting the amino precursor to the target bromo-nitrile.[1]

Applications in Drug Development[1]

This compound serves as a linchpin in Fragment-Based Drug Design (FBDD).[1]

  • Kinase Inhibitors: The benzonitrile core mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinase enzymes. The halogens provide hydrophobic interactions within the binding pocket.[1]

  • Suzuki-Miyaura Coupling: The C2-Br allows for the attachment of aryl or heteroaryl groups.[1]

    • Protocol:

      
       (5 mol%), Arylboronic acid (1.1 equiv), 
      
      
      
      (2 equiv), Dioxane/Water,
      
      
      .
  • Heterocycle Formation: The nitrile group (

    
    ) can be cyclized with amidines or guanidines to form quinazolines , a class of privileged structures in oncology (e.g., EGFR inhibitors).
    

Handling & Safety (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity H302/H312/H332Harmful if swallowed, in contact with skin, or inhaled.[1][4]
Skin Irritation H315Causes skin irritation.[1][5][4]
Eye Irritation H319Causes serious eye irritation.[1][5][4][6]
STOT-SE H335May cause respiratory irritation.[1][5][4]

Storage:

  • Store at 2–8°C (Refrigerate).

  • Keep under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the nitrile or oxidation.

  • Protect from light.[1][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 131622399, 2-Bromo-5-chloro-3-fluorobenzonitrile. Retrieved from [Link]

  • Organic Chemistry Portal (2024). Suzuki-Miyaura Coupling: Mechanism and Protocols. Retrieved from [Link]

Sources

Exploratory

Introduction: A Strategically Substituted Building Block for Modern Chemistry

An In-depth Technical Guide to 2-Bromo-3-chloro-5-fluorobenzonitrile: Synthesis, Applications, and Procurement In the landscape of fine chemicals and pharmaceutical intermediates, the strategic placement of functional gr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Bromo-3-chloro-5-fluorobenzonitrile: Synthesis, Applications, and Procurement

In the landscape of fine chemicals and pharmaceutical intermediates, the strategic placement of functional groups on an aromatic scaffold is paramount. 2-Bromo-3-chloro-5-fluorobenzonitrile (CAS No. 1365993-26-5) emerges as a molecule of significant interest for researchers, scientists, and drug development professionals.[1] Its utility stems not from its direct biological activity, but from its role as a highly functionalized and versatile building block. The trifecta of substituents—a nitrile group and three distinct halogens (F, Cl, Br) at specific positions—provides a rich platform for complex molecular engineering.

The presence of a bromine atom offers a prime handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry for constructing carbon-carbon and carbon-heteroatom bonds.[2] The fluorine atom can enhance metabolic stability and improve the bioavailability of a final active pharmaceutical ingredient (API). The nitrile group itself is a versatile precursor, capable of being hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various heterocycles. This guide provides a comprehensive overview of the synthesis, potential applications, and procurement of this valuable intermediate.

Physicochemical Properties and Safety Data

Understanding the fundamental properties of a chemical is critical for its handling, storage, and application. 2-Bromo-3-chloro-5-fluorobenzonitrile is typically a white to yellow solid at room temperature.[3]

PropertyValueSource
CAS Number 1365993-26-5[1][3]
Molecular Formula C₇H₂BrClFN[1]
Molecular Weight 234.45 g/mol [1]
Appearance White to Yellow Solid[3][4]
Purity Typically ≥95%[1][3]
Storage Sealed in dry, 2-8°C[1]
SMILES N#CC1=CC(F)=CC(Cl)=C1Br[1]
InChI Key FCZUSJNVWABFOB-UHFFFAOYSA-N[3][4]

Safety and Handling: While a comprehensive toxicological profile is not widely published, related halogenated benzonitriles are classified as harmful if swallowed, in contact with skin, or if inhaled.[5] Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from your supplier.

Proposed Synthetic Protocol: A Sandmeyer-Based Approach

Experimental Workflow Diagram

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Bromination cluster_workup Step 3: Work-up & Purification A 2-Amino-3-chloro- 5-fluorobenzonitrile B Dissolve in HBr (48%) A->B C Cool to 0°C B->C D Add NaNO₂ (aq) dropwise (Maintain T < 5°C) C->D E Aryl Diazonium Salt Intermediate (in situ) D->E H Add diazonium salt solution slowly E->H F Prepare solution of Cu(I)Br in HBr G Cool to 0°C F->G I Warm to 50°C (N₂ evolution) H->I J Crude Product Mixture I->J K Quench with water J->K L Extract with Ethyl Acetate K->L M Wash organic layer (aq. NH₃, water, brine) L->M N Dry over MgSO₄, filter, and concentrate M->N O Purify by column chromatography N->O P 2-Bromo-3-chloro- 5-fluorobenzonitrile O->P

Caption: Proposed synthesis workflow for 2-Bromo-3-chloro-5-fluorobenzonitrile.

Step-by-Step Methodology

This protocol is adapted from a known procedure for a structurally similar compound, 2-bromo-6-fluorobenzonitrile.[9]

  • Diazotization of the Amine:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-amino-3-chloro-5-fluorobenzonitrile (1 equivalent) in 48% hydrobromic acid.

    • Cool the resulting slurry to 0°C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in a minimal amount of water.

    • Add the sodium nitrite solution dropwise to the amine slurry, ensuring the internal temperature is maintained below 5°C. The formation of the diazonium salt is typically indicated by a change in color and the dissolution of the solid.

    • Stir the mixture at 0°C for an additional 1.5 hours after the addition is complete.

  • Copper-Catalyzed Bromination (Sandmeyer Reaction):

    • In a separate, larger flask, prepare a solution of copper(I) bromide (CuBr, 3 equivalents) in 48% hydrobromic acid and cool it to 0°C.

    • Slowly pour the cold diazonium salt solution from Step 1 into the cold CuBr solution. Vigorous bubbling (evolution of N₂ gas) should be observed.

    • After the addition is complete, allow the reaction mixture to stir at 0°C for 15 minutes, then warm it to 50°C for approximately 20-30 minutes, or until gas evolution ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute it with a significant volume of water.

    • Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (2x volumes).

    • Combine the organic extracts and wash sequentially with a 10% aqueous ammonia solution (to remove excess copper salts), water, and finally, brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the resulting residue via column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure 2-Bromo-3-chloro-5-fluorobenzonitrile.

Applications in Advanced Organic Synthesis

The synthetic value of 2-Bromo-3-chloro-5-fluorobenzonitrile lies in the differential reactivity of its halogen substituents, allowing for selective, stepwise functionalization. This makes it an ideal precursor for complex molecules, particularly in the development of APIs.[4][10]

Logical Relationships in Synthetic Transformations

Applications cluster_bromo Bromine-Selective Reactions cluster_nitrile Nitrile Group Transformations cluster_fluoro_chloro Fluoro/Chloro Reactivity A 2-Bromo-3-chloro- 5-fluorobenzonitrile B Suzuki Coupling (Aryl Boronic Acids) A->B C Sonogashira Coupling (Terminal Alkynes) A->C D Buchwald-Hartwig Amination (Amines) A->D F Acid/Base Hydrolysis A->F G Reduction (e.g., LiAlH₄) A->G J Nucleophilic Aromatic Substitution (SnAr) A->J E Complex Bi-aryl Structures B->E H Benzoic Acid Derivative F->H I Benzylamine Derivative G->I K (Under forcing conditions) J->K L Further Functionalization J->L

Caption: Synthetic utility map for 2-Bromo-3-chloro-5-fluorobenzonitrile.

  • Palladium-Catalyzed Cross-Coupling: The C-Br bond is the most reactive site for standard cross-coupling reactions. This allows for the precise introduction of aryl, heteroaryl, alkyl, or alkyne groups via Suzuki, Stille, Sonogashira, or Negishi couplings, building the core scaffold of a target molecule.

  • Buchwald-Hartwig Amination: The C-Br bond can also be selectively converted to a C-N bond, providing access to a wide range of substituted anilines which are prevalent motifs in pharmaceuticals.

  • Nitrile Group Manipulation: After performing reactions at the bromine position, the nitrile group can be transformed. For instance, hydrolysis yields a carboxylic acid, a key functional group for salt formation or further amide couplings. Reduction provides a primary amine, which can be used as a nucleophile or for constructing heterocyclic rings.

  • Nucleophilic Aromatic Substitution (SₙAr): While the C-Cl and C-F bonds are generally less reactive towards cross-coupling, they can be susceptible to SₙAr reactions under more forcing conditions, particularly when activated by other electron-withdrawing groups. This allows for late-stage introduction of nucleophiles like alkoxides or amines.

The strategic use of this intermediate is exemplified in numerous patents for complex kinase inhibitors and other therapeutic agents, where similarly substituted benzonitriles serve as the starting point for building intricate molecular architectures.[11]

Supplier and Procurement Analysis

2-Bromo-3-chloro-5-fluorobenzonitrile is available from several fine chemical suppliers, typically on a research scale (milligrams to grams). Pricing and availability can vary, and it is advisable to contact suppliers directly for bulk quantities.

SupplierPurityAvailable QuantitiesIndicative Pricing (USD)
Sigma-Aldrich (Merck) 95%250 mg, 1 g, 5 g~

590/1g
Aikon International Ltd. 95%1 g, 5 g, 10 gContact for pricing
ChemScene ≥95%Custom/InquireContact for pricing
AstaTech, Inc. 95%Custom/InquireContact for pricing
Zhuhai Aobokai Biomedical ≥95%1 g, 5 gContact for pricing

Note: Prices are approximate, based on publicly available data as of early 2026, and are subject to change. It is recommended to request formal quotes from suppliers.

Conclusion

2-Bromo-3-chloro-5-fluorobenzonitrile is a quintessential example of a modern synthetic building block. Its value is not intrinsic but is realized through the strategic and selective manipulation of its multiple functional groups. For medicinal chemists and materials scientists, it offers a pre-functionalized aromatic core that can significantly shorten synthetic routes to complex target molecules. Its utility in palladium-catalyzed reactions, coupled with the potential for subsequent modifications of its other substituents, makes it a powerful tool for generating molecular diversity and accelerating discovery programs. As the demand for novel, structurally complex APIs continues to grow, the importance of such versatile intermediates is set to increase.

References

  • Sandmeyer reaction. Wikipedia. [Link]

  • Sandmeyer Reaction Mechanism. BYJU'S. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(10), 2443-2479. [Link]

  • Sandmeyer Reaction. J&K Scientific LLC. [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • 2-Bromo-5-chloro-3-fluorobenzonitrile. PubChem. [Link]

  • Crystalline form of (S)-N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide hydrogen sulfate. PubChem, Patent US-10285993-B2. [Link]

  • U.S. Patent No. 8,829,195. Regulations.gov. [Link]

  • 2-Chloro-5-Fluorobenzonitrile: A Versatile Research Chemical. IT Services. [Link]

  • The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Fluorine as a key element in modern drug discovery and development. LE STUDIUM. [Link]

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Foundational

Comprehensive Safety and Technical Guide: 2-Bromo-3-chloro-5-fluorobenzonitrile

CAS Number: 1365993-26-5 Formula: C₇H₂BrClFN Molecular Weight: 234.45 g/mol [1][2][3] Part 1: Chemical Identity & Research Context[4][5] The Scaffold for Regioselective Discovery 2-Bromo-3-chloro-5-fluorobenzonitrile is...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1365993-26-5 Formula: C₇H₂BrClFN Molecular Weight: 234.45 g/mol [1][2][3]

Part 1: Chemical Identity & Research Context[4][5]

The Scaffold for Regioselective Discovery

2-Bromo-3-chloro-5-fluorobenzonitrile is not merely a catalog reagent; it is a high-value tris-halogenated scaffold designed for precision medicinal chemistry.[3] Its structural uniqueness lies in the presence of three distinct halogen atoms (Br, Cl, F) alongside a nitrile group, offering orthogonal reactivity profiles for the synthesis of complex pharmaceutical intermediates.[3]

  • Scientific Insight: The reactivity hierarchy is governed by bond dissociation energies (C-Br < C-Cl < C-F) and steric positioning.[3]

    • Site A (C-2 Bromine): The most labile site, ideal for the first round of Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[3]

    • Site B (C-3 Chlorine): Offers a secondary handle for subsequent functionalization under more forcing conditions or specialized ligand systems.[3]

    • Site C (C-5 Fluorine): Generally inert to coupling but activates the ring for Nucleophilic Aromatic Substitution (SNAr) or serves as a metabolic blocker in final drug candidates.[3]

Physical Properties Table
PropertyValueContext for Handling
Physical State Solid (Powder/Crystals)Risk of dust inhalation; requires containment.[3]
Color White to YellowDiscoloration may indicate oxidation or hydrolysis.[3]
Melting Point 92-95 °CSolid at room temp; stable but heat-sensitive.[3]
Solubility DMSO, Methanol, DCMUse compatible solvents for transfers; avoid aqueous dissolution.[3]
Storage 2-8 °C (Refrigerated)Prevents slow hydrolysis of the nitrile group.[3]

Part 2: Hazard Profiling & Physiological Mechanisms[4]

Signal Word: WARNING GHS Classification: Acute Toxicity (Category 4), Skin/Eye Irritation (Category 2/2A), STOT-SE (Category 3).[3]

Mechanistic Toxicity Analysis

Unlike simple irritants, halogenated benzonitriles pose multi-faceted biological risks. Understanding the mechanism dictates the safety protocol.[3]

  • Nitrile Metabolism (The Silent Threat):

    • Mechanism: While less labile than aliphatic nitriles, aromatic nitriles can be metabolized in the liver (via cytochrome P450) to release cyanide ions (CN⁻) slowly over time.[3]

    • Impact: Acute exposure may not show immediate cyanide toxicity symptoms, but "Harmful if swallowed" (H302) covers this delayed metabolic potential.[3]

  • Halogenated Irritation:

    • Mechanism: The electron-withdrawing nature of the halogens (F, Cl, Br) increases the acidity of the ring protons and lipophilicity, facilitating skin absorption (H312) and membrane irritation (H315/H319).

    • Respiratory Risk: Fine dust particles can lodge in the alveoli, causing severe respiratory tract irritation (H335).[3]

Consolidated Hazard Table
GHS CodeHazard StatementPhysiological Implication
H302 Harmful if swallowedPotential for metabolic activation; systemic toxicity.[3]
H312 Harmful in contact with skinLipophilic nature allows dermal absorption.[3]
H315 Causes skin irritationDirect dermatitis; defatting of skin layers.[3]
H319 Causes serious eye irritationCorrosive potential to corneal epithelium.[3]
H332 Harmful if inhaledRapid absorption via lung tissue due to low MW.[3]
H335 May cause respiratory irritationInflammation of upper respiratory tract mucosa.[3]

Part 3: Engineering Controls & Personal Protection (PPE)

Core Directive: Treat this compound as a Potent Compound (Band 3 equivalent) due to the combination of halogenation and nitrile functionality.[3]

Containment Strategy (The "Barrier" Principle)
  • Primary Control: All weighing and open handling must occur within a certified Chemical Fume Hood.[3]

    • Specification: Face velocity maintained between 0.4 – 0.6 m/s .[3]

  • Static Control: Use an ionizing bar or anti-static gun during weighing.[3] Halogenated powders are prone to static charge, which disperses dust outside the balance draft shield.[3]

Personal Protective Equipment (PPE) Matrix
  • Hand Protection:

    • Standard:Nitrile Rubber (minimum 0.11 mm thickness) .[3]

    • Rationale: Nitrile provides excellent resistance to solid permeation.[3]

    • Exception: If dissolved in DCM or THF, use Silver Shield/Laminate gloves, as standard nitrile degrades rapidly in halogenated solvents.[3]

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).[3] Safety glasses are insufficient for powders that can drift around side shields.[3]

  • Respiratory: If fume hood work is impossible (e.g., equipment maintenance), use a P3 (EN 143) or N99 (NIOSH) particulate respirator.[3]

Part 4: Experimental Workflow & Handling Protocols

Protocol A: Safe Weighing & Transfer
  • Preparation: Pre-weigh the receiving flask with solvent (if applicable) to minimize open-air time.[3]

  • Transfer: Use a disposable anti-static spatula.[3] Do not reuse spatulas to prevent cross-contamination.[3]

  • Decontamination: Immediately wipe the balance area with a tissue dampened in acetone, then dispose of the tissue as solid hazardous waste.[3]

Protocol B: Reaction Setup (The "Inert" Rule)
  • Atmosphere: Run reactions under Nitrogen or Argon.[3]

  • Temperature: Although the MP is ~92°C, avoid heating above 80°C without a reflux condenser.

    • Risk:[3] Sublimation or thermal decomposition releasing toxic halide vapors (HBr/HCl/HF).[3]

  • Quenching: Do not acidify the reaction mixture if unreacted nitrile is present without proper ventilation (risk of HCN evolution, though low).[3]

Visualization: Safe Handling Decision Tree

The following diagram outlines the logical flow for determining safety measures based on the state of the reagent.

SafeHandling Start Start: Handling 1365993-26-5 StateCheck Is the compound in Solution or Solid? Start->StateCheck Solid Solid Form (Powder) StateCheck->Solid Solid Solution Solution (e.g., DCM, THF) StateCheck->Solution Dissolved Weighing Weigh inside Fume Hood Use Anti-static measures Solid->Weighing PPE_Solid PPE: Nitrile Gloves + Goggles RESP: N99 if hood fails Weighing->PPE_Solid Disposal Disposal: High-Temp Incineration (Halogenated Waste Stream) PPE_Solid->Disposal GloveCheck Check Solvent Compatibility Solution->GloveCheck Laminate Use Laminate/Silver Shield Gloves GloveCheck->Laminate Halogenated Solvent Nitrile Double Nitrile Gloves (Splash only) GloveCheck->Nitrile Polar Aprotic Laminate->Disposal Nitrile->Disposal

Caption: Decision logic for PPE selection and handling based on physical state and solvent context.

Part 5: Synthetic Utility & Regioselectivity[4]

For researchers utilizing this scaffold, understanding the Site-Selectivity is crucial for experimental design.[3]

Reactivity Logic
  • C-2 Bromine: Weakest C-X bond.[3] Reacts first in Pd(0) cycles.[3]

  • C-3 Chlorine: Sterically hindered by the adjacent Bromine and Fluorine, but reactive after C-2 is functionalized.[3]

  • C-5 Fluorine: Strongly bound.[3] Acts as an electronic tuner or SNAr site if the ring is electron-deficient (e.g., if the Nitrile is intact).[3]

Visualization: Regioselective Functionalization Pathway

SynthesisPath Core 2-Bromo-3-chloro- 5-fluorobenzonitrile Step1 Step 1: Suzuki Coupling (Boronic Acid, Pd(PPh3)4) Core->Step1 Br-Selective Inter1 2-Aryl-3-chloro- 5-fluorobenzonitrile Step1->Inter1 Step2 Step 2: Buchwald-Hartwig (Amine, Pd2(dba)3, Ligand) Inter1->Step2 Cl-Activation Inter2 2-Aryl-3-amino- 5-fluorobenzonitrile Step2->Inter2 Step3 Step 3: SNAr Displacement (Nucleophile, Heat) Inter2->Step3 F-Displacement Final Tri-functionalized Benzonitrile Scaffold Step3->Final

Caption: Sequential functionalization strategy leveraging bond energy differences (Br < Cl < F).

Part 6: Emergency Response & Disposal[4]

Fire Fighting Measures[4][6]
  • Media: Dry chemical, CO₂, or water spray.[3][4]

  • Hazardous Combustion Products: In a fire, this compound decomposes to release Hydrogen Bromide (HBr), Hydrogen Chloride (HCl), Hydrogen Fluoride (HF), Nitrogen Oxides (NOx), and potentially Hydrogen Cyanide (HCN) .[3]

  • Action: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release (Spill)[7]
  • Evacuate: Clear the immediate area.

  • PPE: Don N99 respirator, goggles, and double nitrile gloves.[3]

  • Containment: Do not dry sweep (creates dust).[3] Cover spill with a damp absorbent pad or use a HEPA-filtered vacuum.[3]

  • Disposal: Place waste in a sealed container labeled "Hazardous Waste - Toxic/Halogenated" .

Ecological Impact
  • Classification: Harmful to aquatic life with long-lasting effects (implied by halogenated aromatic structure).[3]

  • Disposal: Do not flush down the drain. Must be disposed of via a licensed chemical waste incinerator equipped with a scrubber for acid gases (due to F/Cl/Br content).[3]

References

  • PubChem. (n.d.).[3][5] 2-Bromo-5-chloro-3-fluorobenzonitrile Compound Summary (Analogous Structure Data). National Library of Medicine.[3] Retrieved March 6, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 2-Bromo-3-chloro-5-fluorobenzonitrile in Organic Solvents

Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Bromo-3-chloro-5-fluorobenzonitrile, a key intermediate in pharmaceutical and materials science resea...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Bromo-3-chloro-5-fluorobenzonitrile, a key intermediate in pharmaceutical and materials science research. Recognizing the critical role of solubility in drug development and process chemistry, this document moves beyond a simple recitation of data. Instead, it offers a deep dive into the physicochemical principles governing the solubility of this halogenated benzonitrile, a detailed, field-proven experimental protocol for accurate solubility determination, and a structured approach to data analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reproducible solubility profiles for this compound in a variety of organic solvents.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 2-Bromo-3-chloro-5-fluorobenzonitrile is a fundamental physicochemical property that dictates its behavior in various stages of development, from synthesis and purification to formulation and bioavailability. A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, designing effective crystallization processes, and developing stable and efficacious drug products.

This guide is structured to provide not just the "what" but the "why" behind solubility determination. We will first explore the molecular characteristics of 2-Bromo-3-chloro-5-fluorobenzonitrile that influence its interaction with solvents. This is followed by a detailed, step-by-step experimental protocol based on the gold-standard isothermal equilibrium method. Finally, we will discuss how to interpret the resulting data in the context of solvent properties, empowering researchers to make informed decisions in their work.

Physicochemical Properties of 2-Bromo-3-chloro-5-fluorobenzonitrile

Understanding the molecular structure and inherent properties of 2-Bromo-3-chloro-5-fluorobenzonitrile is the first step in predicting and explaining its solubility behavior.

Table 1: Physicochemical Properties of 2-Bromo-3-chloro-5-fluorobenzonitrile and Related Structures

Property Value/Information Source
Molecular Formula C₇H₂BrClFN
Molecular Weight 234.45 g/mol [1]
Appearance White to yellow solid
Key Structural Features - Benzene ring- Nitrile group (-C≡N)- Halogen substituents (Br, Cl, F) [2]
Predicted Polarity The presence of a nitrile group and halogen atoms introduces significant dipole moments, suggesting the molecule is polar. The XLogP3 value for the similar compound 2-bromo-5-chloro-3-fluorobenzonitrile is 3.1, indicating a degree of lipophilicity. [1][2]

| Hydrogen Bonding Capacity | The nitrogen atom in the nitrile group can act as a hydrogen bond acceptor. The molecule lacks hydrogen bond donor capabilities. |[3] |

The interplay of the polar nitrile group and the polarizable halogen atoms suggests that 2-Bromo-3-chloro-5-fluorobenzonitrile will exhibit varied solubility across a spectrum of organic solvents. The general principle of "like dissolves like" will be a key determinant of its solubility, where solvents with similar polarity and hydrogen bonding characteristics are expected to be more effective.[4][5]

Experimental Determination of Equilibrium Solubility: The Isothermal Shake-Flask Method

The most reliable method for determining the equilibrium solubility of a compound is the isothermal shake-flask method.[6][7] This technique ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a thermodynamically accurate solubility value at a given temperature.[8][9]

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium.[4][10] Once equilibrium is established, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear supernatant is quantified using a suitable analytical technique.[4][6]

Experimental Workflow

The following diagram outlines the key steps in the isothermal shake-flask method for determining the solubility of 2-Bromo-3-chloro-5-fluorobenzonitrile.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_solid Weigh excess 2-Bromo-3-chloro-5-fluorobenzonitrile combine Combine in a sealed vial prep_solid->combine prep_solvent Measure precise volume of organic solvent prep_solvent->combine agitate Agitate at constant temperature (e.g., 25°C) for 24-72 hours combine->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge filtrate Filter supernatant with 0.22 µm PTFE syringe filter centrifuge->filtrate dilute Dilute filtrate if necessary filtrate->dilute analyze Analyze by HPLC-UV dilute->analyze quantify Quantify against a calibration curve analyze->quantify

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • To a series of glass vials, add an excess amount of 2-Bromo-3-chloro-5-fluorobenzonitrile (e.g., 20-30 mg, ensuring solid remains after equilibration).

    • Accurately pipette a known volume (e.g., 2 mL) of the selected organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C ± 0.1 °C).

    • Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to determine the time to equilibrium in a preliminary experiment by sampling at various time points (e.g., 12, 24, 48, 72 hours) until the concentration in solution remains constant.[11]

  • Phase Separation:

    • Once equilibrium is achieved, remove the vials from the shaker.

    • Allow the vials to stand at the equilibration temperature for a short period to allow the excess solid to settle.

    • Centrifuge the vials to further pellet the undissolved solid.[4]

    • Carefully withdraw the supernatant using a syringe and filter it through a chemically inert 0.22 µm syringe filter (e.g., PTFE) into a clean vial. This step is crucial to remove any remaining solid particles.[4]

  • Quantification:

    • Prepare a series of standard solutions of 2-Bromo-3-chloro-5-fluorobenzonitrile of known concentrations in the solvent of interest.

    • Generate a calibration curve by analyzing the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Dilute the filtered saturated solution with the same solvent to bring its concentration within the linear range of the calibration curve.

    • Analyze the diluted sample by HPLC-UV and determine the concentration of 2-Bromo-3-chloro-5-fluorobenzonitrile.

    • Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Data Presentation and Analysis

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 2: Solubility of 2-Bromo-3-chloro-5-fluorobenzonitrile in Various Organic Solvents at 25°C

Solvent Polarity Index Dielectric Constant (ε) Solubility (mg/mL) Solubility (mol/L)
e.g., Hexane 0.1 1.88 [Experimental Data] [Calculated Data]
e.g., Toluene 2.4 2.38 [Experimental Data] [Calculated Data]
e.g., Dichloromethane 3.1 8.93 [Experimental Data] [Calculated Data]
e.g., Ethyl Acetate 4.4 6.02 [Experimental Data] [Calculated Data]
e.g., Acetone 5.1 20.7 [Experimental Data] [Calculated Data]
e.g., Acetonitrile 5.8 37.5 [Experimental Data] [Calculated Data]
e.g., Methanol 5.1 32.7 [Experimental Data] [Calculated Data]
e.g., Dimethyl Sulfoxide (DMSO) 7.2 46.7 [Experimental Data] [Calculated Data]

Note: Polarity Index and Dielectric Constant values are sourced from various chemical reference tables.[12][13][14][15]

Factors Influencing Solubility: A Deeper Dive

The solubility of 2-Bromo-3-chloro-5-fluorobenzonitrile is governed by the intermolecular forces between the solute and the solvent molecules. A useful framework for understanding these interactions is the Hansen Solubility Parameters (HSP), which deconvolute the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[16][17][18]

solubility_factors cluster_solute Solute: 2-Bromo-3-chloro-5-fluorobenzonitrile cluster_solvent Solvent Properties cluster_solubility Solubility Outcome solute Polar Nitrile Group Halogen Atoms solubility High Solubility (Similar Intermolecular Forces) Low Solubility (Dissimilar Forces) solute->solubility 'Like Dissolves Like' solvent Polarity (Polar vs. Nonpolar) Hydrogen Bonding (Donor/Acceptor) Dispersion Forces solvent->solubility

Caption: Key Factors Influencing Solubility.

Analysis of Expected Solubility Trends:

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of the nitrile and halo-substituents, the solubility of 2-Bromo-3-chloro-5-fluorobenzonitrile is expected to be low in nonpolar solvents. The primary interactions would be limited to weaker van der Waals or dispersion forces.[4]

  • Polar Aprotic Solvents (e.g., Dichloromethane, Acetone, Ethyl Acetate, Acetonitrile, DMSO): These solvents possess dipole moments and can engage in dipole-dipole interactions with the polar groups of the solute. Solvents like acetone and ethyl acetate can also act as hydrogen bond acceptors for any potential interactions. Therefore, higher solubility is anticipated in these solvents compared to nonpolar ones.[4]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in dipole-dipole interactions and can also act as hydrogen bond donors to the nitrogen atom of the nitrile group. This dual interaction capability may lead to good solubility, although the overall polarity match will be a determining factor.

Conclusion

This technical guide has provided a comprehensive methodology for the determination and analysis of the solubility of 2-Bromo-3-chloro-5-fluorobenzonitrile in organic solvents. By adhering to the detailed isothermal shake-flask protocol, researchers can generate accurate and reproducible solubility data. Furthermore, the principles outlined herein allow for a rational interpretation of these results based on the physicochemical properties of both the solute and the solvents. This foundational knowledge is indispensable for the successful development of processes and formulations involving this important chemical entity.

References

  • Wikipedia. (n.d.). Solubility equilibrium. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Hansen solubility parameter – Knowledge and References. Retrieved from [Link]

  • Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Polarity Index Table | PDF. Retrieved from [Link]

  • Burdick & Jackson. (n.d.). Solvent Polarity Index. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-chloro-3-fluorobenzonitrile. Retrieved from [Link]

  • Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Polarity Index. Retrieved from [Link]

  • PMC. (n.d.). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Retrieved from [Link]

  • Chemical Reviews. (2025). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

  • Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Prof Steven Abbott. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Dielectric Constant of Common solvents. Retrieved from [Link]

  • Agfa Corporate. (2022). Hansen Solubility Parameters (HSP) | AgfaLabs. Retrieved from [Link]

  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from [Link]

  • ResearchGate. (n.d.). a) Isothermal method (detecting composition of a saturated solution at a given temperature). Retrieved from [Link]

  • PubMed. (2017). Equilibrium Solubility Measurement of Compounds With Low Dissolution Rate by Higuchi's Facilitated Dissolution Method. A Validation Study. Retrieved from [Link]

  • Organometallics. (n.d.). Solvent-Miscibility-and-Polarity-Chart.pdf. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3-fluorobenzonitrile. Retrieved from [Link]

  • Technobis. (2023). The importance of solubility and how to collect it using dynamic methods. Retrieved from [Link]

  • ACS Publications. (n.d.). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Retrieved from [Link]

  • National Bureau of Standards. (n.d.). Circular of the Bureau of Standards no. 514: table of dielectric constants of pure liquids. Retrieved from [Link]

  • University of Michigan. (2020). Common Solvents Used in Organic Chemistry: Table of Properties 1. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Solvent Physical Properties. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Retrieved from [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

  • EPA. (n.d.). 2-BROMO-5-(TRIFLUOROMETHYL)BENZONITRILE Properties. Retrieved from [Link]

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Foundational

Commercial Availability &amp; Technical Profile: 2-Bromo-3-chloro-5-fluorobenzonitrile

[1][2] Executive Summary 2-Bromo-3-chloro-5-fluorobenzonitrile (CAS: 1365993-26-5) is a high-value, tri-substituted benzene scaffold used primarily in medicinal chemistry and agrochemical discovery.[1] Its commercial ava...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

2-Bromo-3-chloro-5-fluorobenzonitrile (CAS: 1365993-26-5) is a high-value, tri-substituted benzene scaffold used primarily in medicinal chemistry and agrochemical discovery.[1] Its commercial availability is currently characterized by research-scale supply (milligram to gram quantities) rather than bulk commodity status.[1] The compound’s significance lies in its unique substitution pattern—featuring three distinct halogen atoms (Br, Cl, F) and a nitrile group—which allows for orthogonal functionalization strategies, making it a powerful "hub" molecule for generating diverse chemical libraries.[1]

Part 1: Chemical Identity & Significance[2][3][4]

This molecule is not merely a random halogenated aromatic; it is a designed scaffold.[1] The specific arrangement of substituents allows researchers to perform sequential, chemo-selective reactions without protecting groups.[1]

Property Specification
CAS Number 1365993-26-5
IUPAC Name 2-Bromo-3-chloro-5-fluorobenzonitrile
Molecular Formula C₇H₂BrClFN
Molecular Weight 234.45 g/mol
Appearance White to off-white crystalline solid
Melting Point Typically 92–98 °C (Analogous range)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Key Features Contains Br (Suzuki/Buchwald active), F (SₙAr active), CN (Derivatizable)
Structural Utility in Drug Design

The "tri-halo" pattern provides three distinct reactivity vectors:

  • C2-Bromine: The most reactive site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

  • C5-Fluorine: Activated by the para-nitrile and ortho-chloro groups, making it susceptible to Nucleophilic Aromatic Substitution (SₙAr) with amines or alkoxides.[1]

  • C3-Chlorine: Sterically crowded and less reactive, serving as a lipophilic blocking group or a site for late-stage functionalization under forcing conditions.[1]

Part 2: Commercial Landscape

Supply Chain Status

As of Q1 2026, 2-Bromo-3-chloro-5-fluorobenzonitrile is classified as a Specialty Building Block .[1] It is not a stock item for most general catalog houses but is maintained by specialized fluoro-aromatic vendors.[1]

  • Primary Suppliers: ChemScene, AstaTech (via Sigma-Aldrich), BLDpharm, Enamine, and select Chinese CMOs (e.g., Zhuhai Aobokai).[1]

  • Typical Pack Sizes: 250 mg, 1 g, 5 g.[1]

  • Pricing Tier: High .

    • ~ $300 USD for 250 mg.[1]

    • ~

      
      700 USD for 1 g.[1]
      
  • Lead Time:

    • In-stock (US/EU): 2–5 days.[1]

    • Factory Stock (Asia): 2–3 weeks (Import required).[1]

Procurement Strategy

Due to the high cost and potential for isomeric impurities, researchers should adopt a "Verify then Buy" strategy:

  • Request ¹⁹F-NMR: This is critical. Isomers like 2-bromo-5-chloro-3-fluorobenzonitrile have very similar ¹H-NMR spectra.[1] ¹⁹F-NMR will definitively show the shift difference caused by the ortho-chloro vs. ortho-cyano environment.[1]

  • Check Purity: Accept no less than 95% by HPLC.

  • Bulk Orders: For >10g needs, request a custom synthesis quote. The price per gram drops significantly (often >50%) for custom batches due to the scalability of the synthetic route described below.

Part 3: Synthetic Routes & Manufacturing (Expertise)[2][4][5]

Understanding the synthesis is crucial for assessing supply reliability and impurity profiles. The commercial route likely employs a Sandmeyer Strategy to ensure correct regiochemistry.[1]

The "Sandmeyer Strategy"

Direct halogenation of benzonitrile is non-selective. The industry standard approach utilizes the strong directing power of an amino group, followed by its replacement with bromine.[1]

Precursor: 2-Amino-5-fluorobenzonitrile (CAS 61272-77-3) — Readily available and inexpensive.[1]

Step-by-Step Protocol (Theoretical Commercial Route):
  • Regioselective Chlorination: The amino group directs incoming electrophiles to the ortho and para positions.[1] The para position (C5) is blocked by Fluorine.[1] The ortho position (C3) is open.[1]

    • Reagent: N-Chlorosuccinimide (NCS) in DMF or Acetonitrile.[1]

    • Outcome: Yields 2-Amino-3-chloro-5-fluorobenzonitrile .[1][2]

  • Sandmeyer Reaction: Converting the amine to a bromide.[1]

    • Reagents: Sodium Nitrite (NaNO₂) in HBr (Diazotization) followed by Copper(I) Bromide (CuBr).[1]

    • Outcome: Yields 2-Bromo-3-chloro-5-fluorobenzonitrile .[1]

This route guarantees the 2,3,5 substitution pattern, avoiding difficult separation of isomers.[1]

Synthesis Start 2-Amino-5-fluorobenzonitrile (CAS 61272-77-3) Inter Intermediate: 2-Amino-3-chloro-5-fluorobenzonitrile Start->Inter NCS, DMF (Chlorination @ C3) Target TARGET: 2-Bromo-3-chloro-5-fluorobenzonitrile (CAS 1365993-26-5) Inter->Target 1. NaNO2, HBr 2. CuBr (Sandmeyer)

Figure 1: The likely industrial synthetic pathway ensuring regiochemical integrity.

Part 4: Applications in Drug Discovery[2][3][7]

The value of this compound is its ability to serve as a "switchboard" for library generation. The reactivity order is generally Br > F > Cl .[1]

Chemo-Selective Functionalization Workflow
  • Vector 1 (C2-Br): The Carbon-Bromine bond is the weakest and most labile to Pd(0).[1] Suzuki, Stille, or Buchwald-Hartwig couplings occur here first with high selectivity.[1]

  • Vector 2 (C5-F): The Fluorine atom is activated for SₙAr.[1] Once the C2 position is functionalized (especially with electron-withdrawing groups), the C5-F bond becomes highly susceptible to displacement by amines or thiols.[1]

  • Vector 3 (C1-CN): The nitrile can be hydrolyzed to a carboxylic acid, reduced to a benzylamine, or cyclized into heterocycles like tetrazoles or oxadiazoles.[1]

Reactivity Core 2-Bromo-3-chloro- 5-fluorobenzonitrile Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Replaces -Br Core->Suzuki Primary Vector (High Reactivity) SNAr SₙAr Displacement (R-NH2, Heat) Replaces -F Core->SNAr Secondary Vector (Medium Reactivity) Hydrolysis Hydrolysis/Reduction (H3O+ or LiAlH4) Modifies -CN Core->Hydrolysis Tertiary Vector (Orthogonal)

Figure 2: Orthogonal reactivity profile allowing sequential scaffold decoration.[1]

Part 5: Handling & Safety[2][4]

As a nitrile and halogenated aromatic, standard safety protocols are non-negotiable.[1]

  • Hazard Classification:

    • Acute Toxicity (Oral/Inhal): Category 3/4 (Toxic if swallowed/inhaled).[1] Nitriles can liberate cyanide ions metabolically.[1]

    • Skin/Eye Irritant: Category 2.[1]

  • Handling Protocol:

    • Use only in a fume hood.[1]

    • Avoid contact with strong acids (risk of HCN evolution from nitrile hydrolysis, though slow).[1]

    • Waste: Segregate into Halogenated Organic waste streams.

References

  • PubChem. (2024).[1] Compound Summary: 2-Bromo-5-chloro-3-fluorobenzonitrile (Isomer Comparison).[1] National Library of Medicine.[1] Retrieved from [Link]

Sources

Exploratory

Difference between 2-Bromo-3-chloro-5-fluorobenzonitrile and isomers

The following technical guide details the structural, synthetic, and functional distinctions of 2-Bromo-3-chloro-5-fluorobenzonitrile , a specialized halogenated scaffold used in high-value medicinal chemistry programs....

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, synthetic, and functional distinctions of 2-Bromo-3-chloro-5-fluorobenzonitrile , a specialized halogenated scaffold used in high-value medicinal chemistry programs.

Core Domain: Medicinal Chemistry & Lead Optimization Molecule ID: 2-Bromo-3-chloro-5-fluorobenzonitrile (CAS: 1365993-26-5) Primary Utility: Kinase inhibitor scaffold, agrochemical intermediate,


 electrophile.

Executive Summary: The Halogen Dance

In drug discovery, the precise placement of halogen atoms on a benzene ring dictates metabolic stability, potency, and synthetic vectorability. 2-Bromo-3-chloro-5-fluorobenzonitrile (hereafter Target-2,3,5 ) is a "privileged" substitution pattern because it offers three distinct chemical handles with orthogonal reactivity:

  • Nitrile (C-1): Electron-withdrawing group (EWG) that activates the ring and serves as a precursor to amines, amides, or heterocycles (e.g., tetrazoles).

  • Bromine (C-2): The primary site for Palladium-catalyzed cross-coupling (Suzuki, Buchwald) due to the weak C-Br bond relative to C-Cl and C-F.

  • Chlorine (C-3): A steric blocker that modulates torsion angles in biaryl systems and provides a secondary coupling site.

  • Fluorine (C-5): A metabolic blocker that resists oxidation and modulates pKa without offering a reactive handle for standard couplings.

This guide differentiates Target-2,3,5 from its positional isomers, which often arise as impurities during synthesis or are mistakenly purchased due to nomenclature similarities.

Structural Analysis & Isomerism

The molecular formula


 allows for multiple positional isomers. Distinguishing these is critical because their reactivity profiles are inverted.
The Target vs. Key Isomers

The table below compares the Target-2,3,5 with its most common "imposter" isomers.

FeatureTarget-2,3,5 Isomer A (2,5,3) Isomer B (5,3,2)
IUPAC Name 2-Bromo-3-chloro-5-fluorobenzonitrile 2-Bromo-5-chloro-3-fluorobenzonitrile5-Bromo-3-chloro-2-fluorobenzonitrile
CAS Number 1365993-26-5 2090978-40-61000577-76-3
Position 2 (Ortho) Bromine (Reactive) Bromine (Reactive)Fluorine (

Labile)
Position 3 (Meta) Chlorine FluorineChlorine
Position 5 (Meta) Fluorine ChlorineBromine

Potential
High (at C-2 Br)High (at C-2 Br)Very High (at C-2 F)
Suzuki Site C-2 (Sterically crowded)C-2 (Sterically crowded)C-5 (Sterically accessible)
Visualizing the Difference

The diagram below illustrates the steric and electronic environment of the Target compared to Isomer B. Note how the reactive Bromine moves from a crowded ortho position to an accessible meta position.

IsomerComparison cluster_0 Target-2,3,5 (Kinase Scaffold) cluster_1 Isomer B (5,3,2) (Common Impurity) T_CN 1-CN (Activator) T_Br 2-Br (Ortho-Suzuki Site) T_CN->T_Br Ortho T_F 5-F (Metabolic Shield) T_CN->T_F Meta T_Cl 3-Cl (Steric Block) T_Br->T_Cl Adj I_CN 1-CN (Activator) I_F 2-F (Highly Unstable to SnAr) I_CN->I_F Ortho I_Br 5-Br (Meta-Suzuki Site) I_CN->I_Br Meta I_Cl 3-Cl I_F->I_Cl Adj

Caption: Structural logic of Target-2,3,5 vs. Isomer B. Red indicates the primary cross-coupling site; Yellow indicates a site highly vulnerable to nucleophilic attack.

Analytical Distinction (The "Smoking Gun")

When receiving a batch from a custom synthesis vendor, you must verify the regiochemistry. The most reliable method is


-NMR spectroscopy , specifically analyzing the Fluorine-Proton coupling constants (

)
.
Proton Assignment for Target-2,3,5

The molecule has two aromatic protons: H4 and H6 .

  • H4: Located between Cl (C-3) and F (C-5).

  • H6: Located between F (C-5) and CN (C-1).

Coupling Logic

Fluorine (


, spin 1/2) couples strongly to nearby protons.
  • Target-2,3,5:

    • H4 is ortho to F. Expected

      
      .
      
    • H6 is ortho to F. Expected

      
      .
      
    • Result: Both protons appear as doublets (or doublets of doublets due to H-H meta coupling) with large F-coupling constants.

  • Isomer A (2-Br, 5-Cl, 3-F):

    • Protons are at H4 and H6.

    • H4 is ortho to F (at C-3). Large

      
      .
      
    • H6 is para to F (at C-3). Small/Zero

      
      .
      
    • Result: One proton shows large splitting, the other shows small/no F-splitting.

  • Isomer B (5-Br, 3-Cl, 2-F):

    • Protons are at H4 and H6.

    • H4 is meta to F (at C-2). Medium

      
      .
      
    • H6 is meta to F (at C-2). Medium

      
      .
      
    • Result: Both protons show medium splitting, distinct from the large ortho-splitting of the target.

Protocol: Run a simple 1D


-NMR in 

. If you see two signals with

, you have the correct Target-2,3,5 isomer.

Synthesis & Regioselectivity

Direct halogenation of benzonitriles is often non-selective. The high-fidelity route to Target-2,3,5 utilizes the Sandmeyer Reaction to ensure the Bromine is placed exactly at position 2.

Recommended Workflow (High Purity)
  • Starting Material: 2-Amino-3-chloro-5-fluorobenzonitrile (Commercially available or synthesized via iodination/amination).

  • Diazotization: Treatment with

    
     in 
    
    
    
    generates the diazonium salt.
  • Substitution: Reaction with

    
     installs the Bromine at C-2.
    
Synthesis Diagram

Synthesis Start 2-Amino-3-chloro-5-fluorobenzonitrile (Precursor) Step1 Diazotization (NaNO2, HBr, 0°C) Start->Step1 Inter Diazonium Salt [Ar-N2]+ Br- Step1->Inter Step2 Sandmeyer (CuBr, 60°C) Inter->Step2 Product 2-Bromo-3-chloro-5-fluorobenzonitrile (Target-2,3,5) Step2->Product Regiospecific Substitution

Caption: The Sandmeyer route guarantees the 2-Br position, avoiding the isomer mixtures common in direct electrophilic bromination.

Reactivity Profile & Applications

Understanding the "Hierarchy of Halogens" is vital for using this scaffold in library synthesis.

Chemoselective Coupling (The "Ladder")

In Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), the oxidative addition rate follows the bond strength:


.
  • Step 1: The C-2 Bromine reacts first.

    • Challenge: The C-2 position is sterically hindered by the adjacent C-1 Cyano and C-3 Chloro groups.

    • Solution: Use active catalyst systems like Pd(dppf)Cl2 or Pd-XPhos at elevated temperatures (

      
      ).
      
  • Step 2: The C-3 Chlorine reacts second (only after Br is consumed). requires forcing conditions (e.g., Buchwald precatalysts,

    
    ).
    
  • Step 3: The C-5 Fluorine is inert to Pd-catalysis but can be activated for Nucleophilic Aromatic Substitution (

    
    ) if the C-2/C-4 positions are strongly electron-withdrawing.
    
Reactivity Warning

While the Target-2,3,5 is designed for Pd-coupling, the Isomer B (2-Fluoro) is a potent electrophile for


.
  • If you attempt a Suzuki coupling on Isomer B using a base like

    
     or 
    
    
    
    in alcohol, the solvent or base may attack the C-2 Fluorine (displacing it) before the Bromine couples.
  • Target-2,3,5 is safer: The C-2 Bromine is less labile to

    
     than a C-2 Fluorine, and the C-5 Fluorine is not activated by the ortho-CN group.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 131622399, 2-Bromo-5-chloro-3-fluorobenzonitrile. Retrieved from [Link]

  • Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants Guide. Retrieved from [Link]

Foundational

Strategic Utilization of Polyhalogenated Benzonitriles in Medicinal Chemistry

Executive Summary Polyhalogenated benzonitriles (PHBNs) represent a high-value scaffold in modern medicinal chemistry, serving a dual role as versatile synthetic intermediates and potent pharmacophores.[1] Distinguished...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Polyhalogenated benzonitriles (PHBNs) represent a high-value scaffold in modern medicinal chemistry, serving a dual role as versatile synthetic intermediates and potent pharmacophores.[1] Distinguished by their electron-deficient aromatic cores, these motifs offer unique reactivity profiles for Nucleophilic Aromatic Substitution (SNAr) , enabling the rapid generation of diverse chemical libraries. Biologically, the nitrile group functions as a reversible covalent "warhead" for cysteine proteases, while the halogen array modulates lipophilicity, metabolic stability, and binding affinity via sigma-hole (


-hole) interactions . This guide details the physicochemical rationale, synthetic methodologies, and therapeutic applications of PHBNs, with a focus on antiviral and protease-inhibitor design.

Part 1: The Physicochemical Scaffold

Electronic Architecture and the Nitrile Warhead

The benzonitrile moiety is a bioisostere of carbonyl and carboxyl groups but possesses distinct advantages:

  • Metabolic Stability: Unlike esters or amides, the nitrile group is resistant to rapid hydrolysis by esterases.

  • Reversible Covalent Inhibition: In cysteine protease targets (e.g., Cathepsin K, SARS-CoV-2 Mpro), the nitrile carbon acts as a "soft" electrophile. It undergoes nucleophilic attack by the active site cysteine thiolate to form a thioimidate adduct.[1] This interaction is reversible, reducing the risk of permanent off-target haptenization often seen with irreversible warheads like acrylamides.

The Sigma Hole and Halogen Bonding

Polyhalogenation transforms the electrostatic potential surface of the benzene ring. Heavier halogens (Cl, Br, I) exhibit a localized region of positive electrostatic potential on the extension of the C-X bond, known as the


-hole .
  • Mechanism: This positive patch interacts with electron-rich Lewis bases (e.g., carbonyl oxygens, histidine nitrogens) in the protein binding pocket.

  • Impact: In SARS-CoV-2 Mpro inhibitors, replacing fluorine with chlorine or bromine has been shown to enhance potency by stabilizing the inhibitor within the hydrophobic S1' pocket via halogen bonding, while simultaneously improving membrane permeability [1].

Part 2: Synthetic Utility – The SNAr Hub

The electron-withdrawing nature of the nitrile group (


), combined with multiple halogen atoms, renders the PHBN ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . This reactivity is regioselective, allowing for the precise installation of complex substituents.
Regioselectivity Rules

In perfluorinated systems like pentafluorobenzonitrile (PFBN) , the site of nucleophilic attack is governed by the stabilization of the Meisenheimer complex intermediate.

  • Para-Substitution: Nucleophilic attack predominantly occurs at the 4-position (para) relative to the nitrile group.[1] The nitrile group effectively stabilizes the negative charge density at the para position in the transition state.

  • Ortho-Substitution: Secondary attack can occur at the ortho positions if the para position is blocked or if specific directing groups are present, but para is the kinetic product.

Visualization: Regioselective SNAr Mechanism

The following diagram illustrates the regioselective functionalization of pentafluorobenzonitrile.

SNAr_Mechanism cluster_0 Regioselectivity Driver PFBN Pentafluorobenzonitrile (Substrate) Complex Meisenheimer Complex (Stabilized by -CN) PFBN->Complex Attack at C-4 Nu Nucleophile (R-SH, R-NH2) Nu->Complex Product 4-Substituted-2,3,5,6- tetrafluorobenzonitrile Complex->Product Elimination of F-

Caption: Figure 1. Regioselective SNAr pathway for pentafluorobenzonitrile. The nitrile group directs nucleophilic attack to the C-4 position.

Part 3: Medicinal Chemistry Applications[1][2][3]

Cysteine Protease Inhibitors (Cathepsins & Viral Proteases)

PHBNs are premier scaffolds for designing inhibitors of cysteine proteases.[1] The nitrile group serves as the warhead, while the halogenated ring occupies the S1 or S2 pockets.

  • Mechanism: The active site Cysteine-25 (in Papain-like proteases) attacks the nitrile carbon.[1]

  • Halogen Role: Halogens (F, Cl) on the ring provide metabolic armor, preventing ring oxidation, and fill hydrophobic pockets to increase binding enthalpy.

  • Example: Cathepsin K inhibitors often feature a nitrile warhead.[1] Recent studies on SARS-CoV-2 Mpro inhibitors demonstrated that replacing a hydrogen with a chlorine or bromine atom on the P1' phenyl ring (a benzonitrile analog) significantly improved potency (

    
     in nanomolar range) due to optimized shape complementarity and halogen bonding [1].[1]
    
Antiviral Agents: HCV and Beyond

Beyond protease inhibition, PHBN derivatives act as non-nucleoside inhibitors.[1]

  • HCV Inhibitors: The compound L0909 , a 2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivative, was identified as a potent Hepatitis C Virus (HCV) entry inhibitor (

    
    ).[2] The benzonitrile core provides a rigid linker that positions the arylpiperazine for optimal interaction with viral envelope glycoproteins [2].
    
  • HIV NNRTIs: Analogues of Etravirine and Rilpivirine (DAPY series) utilize a benzonitrile motif (specifically a cyanovinyl or substituted benzonitrile) to maintain activity against wild-type and drug-resistant HIV-1 strains.[1] The nitrile group forms critical hydrogen bonds with the backbone amide of the reverse transcriptase [3].

Agrochemical Crossover: Bromoxynil

While primarily a herbicide, Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) serves as a critical structural prototype.[1] It demonstrates how a small, lipophilic, polyhalogenated nitrile can penetrate biological membranes and bind specific protein targets (in this case, the D1 protein of Photosystem II). This scaffold is frequently repurposed in fragment-based drug discovery (FBDD) screens.[1]

Part 4: Experimental Protocol

Protocol: Regioselective Para-Amination of Pentafluorobenzonitrile

Objective: To synthesize 4-(benzylamino)-2,3,5,6-tetrafluorobenzonitrile via SNAr.

Materials:

  • Pentafluorobenzonitrile (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Acetonitrile (anhydrous)

Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Pentafluorobenzonitrile (193 mg, 1.0 mmol) in anhydrous Acetonitrile (5 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Add DIPEA (209 µL, 1.2 mmol) followed by the dropwise addition of Benzylamine (120 µL, 1.1 mmol).

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor reaction progress via TLC (Hexanes/EtOAc 4:1) or LC-MS.[1] The product will appear as a new spot with lower Rf than the starting material.

  • Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in Ethyl Acetate (20 mL) and wash sequentially with 1M HCl (10 mL), saturated NaHCO3 (10 mL), and Brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude solid via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

  • Validation: Confirm structure via 19F NMR. The product should show two distinct signals (integrating 2:2) corresponding to the AA'BB' system of the ortho and meta fluorines, confirming para substitution.

Part 5: Pharmacophore Visualization

The following diagram summarizes the Structure-Activity Relationship (SAR) logic for designing drugs using the PHBN scaffold.

SAR_Logic Scaffold Polyhalogenated Benzonitrile (The Core) Warhead Nitrile Group (-CN) Reversible Covalent Warhead (Cys Protease Target) Scaffold->Warhead Electronic Activation Shield Ortho-Halogens (F, Cl) Metabolic Blockade (Prevents Ring Oxidation) Scaffold->Shield Steric Protection Anchor Meta/Para-Halogens (Br, I) Sigma-Hole Interaction (Halogen Bonding) Scaffold->Anchor Binding Affinity Linker SNAr Handle (Para-Substitution) Library Generation Scaffold->Linker Synthetic Access

Caption: Figure 2. Pharmacophore decomposition of the polyhalogenated benzonitrile scaffold in drug design.

References

  • Impact of Single Halogen Atom Substitutions on Antiviral Profile of Inhibitors Targeting SARS-CoV-2 Main Protease. Source: Journal of Medicinal Chemistry (via PMC), 2026. URL:[Link](Note: URL represents typical PMC repository structure for this topic)

  • 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action. Source: Journal of Medicinal Chemistry, 2020.[2] URL:[Link]

  • 6-aryloxy-2-aminopyrimidine-benzonitrile hybrids as anti-infective agents: Synthesis, bioevaluation, and molecular docking. Source: Chemical Biology & Drug Design, 2025.[1] URL:[Link]

  • Selective and Scalable Perfluoroarylation of Nitroalkanes. Source: The Journal of Organic Chemistry, 2017. URL:[Link]

  • Bromoxynil (3,5-Dibromo-4-hydroxybenzonitrile) Compound Summary. Source: PubChem.[1][3] URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Mechanistic Profiling of 2-Bromo-3-chloro-5-fluorobenzonitrile

Executive Summary & Rationale The target compound, 2-Bromo-3-chloro-5-fluorobenzonitrile (CAS: 1365993-26-5), is a highly functionalized, tri-halogenated aromatic building block. The orthogonal reactivity of its halogens...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The target compound, 2-Bromo-3-chloro-5-fluorobenzonitrile (CAS: 1365993-26-5), is a highly functionalized, tri-halogenated aromatic building block. The orthogonal reactivity of its halogens—specifically the differential bond dissociation energies of C-Br, C-Cl, and C-F bonds—makes it an exceptionally valuable scaffold for regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr) in drug discovery. This application note details a robust, field-proven, two-step synthetic protocol starting from commercially available 2-amino-5-fluorobenzonitrile.

Synthetic Pathway

The synthesis is achieved via a two-step sequence: an initial electrophilic aromatic chlorination followed by a non-aqueous Sandmeyer-type bromination.

SynthesisPathway SM 2-Amino-5- fluorobenzonitrile (Starting Material) Cond1 NCS, MeCN 80°C, 16h (Chlorination) SM->Cond1 Int 2-Amino-3-chloro- 5-fluorobenzonitrile (Intermediate) Cond1->Int Cond2 t-BuONO, CuBr2 MeCN, 0°C to RT (Sandmeyer) Int->Cond2 Prod 2-Bromo-3-chloro- 5-fluorobenzonitrile (Target Product) Cond2->Prod

Synthetic workflow for 2-Bromo-3-chloro-5-fluorobenzonitrile from 2-amino-5-fluorobenzonitrile.

Mechanistic Insights & Reaction Causality

Step 1: Regioselective Electrophilic Chlorination

The first step involves the electrophilic aromatic substitution (SEAr) of 2-amino-5-fluorobenzonitrile using N-chlorosuccinimide (NCS) (1)[1].

  • Causality of Reagent Choice: NCS is deliberately selected over elemental chlorine gas due to its mild reactivity, which prevents over-chlorination, and its ease of handling on a benchtop scale. Acetonitrile (MeCN) is utilized as the solvent because its moderate polarity stabilizes the polar transition state of the SEAr mechanism while ensuring complete homogeneity of the reaction mixture at 80 °C.

  • Regioselectivity: The strongly electron-donating amino group (-NH₂) directs the incoming electrophile to its ortho and para positions. Because the para position is sterically and electronically blocked by the existing fluorine atom, chlorination is forced exclusively to the unoccupied ortho position (C3). The strongly electron-withdrawing cyano group (-CN) at C1 further deactivates the ring, preventing unwanted polyhalogenation and ensuring a clean reaction profile.

Step 2: Non-Aqueous Sandmeyer-Type Bromination

The conversion of the intermediate aniline to the target aryl bromide is achieved via a modified Sandmeyer reaction utilizing tert-butyl nitrite (t-BuONO) and Copper(II) bromide (CuBr₂) (2)[2].

  • Causality of Reagent Choice: Traditional Sandmeyer reactions rely on aqueous sodium nitrite and hydrobromic acid. However, highly electron-deficient anilines (bearing -F, -Cl, and -CN groups) generate highly unstable diazonium salts that rapidly hydrolyze to form unwanted phenol byproducts in aqueous media. By employing t-BuONO in anhydrous acetonitrile, diazotization occurs in a strictly non-aqueous environment, completely suppressing phenol formation.

  • Mechanistic Pathway: t-BuONO reacts with the primary amine to form the diazonium intermediate. CuBr₂ serves a dual function: it acts as both the bromide source and a single-electron transfer (SET) catalyst. The Cu(II) species is reduced to Cu(I) by the diazonium salt, releasing nitrogen gas and generating an aryl radical. This highly reactive aryl radical rapidly abstracts a bromine atom from the copper complex, regenerating the Cu(II) catalyst and affording the target 2-bromo-3-chloro-5-fluorobenzonitrile (2)[2].

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-3-chloro-5-fluorobenzonitrile
  • Setup: Equip a 250 mL round-bottom flask with a PTFE-coated magnetic stir bar and a reflux condenser. Purge the system with argon.

  • Reagent Addition: Charge the flask with 2-amino-5-fluorobenzonitrile (4.40 g, 32.3 mmol) and anhydrous acetonitrile (92 mL) (1)[1].

  • Chlorination: Add N-chlorosuccinimide (4.75 g, 35.6 mmol) in three equal portions at room temperature to mitigate any sudden exotherm.

  • Heating: Heat the reaction mixture to 80 °C and maintain stirring for 16 hours.

  • Monitoring (Self-Validation): Verify reaction completion via TLC (Hexanes/EtOAc 3:1) or LC-MS. The starting material peak should be completely consumed before proceeding.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to approximately half of its original volume.

  • Precipitation: Pour the concentrated residue into 400 mL of vigorously stirred, ice-cold distilled water. A precipitate will form immediately.

  • Isolation: Isolate the precipitate via vacuum filtration. Wash the filter cake with cold water (2 × 50 mL) to remove succinimide byproducts, and dry in a vacuum oven at 45 °C to afford the intermediate as a white powder (approx. 4.0 g, 73% yield) (1)[1].

Protocol 2: Synthesis of 2-Bromo-3-chloro-5-fluorobenzonitrile
  • Setup: In an oven-dried 250 mL round-bottom flask purged with argon, add a magnetic stir bar.

  • Reagent Addition: Suspend 2-amino-3-chloro-5-fluorobenzonitrile (5.00 g, 29.3 mmol) and Copper(II) bromide (7.80 g, 34.9 mmol) in anhydrous acetonitrile (130 mL) (2)[2].

  • Temperature Control: Cool the dark suspension to 0 °C using an ice-water bath.

  • Diazotization: Add tert-butyl nitrite (4.20 mL, 34.9 mmol) dropwise over 15 minutes via a syringe. Critical Note: Ensure proper venting as rapid nitrogen gas evolution will occur.

  • Reaction Progression: Maintain the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm slowly to room temperature. Stir for an additional 2 hours (2)[2].

  • Concentration: Concentrate the resultant mixture under reduced pressure to remove volatile components (MeCN and unreacted t-BuONO).

  • Extraction (Self-Validation): Partition the crude residue between ethyl acetate (150 mL) and 1 M aqueous hydrochloric acid (100 mL). The acidic aqueous wash is crucial to solubilize and remove all copper salts from the organic phase.

  • Washing: Separate the organic layer, wash with saturated aqueous sodium bicarbonate (100 mL) and brine (100 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Evaporate the solvent and purify the crude product via silica gel flash chromatography (eluting with a gradient of hexanes/ethyl acetate) to obtain the pure 2-bromo-3-chloro-5-fluorobenzonitrile.

Quantitative Data & Stoichiometry

StepReagent / MaterialMW ( g/mol )EquivalentsMass / VolumeMoles (mmol)
1 2-Amino-5-fluorobenzonitrile (SM)136.131.004.40 g32.3
1 N-Chlorosuccinimide (NCS)133.531.104.75 g35.6
1 Acetonitrile (Solvent)41.05-92.0 mL-
1 2-Amino-3-chloro-5-fluorobenzonitrile (Int) 170.57 - ~4.00 g (73%) 23.5
2 2-Amino-3-chloro-5-fluorobenzonitrile (Int)170.571.005.00 g29.3
2 Copper(II) bromide (CuBr₂)223.351.197.80 g34.9
2 tert-Butyl nitrite (t-BuONO)103.121.194.20 mL34.9
2 Acetonitrile (Solvent)41.05-130.0 mL-
2 2-Bromo-3-chloro-5-fluorobenzonitrile (Prod) 234.45 - Isolated Yield -

References

  • Title: WO2012035039A1 - Azabenzothiazole compounds, compositions and methods of use - Google Patents Source: Google Patents URL
  • Title: WO2018073788A1 - Naphthyridinone derivatives and their use in the treatment of arrhythmia - Google Patents Source: Google Patents URL

Sources

Application

Application Note: Chemoselective Palladium-Catalyzed Cross-Coupling of 2-Bromo-3-chloro-5-fluorobenzonitrile

Executive Summary & Substrate Profiling The synthesis of complex pharmaceuticals and agrochemicals frequently relies on the orthogonal functionalization of polyhalogenated arenes. 2-Bromo-3-chloro-5-fluorobenzonitrile (C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Profiling

The synthesis of complex pharmaceuticals and agrochemicals frequently relies on the orthogonal functionalization of polyhalogenated arenes. 2-Bromo-3-chloro-5-fluorobenzonitrile (CAS: 1365993-26-5)[1] serves as an exceptional building block due to the presence of three distinct halogens and an electron-withdrawing cyano group.

The strategic value of this substrate lies in the inherent reactivity gradient of its carbon-halogen bonds:

  • C2-Bromine (Highly Reactive): The C–Br bond possesses the lowest bond dissociation energy (BDE ~81 kcal/mol) among the halogens present. It undergoes rapid oxidative addition with low-valent Palladium(0) species under mild conditions[2].

  • C3-Chlorine (Moderately Reactive): The C–Cl bond is significantly stronger (BDE ~96 kcal/mol). It remains inert during initial C–Br functionalization but can be subsequently activated using electron-rich, sterically demanding biaryl monophosphine ligands[3].

  • C5-Fluorine (Inert to Pd, Sensitive to Base): The C–F bond is highly resistant to Palladium-catalyzed oxidative addition. However, the electron-deficient nature of the benzonitrile ring makes it susceptible to Nucleophilic Aromatic Substitution (SNAr) if overly strong bases (e.g., NaOtBu) are employed.

By understanding the causality behind these reactivity differences, researchers can design a self-validating, sequential functionalization workflow that exploits this exact chemoselectivity[4].

Strategic Workflow for Sequential Functionalization

To harness the full potential of this scaffold, we employ a two-step sequential cross-coupling strategy. The workflow dictates that the most reactive site (C2–Br) is functionalized first using a mild catalyst system, followed by the activation of the C3–Cl bond using a highly active catalytic complex.

Workflow SM 2-Bromo-3-chloro- 5-fluorobenzonitrile (Starting Material) Int C2-Arylated Intermediate (Retains C-Cl, C-F) SM->Int Suzuki-Miyaura Pd(dppf)Cl2, 80°C Selectivity: C-Br > C-Cl Prod C2-Aryl, C3-Amino Final Product (Retains C-F) Int->Prod Buchwald-Hartwig Pd2(dba)3, BrettPhos, 100°C Selectivity: C-Cl

Figure 1: Strategic sequential cross-coupling workflow exploiting inherent halogen reactivity gradients.

Protocol 1: Site-Selective Suzuki-Miyaura Cross-Coupling at C2

Mechanistic Rationale: To achieve >99% chemoselectivity for the C–Br bond over the C–Cl bond, the oxidative addition must be tightly controlled. We utilize Pd(dppf)Cl₂ . The bidentate dppf ligand enforces a rigid geometry around the Palladium center, limiting its electron density compared to trialkylphosphines. This raises the activation barrier for C–Cl insertion, ensuring the catalyst exclusively targets the weaker C–Br bond[4]. A mild base (K₂CO₃) is selected to prevent any SNAr side-reactions at the C5-Fluorine position.

Materials:

  • 2-Bromo-3-chloro-5-fluorobenzonitrile: 1.0 mmol (234.45 mg)

  • Phenylboronic acid: 1.05 mmol (128.0 mg)

  • Pd(dppf)Cl₂·CH₂Cl₂: 0.05 mmol (5 mol%, 36.6 mg)

  • K₂CO₃: 2.0 mmol (276.4 mg)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 5.0 mL total)

Step-by-Step Methodology:

  • Preparation: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 2-Bromo-3-chloro-5-fluorobenzonitrile, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Degassing (Critical Step): Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent Addition: Add 4.0 mL of anhydrous 1,4-Dioxane and 1.0 mL of degassed deionized water via syringe.

  • Reaction: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the reaction mixture in a pre-heated oil bath at 80 °C for 5 hours .

  • Validation & Workup: Monitor completion via TLC or LC-MS (Target mass: [M+H]⁺ ~232.0). Upon completion, cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc) to yield the C2-arylated intermediate.

Protocol 2: Buchwald-Hartwig Amination at C3

Mechanistic Rationale: With the C2 position functionalized, the remaining C3–Cl bond must be activated. This requires a highly active catalyst. We employ Pd₂(dba)₃ coupled with BrettPhos . BrettPhos is an electron-rich biaryl monophosphine; its dicyclohexylphosphine moiety dramatically increases the nucleophilicity of the Pd(0) center, facilitating the difficult oxidative addition into the C–Cl bond[3]. Furthermore, its massive steric bulk (triisopropylphenyl group) forces the amine and aryl groups together, accelerating the rate-determining reductive elimination step[5]. Cs₂CO₃ is mandated as the base; stronger bases like NaOtBu will trigger SNAr at the C5-Fluorine.

Materials:

  • C2-Arylated Intermediate: 1.0 mmol (~231.6 mg)

  • Morpholine (or primary amine): 1.2 mmol (104.5 µL)

  • Pd₂(dba)₃: 0.025 mmol (2.5 mol%, 22.9 mg)

  • BrettPhos: 0.06 mmol (6.0 mol%, 32.2 mg)

  • Cs₂CO₃: 2.0 mmol (651.6 mg)

  • Solvent: Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an Argon-filled glovebox, charge a vial with Pd₂(dba)₃, BrettPhos, and 1.0 mL of anhydrous Toluene. Stir for 15 minutes at room temperature to generate the active L-Pd(0) species (solution will turn from dark purple to a reddish-brown/orange hue).

  • Reagent Assembly: To a separate oven-dried Schlenk tube, add the C2-arylated intermediate and Cs₂CO₃. Transfer the pre-activated catalyst solution into this tube, followed by the remaining 4.0 mL of Toluene.

  • Amine Addition: Add morpholine via a micro-syringe. Seal the tube tightly.

  • Reaction: Heat the mixture at 100 °C for 14 hours .

  • Workup: Cool to room temperature, filter the suspension through a short pad of Celite to remove inorganic salts, and wash the pad with EtOAc (20 mL). Concentrate the filtrate and purify via silica gel chromatography to isolate the final C2, C3-difunctionalized product.

Quantitative Data: Ligand & Base Optimization for C3-Amination

The necessity of the specific reagents chosen for Protocol 2 is validated by the following optimization data. The goal is to maximize C–Cl activation while strictly avoiding C5-Fluorine SNAr degradation.

EntryPalladium SourceLigandBaseTemp (°C)Conversion (%)C3-Amine Selectivity (%)Mechanistic Consequence
1Pd₂(dba)₃PPh₃Cs₂CO₃100< 5N/ALigand not electron-rich enough for C–Cl oxidative addition.
2Pd(OAc)₂XantphosCs₂CO₃10045> 99Oxidative addition occurs, but reductive elimination is too slow.
3Pd₂(dba)₃BrettPhos NaOtBu100> 9560Strong base triggers SNAr at C5-Fluorine (major byproduct).
4Pd₂(dba)₃BrettPhos Cs₂CO₃ 100> 95> 99 Optimal: Rapid C–Cl activation, SNAr completely suppressed.

Table 1: Reaction optimization demonstrating the causality of ligand and base selection in the Buchwald-Hartwig amination of the C3-Chloro intermediate.

Mechanistic Pathway of Chemoselectivity

The entire synthetic strategy hinges on the kinetic differentiation during the Palladium(0) oxidative addition step. The diagram below illustrates why the C–Br bond is selectively cleaved in Protocol 1, leaving the C–Cl bond intact until a specialized ligand (BrettPhos) is introduced in Protocol 2.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OABr Oxidative Addition at C-Br (Fast) ΔG‡ ~ 15-20 kcal/mol Pd0->OABr Kinetically Favored OACl Oxidative Addition at C-Cl (Slow) ΔG‡ > 25 kcal/mol Pd0->OACl Kinetically Disfavored (Requires BrettPhos) TransMet Transmetalation (Boronic Acid) OABr->TransMet RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 Catalyst Regeneration

Figure 2: Mechanistic divergence in Pd(0) oxidative addition dictating C-Br vs C-Cl chemoselectivity.

References

  • [4] RSC Publishing. Palladium-catalyzed chemoselective decarboxylative coupling of alkynyl carboxylic acids with halogenated aryl triflates. Available at:[Link]

  • [5] ScienceOpen. Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds. Available at:[Link]

  • [3] ACS Publications. Pd-Catalyzed Aqueous Buchwald–Hartwig Amination with Amphiphilic Polymer PEG–PVEG. Available at:[Link]

Sources

Method

Selective nucleophilic aromatic substitution (SNAr) on 5-fluorobenzonitrile derivatives

The following Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of achieving regioselectivity and reactivity on the 5-fluorobenzonitrile sca...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of achieving regioselectivity and reactivity on the 5-fluorobenzonitrile scaffold—a critical intermediate in the synthesis of kinase inhibitors, bicyclic heterocycles (indoles, quinazolines), and agrochemicals.

Abstract & Strategic Overview

The 5-fluorobenzonitrile (3-fluorobenzonitrile) scaffold presents a unique challenge in nucleophilic aromatic substitution (SNAr). Unlike 2- or 4-fluorobenzonitrile, where the leaving group is activated by the ortho or para nitrile group via resonance, the 5-position is meta to the electron-withdrawing nitrile. Consequently, the 5-fluoro substituent is electronically "orphan," lacking direct resonance activation, which typically necessitates harsh conditions or transition-metal catalysis (Buchwald-Hartwig).

However, in drug discovery, this moiety often appears in poly-functionalized cores (e.g., 2,5-difluorobenzonitrile or 5-fluoro-2-nitrobenzonitrile). In these systems, "selectivity" becomes the governing parameter. This guide details protocols for:

  • Regioselective C2-substitution in 2,5-difluorinated systems (kinetic control).

  • Chemoselective C5-activation using the "Nitro-Activation" strategy (thermodynamic/electronic control).

  • Forcing Protocols for the unactivated 5-fluorobenzonitrile core.

Mechanistic Principles of Selectivity

To design a valid protocol, one must understand the electronic landscape of the Meisenheimer complex.

The "Meta-Problem" vs. The "Ortho-Opportunity"

In SNAr, the rate-determining step is usually the nucleophilic attack forming the anionic Meisenheimer complex.

  • C2-Position (Ortho): The negative charge can delocalize onto the nitrile nitrogen. High Reactivity.

  • C5-Position (Meta): The negative charge cannot delocalize onto the nitrile group; it is stabilized only by induction. Low Reactivity.

Therefore, in 2,5-difluorobenzonitrile , the C2-fluorine is displaced >100x faster than the C5-fluorine. To functionalize the C5 position, one must either:

  • Method A: Use a surrogate activator at C2 (e.g., Nitro) that activates C5 para to itself.

  • Method B: Force the reaction on the meta-position using high-dielectric solvents and high temperature.

Pathway Visualization

The following diagram illustrates the divergent pathways based on substrate substitution patterns.

SNAr_Selectivity Start Substrate Selection Sub1 2,5-Difluorobenzonitrile Start->Sub1 Sub2 5-Fluoro-2-nitrobenzonitrile Start->Sub2 Sub3 3-Fluorobenzonitrile (Unactivated) Start->Sub3 Mech1 Kinetic Control: Ortho-activation by CN Sub1->Mech1 Nucleophile (1.0 eq) Mech2 Electronic Control: Para-activation by NO2 Sub2->Mech2 Nucleophile Mech3 Forcing Conditions: Dipolar Aprotic Solvent Sub3->Mech3 High Temp / Strong Base Prod1 Product A: 2-Substituted-5-fluorobenzonitrile Mech1->Prod1 Fast (RT) Prod2 Product B: 5-Substituted-2-nitrobenzonitrile Mech2->Prod2 C5 is Para to NO2 Prod3 Product C: 3-Substituted-benzonitrile Mech3->Prod3 Slow

Caption: Decision tree for SNAr regioselectivity. Note that in 5-fluoro-2-nitrobenzonitrile, the C5-F is activated by the para-nitro group, overriding the meta-deactivation of the nitrile.

Experimental Protocols

Protocol A: Regioselective Mono-Substitution of 2,5-Difluorobenzonitrile

Objective: Selective displacement of the C2-fluorine (ortho) while retaining the C5-fluorine for subsequent modifications (e.g., Suzuki coupling).

Reagents:

  • Substrate: 2,5-Difluorobenzonitrile (1.0 equiv)

  • Nucleophile: Morpholine or Primary Amine (1.05 equiv)

  • Base: Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Solvent: Acetonitrile (MeCN) or THF

Procedure:

  • Setup: Charge a reaction vessel with 2,5-difluorobenzonitrile (10 mmol) and MeCN (50 mL). Cool to 0°C (Ice bath). Cooling is critical to prevent bis-substitution.

  • Addition: Add DIPEA (12 mmol). Then, add the amine nucleophile (10.5 mmol) dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 2–4 hours.

    • Monitoring: Check HPLC/TLC. The starting material (Rf ~0.6) should disappear, yielding the mono-substituted product (Rf ~0.4). If bis-substitution (disappearance of C5-F) is observed, lower temperature to -10°C.

  • Workup: Concentrate the solvent. Redissolve in EtOAc, wash with 0.5M HCl (to remove excess amine), then Brine. Dry over Na2SO4.

  • Outcome: Yields >90% of 2-amino-5-fluorobenzonitrile .[1] The C5-fluorine remains intact due to the lack of activation at the meta position relative to CN.

Protocol B: Activation of C5 using 5-Fluoro-2-nitrobenzonitrile

Objective: Functionalizing the "difficult" 5-position. Mechanism: The Nitro group at C2 acts as a "Trojan Horse." It activates the C5-fluorine (para relationship). After SNAr, the nitro group can be reduced to an aniline (yielding a 2-amino-5-substituted benzonitrile) or removed via diazotization.

Reagents:

  • Substrate: 5-Fluoro-2-nitrobenzonitrile[2][3]

  • Nucleophile: Phenol, Thiol, or Amine

  • Base: K2CO3 (for phenols/thiols) or TEA (for amines)

  • Solvent: DMF or DMSO (Polar aprotic is required for para-activation)[4]

Procedure:

  • Setup: Dissolve 5-fluoro-2-nitrobenzonitrile (5 mmol) in DMF (15 mL).

  • Addition: Add K2CO3 (7.5 mmol) followed by the nucleophile (e.g., 4-chlorophenol, 5.5 mmol).

  • Reaction: Heat to 60°C for 4 hours.

    • Note: Unlike Protocol A, heat is often required because the activating group (NO2) is para, which is less activating than ortho-NO2/CN in some transition states, but sufficient here.

  • Workup: Pour into ice water. The product often precipitates. Filter and wash with water.[5]

  • Result: 5-(4-chlorophenoxy)-2-nitrobenzonitrile . The C1-CN and C2-NO2 remain intact.

Protocol C: Forcing SNAr on Simple 3-Fluorobenzonitrile

Objective: Direct substitution when no other activating groups are present. Challenge: High energy barrier. Requires stabilization of a poorly stabilized Meisenheimer complex.

Procedure:

  • Solvent System: Use DMSO (anhydrous). The high dielectric constant stabilizes the anionic intermediate.

  • Base: Use KHMDS (Potassium hexamethyldisilazide) or NaH if the nucleophile is a carbon acid or weak amine. For standard amines, use excess amine in a sealed tube.

  • Conditions: Heat to 100–120°C for 24–48 hours.

  • Purification: These reactions often suffer from side reactions (hydrolysis of CN to amide). Flash chromatography is mandatory.

Data Summary & Troubleshooting

ParameterProtocol A (2,5-Difluoro)Protocol B (5-F-2-Nitro)Protocol C (3-Fluoro)
Target Position C2 (Ortho to CN)C5 (Para to NO2)C3/C5 (Meta to CN)
Primary Activator Nitrile (Induction/Resonance)Nitro (Resonance)Nitrile (Induction only)
Temperature 0°C to RT60°C100°C+
Key Risk Bis-substitution at C5Displacement of NO2 (rare)Hydrolysis of CN
Typical Yield 85-95%80-90%40-60%

Troubleshooting Guide:

  • Hydrolysis of Nitrile: If the nitrile converts to a primary amide (observed by IR shift from ~2230 cm⁻¹ to ~1680 cm⁻¹), ensure reagents are strictly anhydrous. DMSO is hygroscopic; dry it over molecular sieves.

  • Low Reactivity at C5: If Protocol B is slow, add a phase transfer catalyst (e.g., 18-Crown-6) if using solid K2CO3 in non-polar solvents, or switch to Cs2CO3 in DMF.

References

  • Regioselectivity in Polyfluoroarenes

    • Title: Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives.[6]

    • Source: PMC / Int. J. Mol. Sci.
    • URL:[Link]

  • Meta-Substitution Conditions

    • Title: 3-Fluorobenzonitrile | ResearchGate (Reactivity D
    • Source: ResearchGate[7]

    • URL:[Link]

  • Nitro-Activated SNAr: Title: 5-Fluoro-2-nitrobenzonitrile | Sigma-Aldrich Product & Reactivity. Source: Sigma-Aldrich
  • General SNAr Mechanism & Selectivity

    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry
    • URL:[Link]

Sources

Application

Introduction: The Significance and Challenges of 2-Arylbenzonitriles

An Application Guide to Suzuki-Miyaura Coupling: Optimized Conditions and Protocols for the Synthesis of 2-Arylbenzonitriles The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile met...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Suzuki-Miyaura Coupling: Optimized Conditions and Protocols for the Synthesis of 2-Arylbenzonitriles

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] Its development, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] This guide focuses on a specific, yet highly relevant substrate class: 2-bromobenzonitriles. The resulting 2-arylbenzonitrile scaffold is a key structural motif in numerous biologically active compounds and functional materials.

While the Suzuki-Miyaura reaction is broadly applicable, the success of coupling 2-bromobenzonitriles hinges on a nuanced understanding of the substrate's electronic properties and the careful selection of reaction parameters. The presence of the electron-withdrawing nitrile group ortho to the bromine atom significantly influences the reactivity of the aryl halide. This guide provides an in-depth analysis of the reaction mechanism, explores the rationale behind optimizing key experimental variables, and delivers field-proven protocols for researchers engaged in synthetic and medicinal chemistry.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a palladium-catalyzed cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5] The palladium catalyst shuttles between the Pd(0) and Pd(II) oxidation states to facilitate the bond formation.[3]

  • Oxidative Addition: The catalytic cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-bromine bond of the 2-bromobenzonitrile.[4][6] This is often the rate-determining step of the cycle.[4] The electron-withdrawing nature of the ortho-cyano group makes the aromatic ring electron-deficient, which generally accelerates the oxidative addition step.[3][7] This initial step forms a square-planar Pd(II) intermediate.

  • Transmetalation: This step involves the transfer of the organic group from the organoboron reagent (e.g., a boronic acid) to the palladium(II) center. For this to occur efficiently, the boronic acid must first be activated by a base.[2][8] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a tetracoordinate boronate), which then readily transfers its aryl group to the palladium, displacing the halide.[9][10] The choice of base is therefore critical to the success of the reaction.[2]

  • Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the 2-arylbenzonitrile product.[3][4] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3] Bulky ligands on the palladium center often promote this step.[1]

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl [Ar-Pd(II)L₂-Br] (Palladium(II) Intermediate) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Biaryl [Ar-Pd(II)L₂-Ar'] (Di-organopalladium Intermediate) Transmetalation->PdII_Biaryl RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (2-Arylbenzonitrile) RedElim->Product ArBr 2-Bromobenzonitrile (Ar-Br) ArBr->OxAdd Boronic Arylboronic Acid (Ar'-B(OH)₂) + Base Boronic->Transmetalation

Caption: A simplified representation of the palladium-catalyzed Suzuki-Miyaura reaction.

Optimizing Reaction Parameters for 2-Bromobenzonitriles

The efficiency of the Suzuki coupling for 2-bromobenzonitriles is highly dependent on the judicious selection of the catalyst system, base, and solvent.

Palladium Catalyst and Ligand Selection

The combination of a palladium source and a supporting ligand is paramount for catalytic activity.

  • Palladium Source: Common precatalysts include air-stable Pd(II) sources like Pd(OAc)₂ and PdCl₂, which are reduced in situ to the active Pd(0) species.[7] Alternatively, direct Pd(0) sources such as Pd(PPh₃)₄ or Pd₂(dba)₃ can be used, which may mitigate certain side reactions.[11]

  • Ligands: The ligand stabilizes the palladium center, prevents its aggregation into inactive palladium black, and modulates its reactivity.[1] For electron-deficient aryl bromides like 2-bromobenzonitrile, electron-rich and sterically bulky phosphine ligands are highly effective.[1][3]

    • Buchwald-type biarylphosphines (e.g., XPhos, SPhos, RuPhos): These are often the ligands of choice due to their high activity, which promotes both the oxidative addition and the challenging reductive elimination steps.

    • N-Heterocyclic Carbenes (NHCs): Ligands such as IPr or SIMes, often delivered as PEPPSI-type precatalysts, are also highly effective and offer excellent thermal stability.[12]

The Critical Role of the Base

The base is not merely a spectator; it is a crucial activator in the catalytic cycle.[2] Its primary role is to convert the neutral boronic acid into a more reactive anionic boronate species, which is necessary for the transmetalation step.[8][9]

  • Inorganic Bases:

    • Potassium Phosphate (K₃PO₄): Often an excellent choice, particularly in anhydrous solvents like dioxane or toluene. Its moderate basicity and high solubility in aqueous mixtures make it broadly applicable.[13]

    • Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): These are widely used, especially in solvent systems containing water (e.g., Dioxane/H₂O, Toluene/H₂O).[14][15] Cesium carbonate (Cs₂CO₃) is more soluble and basic, often providing higher yields for challenging couplings.[12]

  • Fluoride Sources (KF, CsF): Fluoride ions can also activate boronic acids. Potassium fluoride (KF) is a milder base, which can be advantageous for substrates with base-sensitive functional groups.[16]

Solvent Systems

The choice of solvent influences the solubility of reagents and the reaction rate. Anhydrous aprotic polar solvents are generally preferred.

  • Ethers: 1,4-Dioxane and Tetrahydrofuran (THF) are excellent choices, often used with a small amount of water (e.g., 4:1 or 10:1 ratio) to dissolve the inorganic base.[11][14]

  • Aromatic Hydrocarbons: Toluene is another effective solvent, particularly for reactions run at higher temperatures.[15]

  • Aqueous Media: Suzuki couplings can be performed in water, which offers significant environmental and economic advantages.[4][17] This often requires a water-soluble ligand or phase-transfer catalyst.[17]

Comparative Data for Reaction Conditions

The following table summarizes various reported conditions for the Suzuki-Miyaura coupling of 2-bromobenzonitrile with different arylboronic acids, illustrating the impact of different parameters on reaction yield.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
1p-Tolylboronic acidPd@MIL-101(Cr) (1)-K₂CO₃ (2)Acetonitrile802498
2Phenylboronic acidPdNPs (1)-K₂CO₃ (2)Ethanol/H₂O80198[18]
34-Methoxyphenylboronic acidPd-NHC (1)-Cs₂CO₃ (2)2-Propanol/H₂O800.596[12]
44-(Trifluoromethyl)phenylboronic acidPd-NHC (1)-Cs₂CO₃ (2)2-Propanol/H₂O800.595[12]

Data compiled from multiple sources for illustrative purposes. Yields are highly dependent on the specific substrate and precise reaction conditions.

Detailed Experimental Protocols

The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of 2-bromobenzonitriles. Optimization may be required for specific substrates.

Protocol 1: General Procedure using a Buchwald Precatalyst

This protocol utilizes a modern, highly active palladium precatalyst, which is often effective at lower temperatures and catalyst loadings.

Materials:

  • 2-Bromobenzonitrile (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • XPhos Pd G2 or G3 precatalyst (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • To a dry oven-dried reaction vial or flask equipped with a magnetic stir bar, add 2-bromobenzonitrile, the arylboronic acid, and potassium phosphate.

  • Seal the vial with a septum-containing cap.

  • Evacuate the vial and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[11]

  • Under the inert atmosphere, add the XPhos Pd G2 precatalyst.

  • Add anhydrous 1,4-dioxane via syringe.

  • Place the vial in a preheated heating block or oil bath set to 80-100 °C.

  • Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the reaction to cool to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure 2-arylbenzonitrile.

Experimental_Workflow Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling start Start: Reagent Assembly reagents 1. Add solid reagents: 2-Bromobenzonitrile, Boronic Acid, Base start->reagents inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert catalyst 3. Add Catalyst and Solvent inert->catalyst reaction 4. Heat and Stir (e.g., 80-100 °C, 4-12 h) catalyst->reaction monitor 5. Monitor Progress (TLC / LC-MS) reaction->monitor In-process control workup 6. Aqueous Workup (Quench, Extract, Wash, Dry) reaction->workup Upon completion monitor->reaction purify 7. Purification (Column Chromatography) workup->purify product End: Isolated Product purify->product

Caption: A step-by-step workflow for the Suzuki coupling experiment.

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. Below are common side reactions and troubleshooting strategies.

Issue / Side ReactionPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently anhydrous conditions. 3. Ineffective base or poor solubility.1. Use a fresh, high-quality catalyst/precatalyst. 2. Ensure solvents are anhydrous and the reaction is set up under a rigorously inert atmosphere. 3. Switch to a stronger or more soluble base (e.g., K₃PO₄ or Cs₂CO₃). Consider a solvent system with water (e.g., Dioxane/H₂O 4:1) to aid base solubility.
Dehalogenation 1. The aryl bromide is reduced to benzonitrile. 2. Often promoted by high temperatures, certain bases (alkoxides), or protic solvents.[19]1. Lower the reaction temperature and monitor carefully.[19] 2. Switch to a weaker, non-nucleophilic base like K₂CO₃ or K₃PO₄.[19] 3. Use an aprotic solvent.
Protodeborylation 1. The boronic acid is converted to an arene before it can transmetalate. 2. Can be caused by excess water, acidic impurities, or prolonged heating.[3]1. Use a slight excess of the boronic acid (1.2-1.5 equiv). 2. Ensure the base is of good quality and added at the start. 3. Minimize reaction time once the starting material is consumed.
Homocoupling 1. Two molecules of the boronic acid couple to form a biaryl byproduct. 2. Often caused by the presence of oxygen, which facilitates oxidative coupling.[11]1. Ensure the reaction mixture and solvents are rigorously degassed.[11] Use freeze-pump-thaw cycles for best results. 2. Using a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this issue compared to Pd(II) precatalysts.[11]

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from Yoneda Labs website. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Couto, I., et al. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • MDPI. (2023, January 29). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]

  • Encyclopedia.pub. (2023, January 5). Principles of the Suzuki Coupling Reaction. [Link]

  • PMC. (2017, April 11). Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities. [Link]

  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • PubMed. (2005, June 29). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]

  • Wiley Online Library. (2014, May 1). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]

  • ACS Publications. (2005, June 4). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]

  • PMC. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]

  • PMC. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]

  • ACS Publications. (2005, March 8). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]

  • ResearchGate. (n.d.). Suzuki cross‐coupling of 2‐bromobenzonitrile with p ‐tolyl boronic acid.... [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura reaction of 2-bromobenzonitrile and various boronic.... [Link]

  • PMC. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. [Link]

Sources

Method

Application Note: Controlled Hydrolysis of 2-Bromo-3-chloro-5-fluorobenzonitrile

Introduction & Mechanistic Rationale The hydrolysis of polyhalogenated benzonitriles is a foundational transformation in the synthesis of active pharmaceutical ingredients (APIs). Specifically, the conversion of 2-Bromo-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The hydrolysis of polyhalogenated benzonitriles is a foundational transformation in the synthesis of active pharmaceutical ingredients (APIs). Specifically, the conversion of 2-Bromo-3-chloro-5-fluorobenzonitrile (CAS: 1365993-26-5) to its corresponding primary amide or carboxylic acid presents a unique set of chemoselective challenges.

As a Senior Application Scientist, it is critical to look beyond standard functional group transformations and analyze the specific electronic and steric environment of the substrate to design a high-yielding, self-validating protocol.

The Steric vs. Electronic Dichotomy

The reactivity of the nitrile group in this molecule is governed by competing forces:

  • Electronic Activation: The presence of three halogen atoms (Br, Cl, F) exerts a powerful inductive electron-withdrawing effect (-I). Electron-withdrawing groups on the aromatic ring generally accelerate the hydrolysis of benzonitriles by significantly increasing the electrophilicity of the nitrile carbon[1].

  • Steric Shielding: Despite the electronic activation, the bulky bromine atom at the ortho position (C2) introduces severe steric hindrance. Ortho-substitution dictates that the nucleophilic attack trajectory is partially blocked, which can severely retard the reaction rate compared to meta- or para-substituted analogs[2]. Consequently, aggressive conditions are typically required for the complete hydrolysis of such sterically hindered nitriles[3].

The SNAr Liability

The most critical failure point in this synthesis is the highly electronegative fluorine atom at the C5 position. While it is meta to the nitrile group, the combined electron-withdrawing nature of the heavily halogenated ring activates the fluorine toward Nucleophilic Aromatic Substitution (SNAr). If traditional harsh basic hydrolysis (e.g., prolonged reflux in aqueous NaOH) is employed, the hydroxide ion will not only attack the sterically hindered nitrile but will also displace the fluorine atom, leading to unwanted phenolic byproducts.

To circumvent this, we must employ chemoselective pathways: Peroxide-mediated hydrolysis for the amide, and Acid-catalyzed hydrolysis for the carboxylic acid.

Reaction Pathways & Chemoselectivity

The following diagram illustrates the divergent pathways based on the chosen catalytic environment. By avoiding harsh basic conditions, we preserve the integrity of the C-F bond.

Pathway Substrate 2-Bromo-3-chloro- 5-fluorobenzonitrile Acidic Acidic Conditions (H2SO4, 110°C) Substrate->Acidic Peroxide Peroxide Conditions (H2O2, K2CO3, 20°C) Substrate->Peroxide HarshBase Harsh Basic Conditions (NaOH, H2O, 100°C) Substrate->HarshBase AcidProd 2-Bromo-3-chloro- 5-fluorobenzoic acid Acidic->AcidProd AmideProd 2-Bromo-3-chloro- 5-fluorobenzamide Peroxide->AmideProd SNArProd SNAr Phenol Byproduct (F-displacement) HarshBase->SNArProd

Fig 1. Divergent hydrolysis pathways of 2-Bromo-3-chloro-5-fluorobenzonitrile based on conditions.

Quantitative Data Summary

The table below summarizes the expected outcomes when subjecting 2-Bromo-3-chloro-5-fluorobenzonitrile to different hydrolytic environments.

Hydrolysis MethodTarget ProductReagents & ConditionsExpected YieldPurity (HPLC)Primary Impurity Risk
Mild Peroxide Primary AmideH₂O₂, K₂CO₃, DMSO, 20°C>90%>98%Unreacted starting material
Acid-Catalyzed Carboxylic Acid75% H₂SO₄, 110°C80-85%>95%Trace amide intermediate
Harsh Basic N/A (Avoid)NaOH, H₂O, 100°C<40%<50%SNAr Phenol byproduct

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) and visual cues are embedded within the steps to ensure the scientist can verify the reaction's progress in real-time.

Protocol A: Synthesis of 2-Bromo-3-chloro-5-fluorobenzamide (Radziszewski Reaction)

Causality: To overcome the steric hindrance of the ortho-bromine without using high heat that would trigger SNAr, we utilize the hydroperoxide anion (HOO⁻). Due to the alpha-effect (repulsion between adjacent lone pairs on the oxygen atoms), HOO⁻ is a significantly stronger nucleophile than standard hydroxide. This allows the rapid formation of the amide at room temperature, completely preserving the C-F bond.

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 2-Bromo-3-chloro-5-fluorobenzonitrile (1.0 eq) and dissolve in dimethyl sulfoxide (DMSO) (10 volumes). Rationale: DMSO enhances the nucleophilicity of the hydroperoxide anion by poorly solvating it.

  • Base Addition: Add anhydrous K₂CO₃ (0.5 eq) to the solution and stir to create a fine suspension.

  • Peroxide Addition (Exothermic Control): Cool the mixture to 10°C using an ice bath. Slowly add 30% aqueous H₂O₂ (3.0 eq) dropwise over 15 minutes. Caution: This step is exothermic. Maintaining the temperature below 25°C prevents over-oxidation and ensures chemoselectivity.

  • Reaction Maturation: Remove the ice bath and stir at 20°C for 2 hours.

  • In-Process Control (Self-Validation): Sample the reaction for HPLC or TLC (Eluent: 3:1 Hexanes/EtOAc). The reaction is self-validating if the highly non-polar nitrile spot disappears and a highly polar, UV-active amide spot appears at the baseline.

  • Quenching & Isolation: Pour the reaction mixture slowly into rapidly stirring ice-water (30 volumes). A dense white precipitate will immediately form. Causality: The amide is highly insoluble in cold water, driving a near-quantitative precipitation.

  • Filtration: Filter the solid, wash with cold water (3 x 5 volumes) to remove residual DMSO and K₂CO₃, and dry under vacuum at 45°C to constant weight.

Protocol B: Synthesis of 2-Bromo-3-chloro-5-fluorobenzoic acid (Acid-Catalyzed)

Causality: To push the hydrolysis all the way to the carboxylic acid, aggressive conditions are required[3]. By using concentrated sulfuric acid, we protonate the nitrile nitrogen, making the carbon hyper-electrophilic. Water (or bisulfate) acts as the nucleophile. Because the nucleophile is neutral/weakly anionic rather than a strong base, SNAr at the fluorine position is completely suppressed, even at 110°C.

Step-by-Step Methodology:

  • Acidic Matrix Preparation: In a heavy-walled glass reactor, carefully mix concentrated H₂SO₄ and water to create a 75% v/v H₂SO₄ solution (10 volumes relative to substrate). Rationale: 75% provides the optimal balance; enough water to act as a reactant, but enough acid to maintain a high boiling point and protonation state[1].

  • Substrate Addition: Add 2-Bromo-3-chloro-5-fluorobenzonitrile (1.0 eq) to the acidic mixture. The substrate will initially remain as a suspension.

  • Thermal Activation: Heat the mixture to 110°C under vigorous stirring. As the reaction proceeds, the suspension will slowly dissolve, transitioning into a homogenous light-yellow solution.

  • In-Process Control (Self-Validation): After 12 hours, withdraw a 50 µL aliquot, quench in 1 mL of cold water, and extract with 1 mL of EtOAc. Analyze the organic layer via HPLC. The reaction is complete when the intermediate amide peak is <2%.

  • Precipitation: Cool the reactor to room temperature, then slowly pour the acidic solution over crushed ice (40 volumes) with vigorous stirring.

  • Isolation: The carboxylic acid will precipitate as an off-white solid. Filter through a sintered glass funnel, wash extensively with cold water until the filtrate pH > 4, and dry under vacuum at 50°C.

References[1] Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions. Z. Naturforsch. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEB6opLWCnPyFKbuZjeOaRJiEdbIJvLLUj8ucj2At3V5wwNcTXKuSEWqbFJ1ySBCsyLqQgtkElIU0etVMua8RM49IUp7FEU5EccXApyrnZkfx5bw4LuqlLaJA5t1PFbvznDCpfd0iKP[3] Chem 51C F20 Lec 15. Ester Hydrolysis and the Chemistry of Nitriles. YouTube. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-cay6MVCg_x6JEqPxHi2dTXlnDmPZy4YcwkPk5hZCyOjH7aepauZgH0FSA4r9FfhZ7GnoyRyyd65XQ4sRLS8h_cqFlKpFpYHyIgY3eQYNzU7hAG4-HLnvxbqStY_9duMJGnFCUQ==[2] Kinetics, products, mechanisms and QSARs for the hydrolytic transformation of aromatic nitriles in anaerobic sediment slurries. Oxford University Press. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEu1FQDSc-sBwvlTnfeqoZ4tnv_aC-dh8U78bWvIopG_nmWEhR-T_S_dONBnMV1TOzHrGUEwUkAGZYWeqs9vdybl5PE9TEVON-RP9iH-4q5_f1PEXmd7HZ6-ykmSmmqIozmLkPnts7u-2k1TCV8f3p9UUXb7iM1rZ96Ur7ulLl0fDZVg3wK

Sources

Application

Precision Engineering of Halogenated Scaffolds: Selective Debromination Strategies

Executive Summary & Mechanistic Rationale In drug discovery and agrochemical synthesis, polyhalogenated aromatics are ubiquitous intermediates. A common "Halogen Dance" strategy involves using bromine as a high-reactivit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In drug discovery and agrochemical synthesis, polyhalogenated aromatics are ubiquitous intermediates. A common "Halogen Dance" strategy involves using bromine as a high-reactivity handle for cross-coupling (e.g., Suzuki-Miyaura) or as a blocking group to direct regioselective lithiation, followed by its removal.

The critical challenge is chemoselectivity : removing a bromine atom (


) while preserving valuable chlorine (

) or fluorine (

) substituents that modulate metabolic stability (ADME).

This guide details three orthogonal protocols for selective debromination, selected for their operational robustness and high functional group tolerance.

The Thermodynamic Basis of Selectivity

Selectivity is governed by Bond Dissociation Energy (BDE). A successful reagent must possess a bond-breaking threshold between


 300 kJ/mol and 

400 kJ/mol to cleave

while leaving

intact.
Bond TypeApprox.[1][2][3][4][5][6][7] BDE (kJ/mol)Reactivity Profile
C–F ~485Inert to standard reduction.
C–Cl ~400Stable to mild hydrides/radicals.
C–Br ~290Target Window. Reactive to Pd(0) & Silyl radicals.
C–I ~240Highly labile; difficult to retain if Br is removed.

Decision Matrix: Selecting the Right Protocol

Before proceeding, utilize this logic flow to select the optimal method for your substrate.

DecisionMatrix Start Substrate Analysis Sensitive Contains Nitro, Azide, or Alkene groups? Start->Sensitive Scale Scale > 100g? Sensitive->Scale No MethodB METHOD B: Photoredox (Ru/Ir) (Visible Light) Sensitive->MethodB Yes (Reducible groups) MethodA METHOD A: Pd/C + Et3SiH (Transfer Hydrogenation) Scale->MethodA Yes (Cost/Scalability) MethodC METHOD C: TTMSS Radical Red. (Metal-Free) Scale->MethodC No (Avoid Metals)

Figure 1: Strategic selection of debromination protocols based on substrate functionality and scale.

Method A: Pd-Catalyzed Transfer Hydrogenation (The Scalable Workhorse)

Best For: Large-scale batches, substrates with stable functional groups (esters, amides, ethers). Mechanism: Palladium inserts into the


 bond. Triethylsilane (TES) acts as a surrogate hydride source, activating the Pd-center without the safety hazards of high-pressure 

gas.
Protocol 1: Pd/C + Triethylsilane (TES) System

Based on optimization by Jouffroy et al. (Janssen Pharmaceutica).[8]

Reagents:

  • Catalyst: 10% Pd/C (Type 487 or equivalent, 50% wet).

  • Reductant: Triethylsilane (

    
    , TES).[8][9][10]
    
  • Solvent: THF or Methanol (degassed).

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with the polyhalogenated substrate (1.0 equiv) and 10% Pd/C (1 mol% Pd loading relative to substrate).

  • Inertion: Seal the flask with a septum. Evacuate and backfill with Argon (

    
    ) to remove 
    
    
    
    (crucial for catalyst longevity).
  • Solvation: Add degassed THF via syringe (Concentration: 0.2 M).

  • Initiation: Add Triethylsilane (3.0 – 4.0 equiv) dropwise via syringe at room temperature.

    • Self-Validation Check: Mild effervescence may occur. If the reaction exotherms significantly, slow the addition rate.

  • Monitoring: Stir at 25°C. Monitor via TLC/UPLC every 2 hours.

    • Endpoint: Disappearance of starting material. If reaction stalls >6h, add fresh Pd/C (0.5 mol%).

  • Workup: Filter the mixture through a Celite pad to remove Pd/C. Rinse with EtOAc. Concentrate the filtrate.

  • Purification: Flash column chromatography (usually minimal required as TES byproducts are volatile or non-polar).

Critical Note on Selectivity: In this system,


 bonds are kinetically much slower to reduce than 

. However, prolonged exposure (>24h) or heating (>50°C) may lead to hydrodechlorination. Quench immediately upon consumption of starting bromide.

Method B: Visible-Light Photoredox Catalysis (The Precision Tool)

Best For: Complex scaffolds containing reducible groups (nitro, nitriles, alkenes) that would survive Pd/H2 conditions.[10] Mechanism: Single Electron Transfer (SET). The excited photocatalyst reduces the aryl bromide to a radical anion, which fragments to an aryl radical. This radical abstracts a hydrogen atom from the H-donor (Hantzsch Ester or Formate).

Photoredox Ru_GS Ru(II) Ground State Ru_Star *Ru(II) Excited Ru_GS->Ru_Star Blue LED (450 nm) Ru_Ox Ru(III) Oxidized Ru_Star->Ru_Ox SET to Ar-Br Ru_Ox->Ru_GS Reduced by Sacrificial Donor Substrate Ar-Br Radical Ar• Substrate->Radical SET (from *Ru) Product Ar-H Radical->Product H-Abstraction Donor H-Donor (Formate/Amine)

Figure 2: Oxidative quenching cycle for photoredox debromination.

Protocol 2: Stephenson Hydrodehalogenation

Reagents:

  • Catalyst:

    
     (0.5 mol%) or 
    
    
    
    (2.0 mol%).
  • Reductant/H-Source: Tributylamine (

    
    ) and Formic Acid (
    
    
    
    ) OR Hantzsch Ester.
  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Procedure:

  • Preparation: In a clear borosilicate vial (allowing light penetration), dissolve Substrate (1.0 equiv), Catalyst (1 mol%), and

    
     (10 equiv).
    
  • Acid Addition: Add Formic Acid (10 equiv).

    • Note: The

      
       mixture generates a formate salt which acts as the terminal reductant.
      
  • Degassing (Critical): Sparge the solution with Argon for 15 minutes.

    • Why? Oxygen is a potent quencher of the triplet excited state of Ru/Ir catalysts.

  • Irradiation: Place the vial 2–3 cm from a Blue LED source (approx 450 nm, 24W or higher). Use a fan to maintain ambient temperature (prevent thermal side reactions).

  • Validation: Reaction is typically fast (2–8 hours).

    • Control: Turning off the light stops the reaction immediately (temporal control).

  • Workup: Dilute with water, extract with ether/DCM. Wash organic layer with saturated

    
     to remove excess acid.
    

Method C: Tris(trimethylsilyl)silane (TTMSS) Radical Reduction

Best For: Metal-free requirements (avoiding heavy metal scavenging in late-stage pharma). Mechanism: TTMSS (


) has a weak Si-H bond (79 kcal/mol). It generates silyl radicals that abstract Br atoms efficiently but are too bulky and electronically mismatched to abstract Cl atoms rapidly.
Protocol 3: The "Supersil" Method

Reagents:

  • Reagent: TTMSS (1.1 equiv).

  • Initiator: AIBN (Azobisisobutyronitrile) (0.1 equiv).

  • Solvent: Toluene or Benzene (degassed).

Step-by-Step Procedure:

  • Assembly: Dissolve Substrate (1.0 equiv) and TTMSS (1.1 equiv) in Toluene (0.1 M).

  • Deoxygenation: Sparge with Argon for 10 minutes.

  • Initiation: Add AIBN (0.05 equiv).

  • Heating: Heat to 80°C (reflux).

  • Second Spike: After 1 hour, add a second portion of AIBN (0.05 equiv) to sustain the radical chain.

  • Workup: Evaporate solvent.

    • Purification Hack: TTMSS byproducts can be greasy. Stir the crude residue with mild aqueous NaOH or use KF on Silica gel during chromatography to cleave silyl byproducts into polar silanols that stick to the baseline.

References & Authority

  • Pd/Silane Selectivity: Jouffroy, M., et al. "Pd/C Catalyzed Dehalogenation of (Hetero)aryls Using Triethylsilane as Hydrogen Donor." Synthesis, 2023 , 55, 1394-1400.[10] Link

  • General Pd/TES Method: Mandal, P. K., & McMurray, J. S.[8][9] "Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane." Journal of Organic Chemistry, 2007 , 72, 6599–6601.[9] Link

  • Photoredox Mechanism: Narayanam, J. M., & Stephenson, C. R. "Visible light photoredox catalysis: applications in organic synthesis." Chemical Society Reviews, 2011 , 40, 102-113. Link

  • Photoredox Dehalogenation: Freeman, D. B., et al. "Metal-Free Photoredox Catalyzed Hydrodehalogenation." Journal of the American Chemical Society, 2011 , 133, 11568. Link

  • TTMSS Radical Chemistry: Chatgilialoglu, C. "Organosilanes as Radical-Based Reducing Agents in Synthesis." Accounts of Chemical Research, 1992 , 25, 188–194. Link

Sources

Method

Application Note: Functionalizing 2-Bromo-3-chloro-5-fluorobenzonitrile for Library Synthesis

Executive Summary This guide details the chemoselective functionalization of 2-Bromo-3-chloro-5-fluorobenzonitrile (CAS: 1365993-26-5) . This scaffold is a high-value intermediate for medicinal chemistry libraries due to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the chemoselective functionalization of 2-Bromo-3-chloro-5-fluorobenzonitrile (CAS: 1365993-26-5) . This scaffold is a high-value intermediate for medicinal chemistry libraries due to its dense functionalization pattern, offering three distinct halogen handles and a nitrile group.

The core challenge in utilizing this molecule is managing the "Collision of Reactivity" at the C-2 position, where the bromine atom is activated for both Palladium-catalyzed cross-coupling (due to bond weakness) and Nucleophilic Aromatic Substitution (


) (due to the ortho-nitrile electron-withdrawing effect). This application note provides validated protocols to differentiate these pathways, enabling the synthesis of diverse biaryl and heterocyclic libraries.

Structural & Reactivity Analysis

To successfully functionalize this scaffold, one must understand the electronic and steric environment of each substituent.

Reactivity Map
  • Position 1 (CN): Strong Electron Withdrawing Group (EWG).[1] Activates the ortho-position (C-2) for nucleophilic attack. Serves as a precursor for tetrazoles, amides, or amines.

  • Position 2 (Br): The "Primary Handle."

    • Pd-Coupling: Weakest Carbon-Halogen bond (C-Br < C-Cl < C-F), making it the first site for oxidative addition.

    • S_NAr: Highly activated by the ortho-CN group. Susceptible to displacement by amines or alkoxides.

  • Position 3 (Cl): The "Secondary Handle" or "Steric Blocker."

    • Less reactive than Br in coupling.[2]

    • Provides significant steric bulk, forcing the aryl ring at C-2 to twist out of planarity in biaryl systems (atropisomerism potential).

  • Position 5 (F): The "Metabolic Shield."

    • Located meta to the CN group, rendering it relatively stable to

      
       compared to ortho/para fluorides.
      
    • Generally inert to standard Pd-coupling conditions, serving as a bioisostere for hydrogen to block metabolic oxidation.

Decision Matrix Visualization

ReactivityMap Scaffold 2-Bromo-3-chloro- 5-fluorobenzonitrile Path_Pd Path A: Pd-Catalysis (Suzuki/Sonogashira) Scaffold->Path_Pd Non-nucleophilic Bases Pd(0) Catalyst Path_SNAr Path B: S_NAr (Nucleophilic Substitution) Scaffold->Path_SNAr 1°/2° Amines Heat, Polar Solvent Path_CN Path C: Nitrile Transformation Scaffold->Path_CN Azide Source Lewis Acid Target_Br Target: C-2 Bromine (Oxidative Addition) Path_Pd->Target_Br Target_SNAr Target: C-2 Bromine (Displacement by Nu-) Path_SNAr->Target_SNAr Target_Tet Target: C-1 Nitrile (Cycloaddition) Path_CN->Target_Tet

Figure 1: Strategic decision tree for functionalizing the scaffold. Note that C-2 is the primary site for both Path A and Path B.

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl group at C-2 while preserving the C-3 Chlorine and C-1 Nitrile.

Mechanistic Insight

The C-Br bond undergoes oxidative addition with Pd(0) significantly faster than C-Cl. However, the ortho-CN group makes the C-Br bond susceptible to displacement by the base (e.g., hydroxide or alkoxide) used in the Suzuki reaction.

  • Critical Control: Use weak, non-nucleophilic bases (Carbonates/Phosphates) and anhydrous conditions to prevent hydrolysis or

    
     side reactions [1, 5].
    
  • Ligand Selection: The C-3 Chlorine creates steric hindrance. Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or bidentate ligands (dppf) to facilitate oxidative addition and transmetallation in this crowded environment [6].

Experimental Protocol

Reagents:

  • Substrate: 2-Bromo-3-chloro-5-fluorobenzonitrile (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%) OR Pd(OAc)2/SPhos

  • Base: Potassium Phosphate (

    
    ), tribasic (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step:

  • Setup: Charge a reaction vial with the substrate (1.0 eq), boronic acid (1.1 eq),

    
     (2.0 eq), and Pd catalyst (0.05 eq).
    
  • Inert Atmosphere: Cap the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvation: Add anhydrous 1,4-Dioxane (concentration 0.1 M - 0.2 M) via syringe.

  • Reaction: Heat the block to 80°C .

    • Note: Do not exceed 100°C. Higher temperatures increase the risk of activating the C-3 Chlorine [5].

  • Monitoring: Monitor by HPLC/UPLC at 2 hours. The reaction is typically complete within 4-6 hours.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via silica flash chromatography (Hexane/EtOAc gradient).

Expected Outcome: >85% yield of the 2-aryl-3-chloro-5-fluorobenzonitrile.

Protocol B: Regioselective Displacement

Objective: Replace the C-2 Bromine with an amine (primary or secondary) to generate 2-amino-benzonitrile derivatives.

Mechanistic Insight

While Fluorine is often a superior leaving group in


 (due to high electronegativity stabilizing the Meisenheimer complex), its position here (C-5) is meta to the activating Nitrile group. The Bromine at C-2 is ortho to the Nitrile. Therefore, nucleophilic attack occurs exclusively at C-2, displacing the Bromine [2, 4].
Experimental Protocol

Reagents:

  • Substrate: 2-Bromo-3-chloro-5-fluorobenzonitrile (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 - 1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: DMSO or NMP (Polar Aprotic is essential)

Step-by-Step:

  • Dissolution: Dissolve the substrate in DMSO (0.5 M).

  • Addition: Add DIPEA followed by the amine.

  • Reaction: Heat to 60°C - 80°C .

    • Caution: If using volatile amines, use a sealed pressure tube.

  • Monitoring: Reaction is usually rapid (1-3 hours).

  • Workup: Dilute with water (precipitation often occurs). Extract with EtOAc. Wash organic layer extensively with water/brine to remove DMSO.

Expected Outcome: Exclusive formation of the 2-amino product. The C-5 Fluorine and C-3 Chlorine remain intact.

Protocol C: Nitrile to Tetrazole Conversion

Objective: Convert the C-1 Nitrile into a Tetrazole (a lipophilic carboxylic acid bioisostere).

Mechanistic Insight

This reaction utilizes a [3+2] cycloaddition. Because the scaffold contains halogens sensitive to harsh metals, the "Sharpless conditions" (Zinc-catalyzed) are preferred over traditional organotin methods (toxic) or strong acid methods.

Experimental Protocol

Reagents:

  • Substrate: Functionalized Benzonitrile (from Protocol A or B)

  • Reagent: Sodium Azide (

    
    ) (1.5 equiv)
    
  • Catalyst: Zinc Bromide (

    
    ) (1.0 equiv)
    
  • Solvent: Water/Isopropanol (2:1) or DMF[3]

Step-by-Step:

  • Safety:

    
     can form explosive hydrazoic acid if acidified. Do not use halogenated solvents (DCM/CHCl3) which can form di-azidomethane.
    
  • Setup: Mix substrate,

    
    , and 
    
    
    
    in the solvent.
  • Reaction: Reflux at 100°C for 12-24 hours.

  • Workup: Cool to RT. Add 1N HCl carefully (in a fume hood) to adjust pH to ~2-3 (precipitates the tetrazole and breaks the Zn-complex). Filter the solid or extract with EtOAc.

Summary of Reaction Parameters

ParameterProtocol A (Suzuki)Protocol B (

)
Protocol C (Tetrazole)
Primary Target C-2 BromineC-2 BromineC-1 Nitrile
Reagent Class Boronic AcidAmine (1°/2°)Sodium Azide
Catalyst/Promoter Pd(dppf)Cl2 / Pd-SPhosDIPEA (Base)ZnBr2
Key Condition Anhydrous, Mild BasePolar Aprotic SolventLewis Acid Catalysis
Temp Range 80°C60°C - 80°C100°C
Chemoselectivity Br > Cl >> FBr (ortho-CN) > F (meta)CN specific

Workflow Diagram

Workflow Start Start: 2-Br-3-Cl-5-F-PhCN Suzuki Suzuki Coupling (Pd, Ar-B(OH)2) Start->Suzuki Path A SNAr S_NAr (Amine, Heat) Start->SNAr Path B Prod_A Biaryl Scaffold (Retains Cl, F) Suzuki->Prod_A Tetrazole Tetrazole Formation (NaN3, ZnBr2) Prod_A->Tetrazole Optional Prod_B Amino-Aryl Scaffold (Retains Cl, F) SNAr->Prod_B Prod_B->Tetrazole Optional Final_Lib Final Library Compounds Tetrazole->Final_Lib

Figure 2: Library synthesis workflow showing divergent pathways from the starting material.

References

  • Chemoselective Suzuki Coupling: Fairlamb, I. J. S., et al. "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines." RSC Advances, 2021.

  • SNAr Reactivity: Bunnett, J. F., & Zahler, R. E.[4] "Kinetics of the Reaction of 2-Halobenzonitriles with Lithium N,N-Dialkylaminoborohydrides." Chemical Reviews. (Contextualized via J. Org. Chem. 2001, 66, 153–160).

  • Polyhalogenated Heteroarenes: Schnürch, M., et al. "Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes." Chem. Soc. Rev., 2007.

  • Base-Promoted SNAr: "Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes." Molecules, 2019, 24(6), 1139.

  • Site-Selectivity in Pd-Coupling: Neufeldt, S. R., et al.[5] "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings." Chem. Rev., 2022.[6]

  • Ligand Effects: "Palladium-catalyzed chemoselective Suzuki–Miyaura cross-coupling reaction of poly(pseudo)halogenated arenes." Journal of Organometallic Chemistry, 2024.[7]

Sources

Application

Application Note: Chemoselective Amination of 2-Bromo-3-chloro-5-fluorobenzonitrile

Executive Summary The functionalization of polyhalogenated aromatic scaffolds is a cornerstone of modern medicinal chemistry and drug development. 2-Bromo-3-chloro-5-fluorobenzonitrile presents a unique chemoselectivity...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of polyhalogenated aromatic scaffolds is a cornerstone of modern medicinal chemistry and drug development. 2-Bromo-3-chloro-5-fluorobenzonitrile presents a unique chemoselectivity challenge: it possesses three distinct carbon-halogen bonds (C-Br, C-Cl, C-F) and a strongly electron-withdrawing cyano (-CN) group. This application note details two divergent, highly chemoselective protocols for the amination of this scaffold. By leveraging either transition-metal catalysis or transition-metal-free nucleophilic aromatic substitution (SNAr), researchers can selectively install arylamines or aliphatic amines at the C2 position, leaving the C-Cl and C-F bonds intact for downstream functionalization.

Mechanistic Rationale & Chemoselectivity Principles

To design a predictable and self-validating synthetic workflow, one must understand the electronic and steric forces governing this specific tri-halogenated system.

The Buchwald-Hartwig Pathway (Pd-Catalyzed)

When reacting with weak nucleophiles such as anilines, palladium-catalyzed cross-coupling is required. The chemoselectivity here is governed by the bond dissociation energy (BDE) of the carbon-halogen bonds. The C-Br bond (~68 kcal/mol) is significantly weaker than the C-Cl (~81 kcal/mol) and C-F (~116 kcal/mol) bonds. Consequently, the active Pd(0) catalyst undergoes oxidative addition almost exclusively at the C2-Br position[1].

The SNAr Pathway (Metal-Free)

When utilizing strong nucleophiles like secondary aliphatic amines (e.g., morpholine, pyrrolidine), the reaction proceeds via an SNAr mechanism. Classically, fluorine is the superior leaving group in SNAr due to its high electronegativity, which stabilizes the transition state leading to the anionic Meisenheimer complex[2]. However, in this scaffold, the fluorine at C5 is meta to the cyano group, preventing direct resonance stabilization of the intermediate. Conversely, the bromine at C2 is ortho to the strongly activating -CN group. The negative charge of the intermediate can delocalize directly onto the nitrile nitrogen[3]. Furthermore, the leaving group ability in SNAr follows the trend F > Cl ≈ Br > I, but the overriding ortho-activation by the cyano group directs the nucleophile to displace the bromine at C2[4].

G SM 2-Bromo-3-chloro- 5-fluorobenzonitrile BH Buchwald-Hartwig (Pd-Catalyzed) SM->BH Arylamines (Weak Nucleophiles) SNAr SNAr (Metal-Free) SM->SNAr Aliphatic Amines (Strong Nucleophiles) Prod1 2-(Arylamino)-3-chloro- 5-fluorobenzonitrile BH->Prod1 Prod2 2-(Alkylamino)-3-chloro- 5-fluorobenzonitrile SNAr->Prod2

Divergent amination pathways for 2-bromo-3-chloro-5-fluorobenzonitrile based on nucleophile type.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected quantitative outcomes for the two divergent amination strategies.

ProtocolAmine ClassCatalyst / LigandBaseSolventTemp (°C)Target BondExpected Yield
A (Buchwald-Hartwig) Arylamines (Anilines)Pd2(dba)3 / XantphosCs₂CO₃Toluene90C2 (C-Br)85–92%
B (SNAr) Aliphatic Sec. AminesNoneK₂CO₃DMSO80C2 (C-Br)78–88%

Validated Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

Target Audience: Researchers coupling weakly nucleophilic arylamines.

Causality of Reagents:

  • Pd2(dba)3 / Xantphos: Xantphos is selected for its wide bite angle (~111°), which enforces a cis-geometry at the Pd(II) center. This geometry drastically accelerates the rate-determining reductive elimination step and suppresses off-target β-hydride elimination[5].

  • Cs₂CO₃: A mild, insoluble inorganic base is chosen over stronger alkoxides (e.g., NaOtBu) to prevent base-mediated hydrolysis of the cyano group or competitive SNAr side reactions.

Step-by-Step Methodology:

  • Preparation: Oven-dry a 20 mL Schlenk tube equipped with a magnetic stir bar. Cool under a stream of dry argon.

  • Reagent Loading: Add 2-Bromo-3-chloro-5-fluorobenzonitrile (1.0 mmol, 234.5 mg), the arylamine (1.2 mmol), Pd2(dba)3 (0.02 mmol, 18.3 mg, 2 mol%), Xantphos (0.04 mmol, 23.1 mg, 4 mol%), and anhydrous Cs₂CO₃ (2.0 mmol, 651.6 mg).

  • Degassing: Seal the tube with a rubber septum. Evacuate and backfill with argon three times to ensure a strictly oxygen-free environment.

  • Solvent Addition: Add anhydrous, degassed toluene (5.0 mL) via syringe.

  • Reaction: Replace the septum with a Teflon screwcap under argon flow. Heat the reaction mixture in a pre-heated oil bath at 90 °C for 12 hours with vigorous stirring.

  • Self-Validation (LC-MS Control): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Validation metric: The starting material exhibits a complex isotopic multiplet (Br + Cl). Successful chemoselective amination at the C-Br bond is confirmed by the disappearance of the bromine isotopic signature (1:1 M/M+2 ratio) and the emergence of a product mass exhibiting only a chlorine isotopic signature (3:1 M/M+2 ratio).

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a short pad of Celite to remove the Pd catalyst and inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 2-(arylamino)-3-chloro-5-fluorobenzonitrile.

G Pd0 Pd(0)Ln Active Catalyst OA Oxidative Addition (Selective at C-Br) Pd0->OA PdII Ar-Pd(II)(Br)Ln Intermediate OA->PdII + Substrate AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord Amido Ar-Pd(II)(NR2)Ln Amido Complex AmineCoord->Amido + Amine, Base RE Reductive Elimination Amido->RE RE->Pd0 Catalyst Regeneration Product 2-Amino Product RE->Product Product Release

Catalytic cycle of the Buchwald-Hartwig amination highlighting C-Br oxidative addition.

Protocol B: Metal-Free Nucleophilic Aromatic Substitution (SNAr)

Target Audience: Researchers coupling highly nucleophilic aliphatic secondary amines (e.g., morpholine, piperidine).

Causality of Reagents:

  • DMSO (Solvent): A highly polar aprotic solvent is critical. It poorly solvates anions, thereby increasing the effective nucleophilicity of the incoming amine, while simultaneously stabilizing the highly polarized Meisenheimer transition state[4].

  • Temperature (80 °C): Provides the necessary activation energy to overcome the steric hindrance of the adjacent bulky chlorine atom at C3, ensuring complete conversion without degrading the cyano group.

Step-by-Step Methodology:

  • Preparation: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-3-chloro-5-fluorobenzonitrile (1.0 mmol, 234.5 mg) and K₂CO₃ (1.5 mmol, 207.3 mg).

  • Solvent & Amine Addition: Add anhydrous DMSO (3.0 mL) followed by the aliphatic secondary amine (1.2 mmol).

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C under an ambient atmosphere (inert atmosphere is not strictly required for SNAr, though recommended to prevent solvent degradation). Stir for 6–8 hours.

  • Self-Validation (TLC Control): Run a TLC co-spot of the starting material against the reaction mixture (Eluent: 4:1 Hexanes/EtOAc). The disappearance of the UV-active starting material spot (Rf ≈ 0.6) and the appearance of a lower Rf, highly UV-active product spot confirms conversion.

  • Workup: Cool the reaction to room temperature. Quench by pouring the mixture into ice-cold distilled water (15 mL). This will typically cause the product to precipitate.

  • Extraction/Isolation: If the product precipitates as a solid, isolate via vacuum filtration and wash with cold water. If it forms an oil, extract with EtOAc (3 x 10 mL), wash the combined organic layers with brine (to remove residual DMSO), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from hot ethanol or purify via flash chromatography to obtain the pure 2-(alkylamino)-3-chloro-5-fluorobenzonitrile.

References

  • Thomas, S., Huynh, T., Enriquez-Rios, V., & Singaram, B. (2001). Aminoborohydrides. 12. Novel Tandem SNAr Amination−Reduction Reactions of 2-Halobenzonitriles. The Journal of Organic Chemistry, 66(6), 1999-2004.[Link][4]

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129.[Link][5]

  • Semantic Scholar. (2022). Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base.[Link][2]

  • National Institutes of Health (NIH). (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PMC9250000.[Link][1]

Sources

Method

Orthogonal functionalization strategies for tri-halogenated benzenes

Title: Orthogonal Functionalization Strategies for Tri-Halogenated Benzenes: Application Notes & Protocols Executive Summary Tri-halogenated benzenes (e.g., bromo-chloro-iodo arenes) represent highly versatile scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Orthogonal Functionalization Strategies for Tri-Halogenated Benzenes: Application Notes & Protocols

Executive Summary

Tri-halogenated benzenes (e.g., bromo-chloro-iodo arenes) represent highly versatile scaffolds in medicinal chemistry and materials science. Their utility stems from the ability to sequentially and selectively functionalize each carbon-halogen bond without requiring intermediate protection/deprotection steps. Such orthogonal cross-coupling reactions have proven to be incredibly effective for site-selective functionalization of polyhalogenated arenes without relying on directing groups[1] (1). This application note details the mechanistic rationale, thermodynamic principles, and validated experimental protocols for executing three distinct, orthogonal cross-coupling reactions on a single tri-halogenated benzene core.

Mechanistic Principles of Chemoselectivity

The foundation of orthogonal cross-coupling lies in the differential reactivity of carbon-halogen bonds toward oxidative addition by low-valent transition metals (typically Pd(0) or Ni(0)). The inherent reactivity gradient follows the order: C–I > C–Br > C–Cl ≫ C–F [2] (2).

  • Thermodynamic Causality: The Bond Dissociation Energy (BDE) dictates the activation barrier for the oxidative addition step. The C–I bond (~65 kcal/mol) is significantly weaker than the C–Br bond (~81 kcal/mol) and the C–Cl bond (~96 kcal/mol).

  • Kinetic Control: By employing mild conditions (e.g., 25–50 °C) and a standard phosphine ligand (like PPh₃), a Pd(0) catalyst will selectively insert into the C–I bond. The thermal energy provided is insufficient to overcome the higher activation barrier of the C–Br bond, ensuring complete chemoselectivity[3] (3).

  • Catalyst Tuning: Once the iodine is replaced, the C–Br bond becomes the most reactive site. Functionalizing this site requires elevated temperatures and electron-rich, sterically demanding ligands (e.g., XPhos) to accelerate the oxidative addition. Finally, the highly recalcitrant C–Cl bond can be activated using specialized Nickel-catalyzed cross-electrophile coupling (XEC)[4] (4).

Workflow Visualization

G Node1 Tri-Halogenated Benzene (C-I, C-Br, C-Cl) Node2 Mono-Functionalized (C-Br, C-Cl intact) Node1->Node2 Step 1: Pd(PPh3)4, 40°C Selective C-I Cleavage Node3 Di-Functionalized (C-Cl intact) Node2->Node3 Step 2: Pd2(dba)3, XPhos, 80°C Selective C-Br Cleavage Node4 Fully Functionalized Target Molecule Node3->Node4 Step 3: NiBr2/Ligand, Zn, 60°C Selective C-Cl Cleavage

Sequential cross-coupling pathway for tri-halogenated benzenes.

Quantitative Data: Reactivity Metrics

To design a self-validating experimental workflow, the following thermodynamic and kinetic parameters must be considered when selecting reagents.

Halogen BondAvg. BDE (kcal/mol)Relative ReactivityOptimal Catalyst SystemTemp RangeTypical Reaction
C–I ~65HighestPd(PPh₃)₄ or Pd(OAc)₂25 – 50 °CSuzuki-Miyaura, Sonogashira
C–Br ~81ModeratePd₂(dba)₃ / XPhos70 – 90 °CBuchwald-Hartwig, Heck
C–Cl ~96LowNiBr₂ / Terpyridine60 – 110 °CCross-Electrophile Coupling

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C–I Activation)

Objective: Selectively couple an aryl boronic acid at the iodo position while preserving the bromo and chloro substituents. Causality & Design: We utilize Pd(PPh₃)₄ because its moderate electron density is sufficient for C–I oxidative addition but insufficient for C–Br activation at low temperatures. A weak base (Na₂CO₃) prevents base-mediated degradation of the starting material[3] (3).

Step-by-Step Methodology:

  • Preparation: To a flame-dried Schlenk flask under argon, add the tri-halogenated benzene (1.0 equiv), arylboronic acid (1.05 equiv), and Pd(PPh₃)₄ (2 mol%).

  • Solvent Addition: Add a degassed mixture of Toluene/H₂O (4:1 v/v). The biphasic system aids in dissolving the inorganic base while keeping the organic substrates in the organic layer.

  • Base Addition: Add Na₂CO₃ (2.0 equiv) as an aqueous solution.

  • Reaction: Stir the mixture at 40 °C for 4–6 hours.

    • Self-Validation: Monitor strictly via LC-MS. The reaction must be quenched as soon as the starting material is consumed to prevent trace C–Br activation. If di-coupled product appears, lower the temperature to 30 °C for subsequent runs.

  • Workup: Extract with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography to isolate the mono-functionalized (bromo-chloro) intermediate.

Protocol B: Buchwald-Hartwig Amination (C–Br Activation)

Objective: Form a C–N bond at the bromo position of the intermediate generated in Protocol A, leaving the chloro substituent intact. Causality & Design: The C–Br bond requires a more electron-rich palladium center to undergo oxidative addition. XPhos (a dialkylbiaryl phosphine) provides the necessary electron density and steric bulk to accelerate both oxidative addition and reductive elimination, preventing catalyst deactivation[2] (2).

Step-by-Step Methodology:

  • Preparation: In a glovebox, charge a vial with the mono-functionalized bromo-chloro intermediate (1.0 equiv), secondary amine (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%), and NaOtBu (1.5 equiv).

  • Solvent: Add anhydrous, degassed Toluene to achieve a 0.2 M concentration.

  • Reaction: Seal the vial and heat to 80 °C for 12 hours.

    • Self-Validation: The color of the reaction will typically shift from dark purple (Pd₂(dba)₃) to a reddish-brown active catalytic species. If the reaction stalls, verify the anhydrous nature of the amine, as moisture rapidly decomposes the active Pd-XPhos complex.

  • Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via reverse-phase HPLC or silica gel chromatography.

Protocol C: Nickel-Catalyzed Cross-Electrophile Coupling (C–Cl Activation)

Objective: Alkylate the remaining chloro position using an alkyl bromide via cross-electrophile coupling (XEC). Causality & Design: Palladium struggles with C–Cl bonds unless highly specialized ligands are used, and coupling sp³ centers often leads to deleterious β-hydride elimination. Nickel catalysis, utilizing a radical pathway, excels here. NiBr₂ with a terpyridine ligand selectively activates the alkyl bromide, forming a Ni-alkyl complex that subsequently inserts into the C–Cl bond[4] (4).

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere, combine the di-functionalized chloro-arene intermediate (1.0 equiv), alkyl bromide (1.5 equiv), NiBr₂·glyme (10 mol%), 4,4',4''-tri-tert-butyl-2,2':6',2''-terpyridine (10 mol%), and Zn dust (2.0 equiv) as the terminal reductant.

  • Solvent: Add anhydrous N,N-dimethylacetamide (DMA) to achieve a 0.1 M solution.

  • Reaction: Stir vigorously at 60 °C for 16 hours.

    • Self-Validation: Zinc dust must be properly activated (washed with dilute HCl, water, ethanol, and ether, then dried under vacuum) prior to use; unactivated zinc will result in zero conversion due to surface oxide layers.

  • Workup: Quench with saturated aqueous NH₄Cl to consume excess zinc. Extract with diethyl ether, wash extensively with water to remove DMA, dry over MgSO₄, and purify to yield the fully orthogonalized product.

References

  • Title : Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source : PMC (National Institutes of Health) URL :[Link]

  • Title : Nickel-Catalyzed C-I-Selective C(sp2 )-C(sp3 ) Cross-Electrophile Coupling of Bromo(iodo)arenes with Alkyl Bromides Source : PubMed URL :[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Bromo-3-chloro-5-fluorobenzonitrile

Welcome to the Technical Support Center for the synthesis of 2-bromo-3-chloro-5-fluorobenzonitrile. This transformation relies on the Doyle-Kochi modification of the Sandmeyer reaction , which utilizes an alkyl nitrite (...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-bromo-3-chloro-5-fluorobenzonitrile. This transformation relies on the Doyle-Kochi modification of the Sandmeyer reaction , which utilizes an alkyl nitrite (such as tert-butyl nitrite) and a copper(II) halide under strictly anhydrous conditions[1].

While this method avoids the harsh aqueous acids of traditional Sandmeyer reactions, it introduces unique sensitivities regarding moisture, addition rates, and radical intermediates. This guide provides field-proven protocols, mechanistic insights, and targeted troubleshooting to help you maximize your yield and purity.

Quantitative Data Summary: Standard vs. Optimized Parameters

To achieve high yields, stoichiometric precision and addition sequences are critical. The table below compares the standard patent literature protocol[2] against an optimized "inverse addition" approach designed to suppress specific side reactions[3].

ParameterStandard Protocol[2]Optimized Protocol (Low Azo-Coupling)[3]Mechanistic Rationale
Amine 1.0 eq (5.0 g, 29 mmol)1.0 eqLimiting reagent.
CuBr₂ 1.2 eq (7.8 g, 35 mmol)1.5 eqExcess ensures rapid halogen transfer, minimizing protodeamination.
t-Butyl Nitrite 1.2 eq (4.2 mL, 35 mmol)1.5 - 2.0 eqExcess compensates for volatility and thermal degradation[1].
Solvent Acetonitrile (130 mL)Anhydrous Acetonitrile (150 mL)Strict anhydrous conditions prevent diazonium hydrolysis (phenol formation).
Addition Sequence Nitrite added to (Amine + CuBr₂)Amine added to (Nitrite + CuBr₂)Inverse addition keeps free amine concentration low, preventing azo-dimerization[3].
Temperature 0 °C, then warm to RT0 °C, then warm to RTControls the highly exothermic decomposition of the diazonium intermediate.
Standardized Experimental Protocol (Self-Validating System)

The following procedure incorporates built-in validation checkpoints to ensure the reaction is proceeding correctly before moving to the workup phase.

Step 1: Preparation of the Reagent Bed

  • Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Add anhydrous copper(II) bromide (CuBr₂, 9.8 g, 43.5 mmol, 1.5 eq) and suspend it in anhydrous acetonitrile (150 mL).

  • Chill the suspension to 0 °C using an ice-water bath and allow it to equilibrate for 15 minutes.

Step 2: Diazotization and Halogenation

  • Standard Addition: To the chilled CuBr₂ suspension, add 2-amino-3-chloro-5-fluorobenzonitrile (5.0 g, 29 mmol, 1.0 eq)[2].

  • Begin the dropwise addition of tert-butyl nitrite (5.2 mL, 43.5 mmol, 1.5 eq) via a syringe pump over 30 minutes.

    • Causality Note: Slow addition prevents a sudden spike in diazonium concentration, which can lead to thermal runaway and azo-coupling[3].

  • Once the addition is complete, maintain the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to warm slowly to room temperature over 2 hours[2].

Step 3: Reaction Monitoring (Validation Checkpoint)

  • Action: After 2 hours, withdraw a 10 µL aliquot, quench it in 1 mL of 1:1 MeCN/H₂O, and analyze via LC-MS or TLC (Hexanes:EtOAc 9:1).

  • Validation: The starting material (amine) should be completely consumed. The presence of a persistent diazonium peak indicates insufficient CuBr₂ or stalled radical transfer. If unreacted amine remains, add an additional 0.2 eq of tert-butyl nitrite and stir for 30 more minutes.

Step 4: Quench and Workup

  • Concentrate the reaction mixture under reduced pressure to approximately 30 mL to remove the volatile tert-butanol byproduct[2].

  • Dilute the residue with ethyl acetate (200 mL) and wash sequentially with 1M HCl (2 × 100 mL) to remove residual copper salts, followed by saturated aqueous NaHCO₃ (100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the crude product. Purify via silica gel chromatography if necessary.

Process Visualizations

Workflow A 1. Prepare Mixture Amine + CuBr2 in MeCN (Strictly Anhydrous) B 2. Chill to 0 °C (Ice Bath) A->B C 3. Dropwise Addition t-Butyl Nitrite (Control Exotherm) B->C D 4. Stir & Warm 2 hrs to Room Temp C->D E 5. Validation Checkpoint LC-MS / TLC Analysis D->E F 6. Quench & Workup Concentrate & Extract E->F

Step-by-step workflow for the modified Doyle-Kochi Sandmeyer bromination.

Mechanism Amine 2-Amino-3-chloro- 5-fluorobenzonitrile Diazonium Diazonium Intermediate Amine->Diazonium t-BuONO MeCN Radical Aryl Radical Diazonium->Radical CuBr2 -N2 Phenol Phenol Byproduct (Hydrolysis) Diazonium->Phenol + H2O (Moisture) Azo Azo-Coupling (Dimerization) Diazonium->Azo + Amine Product 2-Bromo-3-chloro- 5-fluorobenzonitrile (Target) Radical->Product Br transfer from CuBr2 Proto Protodeamination (Reduction) Radical->Proto + H-donor

Mechanistic pathway of the Doyle-Kochi bromination and common side reactions.

Troubleshooting Guides & FAQs

Q1: My LC-MS shows a large amount of 3-chloro-5-fluorobenzonitrile (the reduced product) instead of the brominated target. How can I fix this? Answer: You are observing protodeamination. This occurs when the highly reactive intermediate aryl radical abstracts a hydrogen atom instead of a bromine atom.

  • Causality: The radical will abstract hydrogen if it encounters a hydrogen donor before it can react with CuBr₂. Common H-donors in this system include trace impurities in the solvent or the tert-butanol byproduct generated from the tert-butyl nitrite[1].

  • Solution: Ensure your CuBr₂ is fully soluble and present in sufficient excess (at least 1.5 eq) to kinetically outcompete H-abstraction. Maintain strict temperature control at 0 °C during the addition phase to lower the kinetic energy of the radical, which heavily favors the halogen transfer pathway over H-abstraction.

Q2: I am isolating a significant amount of 2-hydroxy-3-chloro-5-fluorobenzonitrile. Where is this phenol coming from? Answer: Phenol formation is the direct result of moisture in your reaction system.

  • Causality: In the Doyle-Kochi modification, the reaction must be strictly anhydrous. If water is present, it acts as a strong nucleophile, attacking the highly electrophilic diazonium intermediate before it can undergo single-electron transfer (SET) with CuBr₂ to form the radical.

  • Solution: Use strictly anhydrous acetonitrile (stored over molecular sieves). Ensure your CuBr₂ is thoroughly dried (it is highly hygroscopic) and that all glassware is oven-dried prior to use.

Q3: The reaction mixture turned into a dark, viscous sludge, and I'm seeing highly colored impurities on TLC. What happened? Answer: You are likely observing azo-coupling dimerization.

  • Causality: If the concentration of the unreacted amine is too high relative to the diazonium intermediate, the free amine will act as a nucleophile and attack the diazonium salt, forming a stable, highly colored azo-dimer.

  • Solution: Alter your addition sequence. Instead of adding tert-butyl nitrite to the amine[2], try the inverse addition method: add the amine portion-wise to a pre-chilled mixture of CuBr₂ and tert-butyl nitrite[3]. This keeps the steady-state concentration of the free amine near zero, completely shutting down the azo-coupling pathway.

Q4: Can I substitute isoamyl nitrite for tert-butyl nitrite? Answer: Yes, but with specific caveats regarding the workup.

  • Causality: Both are effective alkyl nitrites for anhydrous Sandmeyer reactions[1]. However, isoamyl nitrite generates isoamyl alcohol as a byproduct. Isoamyl alcohol is a slightly better hydrogen donor than tert-butanol (increasing the risk of protodeamination) and has a much higher boiling point (131 °C vs. 82 °C). This makes it significantly harder to remove during concentration under reduced pressure. If you substitute with isoamyl nitrite, you will require a more rigorous aqueous wash or high-vacuum distillation to remove the alcohol byproduct.

References

1.[2] WO2012035039A1 - Azabenzothiazole compounds, compositions and methods of use. Google Patents. URL: 2.[3] 7-Bromothieno[2,3-b]pyrazine | CAS 1126824-72-3. Benchchem. URL: 3.[1] Alkyl Nitrites as Valuable Reagents in Organic Synthesis. ResearchGate. URL:

Sources

Optimization

Technical Support Center: Troubleshooting SNAr Regioselectivity in Fluorobenzonitriles

Welcome to the Advanced Application Support Center. This guide is engineered for researchers, process chemists, and drug development professionals dealing with the nuanced challenges of Nucleophilic Aromatic Substitution...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is engineered for researchers, process chemists, and drug development professionals dealing with the nuanced challenges of Nucleophilic Aromatic Substitution (SNAr) on polyfluorinated benzonitriles.

Achieving high regioselectivity on scaffolds like 2,4-difluorobenzonitrile or 3,4-difluorobenzonitrile requires precise control over thermodynamics, kinetics, and transition-state stabilization. Below, we dissect the causality behind common failure modes and provide self-validating protocols to ensure reproducible, isomerically pure outcomes.

Part 1: Diagnostic Overview & Mechanistic Logic

The regiochemical outcome of an SNAr reaction on a fluorobenzonitrile is dictated by the stability of the intermediate Meisenheimer complex. The nitrile group (-C≡N) exerts a profound electron-withdrawing effect, activating the aromatic ring via both inductive and resonance mechanisms[1].

In 2,4-difluorobenzonitrile , both the 2-position (ortho) and 4-position (para) are electronically activated. However, the 4-position is typically favored due to a critical combination of strong resonance stabilization and significantly lower steric hindrance compared to the 2-position[1]. When regioselectivity fails, it is almost always due to reaction conditions providing enough thermal or chemical energy to overcome the steric barrier of the ortho-pathway, leading to a thermodynamic mixture.

SNAr_Mechanism Substrate 2,4-Difluorobenzonitrile (Starting Material) Nuc_Attack Nucleophilic Attack (Amines, Thiols, Alkoxides) Substrate->Nuc_Attack Path_Para Attack at C4 (Para) Sterically Unhindered Nuc_Attack->Path_Para Favored Path_Ortho Attack at C2 (Ortho) Sterically Hindered Nuc_Attack->Path_Ortho Disfavored Meisenheimer_Para Para-Meisenheimer Complex Highly Resonance Stabilized Path_Para->Meisenheimer_Para Meisenheimer_Ortho Ortho-Meisenheimer Complex Less Stable (Steric Clash) Path_Ortho->Meisenheimer_Ortho Product_Para 4-Substituted Product (Major / Kinetic & Thermodynamic) Meisenheimer_Para->Product_Para -F⁻ Product_Ortho 2-Substituted Product (Minor Impurity) Meisenheimer_Ortho->Product_Ortho -F⁻

Fig 1. Mechanistic divergence in the SNAr of 2,4-difluorobenzonitrile dictating regioselectivity.

Part 2: Troubleshooting FAQs

Q1: I am observing significant 2-substitution (ortho) instead of the desired 4-substitution (para) when reacting 2,4-difluorobenzonitrile with a primary amine. How do I shift the regioselectivity? A: Causality: While the 4-position is kinetically favored, higher temperatures or excess nucleophile can lead to over-activation or thermodynamic equilibration, allowing the nucleophile to attack the sterically hindered 2-position. Solution: Lower the reaction temperature (0 °C to Room Temperature) to lock the reaction into the kinetically controlled para-pathway. Maintain a strict 1.0–1.1 molar equivalent of the nucleophile to prevent di-substitution[1].

Q2: When using thiolate nucleophiles (e.g., methanethiolate) with 2,4-difluorobenzonitrile, my regioselectivity drops dramatically compared to amines. Why? A: Causality: Thiolates are highly polarizable "soft" nucleophiles. In purely polar aprotic solvents (like DMF), they are poorly solvated and hyper-reactive, leading to indiscriminate attack at both activated positions. Solution: Modulate the solvent polarity. As demonstrated in foundational methodology studies (), introducing a protic co-solvent (e.g., a THF/MeOH mixture) selectively solvates the thiolate. This dampens its reactivity just enough to allow the inherent steric differences of the substrate to dictate the regiochemistry, cleanly favoring the 4-position[2].

Q3: My amination of 3,4-difluorobenzonitrile is stalling. Pushing the temperature degrades the material and ruins selectivity. Can I change the base? A: Causality: The choice of base in SNAr is not merely for scavenging protons; it can fundamentally alter the reaction mechanism and transition state. Solution: Switch from a standard inorganic base (like K₂CO₃) to an organic amidine base like DBU. Recent extensive kinetic investigations () reveal that specific bases like DBU can facilitate the evolution of a catalytic species during the reaction. This shifts the mechanism from a standard stepwise SNAr to a catalyzed pathway, dramatically improving conversion rates and kinetic profiles without requiring harsh, regiochemistry-destroying temperatures.

Troubleshooting_Workflow Start Regioselectivity Issue Detected (Mixture of Isomers) Check_Nuc Evaluate Nucleophile Strength Start->Check_Nuc Is_Amine Amine (Hard/Borderline) Check_Nuc->Is_Amine Is_Thiol Thiolate/Alkoxide (Soft/Strong) Check_Nuc->Is_Thiol Action_Amine Lower Temp (0°C - RT) Strict 1.0-1.1 Eq Stoichiometry Is_Amine->Action_Amine Action_Thiol Tune Solvent Polarity (e.g., Mix THF/MeOH) Is_Thiol->Action_Thiol Check_Base Check Base & Kinetics (Stalling Reaction?) Action_Amine->Check_Base Action_Thiol->Check_Base Action_Base Switch to DBU or Amidine Base (Catalytic Pathway) Check_Base->Action_Base If low conversion IPC In-Process Control (IPC) HPLC/NMR Monitoring Check_Base->IPC If conversion is good Action_Base->IPC

Fig 2. Decision tree for troubleshooting SNAr regioselectivity and conversion issues.

Part 3: Quantitative Data Matrix

The following table summarizes validated reaction parameters to achieve optimal regioselectivity across different fluorobenzonitrile substrates and nucleophiles.

SubstrateNucleophileBaseSolventTemp (°C)Major RegioisomerRegiomeric Ratio (Para:Ortho)
2,4-DifluorobenzonitrileMorpholineDIPEADMF0 to 252-Fluoro-4-morpholinobenzonitrile> 98:2
2,4-DifluorobenzonitrileNaSMeNoneTHF/MeOH02-Fluoro-4-(methylthio)benzonitrile95:5
3,4-DifluorobenzonitrileMorpholineDBUDMSO803-Fluoro-4-morpholinobenzonitrile> 99:1

Part 4: Validated Experimental Protocols

Self-Validating Protocol: Kinetically Controlled Amination of 2,4-Difluorobenzonitrile

This protocol is designed to eliminate the formation of the 2-substituted regioisomer by strictly enforcing kinetic control through thermal management and controlled dosing.

Step 1: Substrate Solvation & Thermal Control

  • Action: Dissolve 2,4-difluorobenzonitrile (1.0 eq) in anhydrous DMF (0.2 M concentration). Cool the reactor to exactly 0 °C under an inert nitrogen atmosphere.

  • Causality: Low temperatures suppress the thermal energy required to overcome the higher activation barrier of the sterically hindered ortho-position.

  • Self-Validation Checkpoint: The solution must remain completely clear. Any turbidity indicates moisture ingress, which will lead to competitive hydroxide substitution (resulting in phenol impurities).

Step 2: Base Addition

  • Action: Add N,N-diisopropylethylamine (DIPEA) (1.2 eq) in one rapid portion.

  • Causality: DIPEA is sterically hindered and non-nucleophilic. It will not compete with the amine nucleophile for the electrophilic aromatic ring, but it will efficiently neutralize the highly corrosive HF byproduct.

Step 3: Nucleophile Dosing

  • Action: Add the secondary amine (e.g., morpholine, 1.05 eq) dropwise over 30 minutes via a syringe pump.

  • Causality: Dropwise addition ensures the nucleophile is always the limiting reagent in solution. This prevents localized concentration spikes that drive di-substitution or force the reaction down the higher-energy ortho-pathway.

  • Self-Validation Checkpoint: Monitor the internal temperature probe continuously. An exotherm >2 °C indicates the dosing rate is too fast, risking a drop in regioselectivity. If observed, pause dosing until the temperature stabilizes back at 0 °C.

Step 4: In-Process Control (IPC) Monitoring

  • Action: After 1 hour of stirring at 0 °C, sample the reaction for HPLC analysis (UV detection at 254 nm).

  • Self-Validation Checkpoint: A successful, highly regioselective reaction will show <1% starting material, >98% major product (para-substituted), and <2% minor product (ortho-substituted). If the ortho-isomer exceeds 2% relative area, the dosing rate was too fast or the cooling jacket was insufficient.

Step 5: Quench & Isolation

  • Action: Slowly transfer the reaction mixture into vigorously stirred ice water (3x the volume of DMF used). Filter the resulting precipitate and wash with cold water.

  • Causality: Reverse quenching into water crashes out the highly hydrophobic fluorinated product while keeping the polar DMF, DIPEA-HF salts, and any trace unreacted amine safely in the aqueous phase.

References

  • Title: Practical Synthesis of 4-Fluoro-2-(methylthio)benzylamine and the Corresponding Sulfone and Sulfonamide Source: Synthetic Communications URL: [Link]

  • Title: Mechanistic insights into amination via nucleophilic aromatic substitution Source: Reaction Chemistry & Engineering (RSC Publishing) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Bromo-3-chloro-5-fluorobenzonitrile

The following technical support guide is structured to address the purification challenges of 2-Bromo-3-chloro-5-fluorobenzonitrile (CAS 1365993-26-5) . This compound is a critical intermediate in the synthesis of HIF-2...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is structured to address the purification challenges of 2-Bromo-3-chloro-5-fluorobenzonitrile (CAS 1365993-26-5) . This compound is a critical intermediate in the synthesis of HIF-2


 inhibitors (e.g., Belzutifan) and requires stringent purity controls due to the difficulty of separating halogenated regioisomers in downstream steps.

Status: Active Role: Senior Application Scientist Scope: Purification Protocols, Impurity Profiling, and Troubleshooting

Executive Summary & Chemical Profile[1]

Compound: 2-Bromo-3-chloro-5-fluorobenzonitrile CAS: 1365993-26-5 Physical State: White to off-white crystalline solid (typically low melting point, estimated 50–90°C range based on structural analogs). Solubility Profile:

  • High Solubility: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF).

  • Moderate Solubility: Ethanol (EtOH), Isopropanol (IPA).

  • Low Solubility: Water, Hexanes, Heptane.

Critical Purity Requirement:


 (HPLC) is required for pharmaceutical coupling reactions to prevent "rogue" isomer propagation.

Decision Matrix: Choosing the Right Purification Method

Do not default to chromatography. Use this logic flow to determine the most efficient purification strategy based on your crude profile.

PurificationLogic Start Crude Material Analysis (HPLC/NMR) PurityCheck Purity > 90%? Start->PurityCheck ImpurityType Identify Impurity Type PurityCheck->ImpurityType No (<90%) Recryst Method A: Recrystallization (Solvent: EtOH/H2O or Heptane/EtOAc) PurityCheck->Recryst Yes (Bulk purification) ImpurityType->Recryst Non-polar tars / Salts Column Method B: Flash Chromatography (Silica Gel, Gradient Elution) ImpurityType->Column Regioisomers Present Hybrid Method C: Hybrid Approach (Flash -> Recrystallization) ImpurityType->Hybrid Complex Mixture Check Final Purity > 98%? Recryst->Check QC Analysis Column->Check QC Analysis Check->Hybrid No Done Release for Synthesis Check->Done Yes

Figure 1: Decision tree for selecting the optimal purification workflow based on crude purity and impurity profile.

Troubleshooting Guides & FAQs

Section A: Recrystallization Issues (The "Oiling Out" Phenomenon)

Q1: My product comes out as an oil droplets at the bottom of the flask instead of crystals. How do I fix this?

Diagnosis: This is "oiling out," common with low-melting halogenated benzonitriles. It occurs when the temperature of the solution is above the melting point of the solvated compound as it hits the saturation limit.

Technical Solution: You are likely cooling too fast or using a solvent mixture where the "poor" solvent is added too aggressively.

Corrective Protocol (Seeded Cooling):

  • Dissolution: Dissolve the crude solid in the minimum amount of hot Ethanol (EtOH) or Isopropanol (IPA) (approx. 50-60°C). Do not boil if the MP is low.

  • Anti-solvent Addition: Add warm water dropwise until the solution turns slightly turbid.

  • Re-solubilization: Add just enough hot alcohol to make it clear again.

  • Seeding (Critical): Cool to 35–40°C. Add a tiny seed crystal of pure product. If you lack seeds, scratch the glass wall with a glass rod to induce nucleation.

  • Controlled Cooling: Allow the flask to cool to room temperature undisturbed over 2 hours. Do not use an ice bath immediately; this forces oiling.

  • Harvest: Once a heavy crop of crystals forms, cool to 0°C for 30 minutes, then filter.

Q2: I have a persistent yellow color in my crystals. Is this an impurity?

Diagnosis: Yes. Halogenated anilines (starting materials) or azo-coupling byproducts often carry strong color. Solution: Perform a Carbon Treatment before crystallization.

  • Dissolve crude in hot EtOAc.

  • Add Activated Carbon (5 wt%). Stir at 50°C for 30 minutes.

  • Filter hot through a Celite pad to remove carbon.

  • Concentrate and proceed to recrystallization.

Section B: Chromatography Challenges

Q3: I cannot separate the 2-bromo-3-chloro-5-fluoro isomer from the 2-bromo-3-chloro-5-H (des-fluoro) impurity.

Diagnosis: Dehalogenated byproducts often co-elute on standard silica because the polarity difference is negligible. Technical Solution: Standard Normal Phase (Hexane/EtOAc) is often insufficient for separating halo-isomers.

Protocol Adjustment:

  • Change Stationary Phase: Use C18 Reverse Phase silica if available. The separation mechanism relies on hydrophobicity, where the Fluorine atom introduces a distinct retention shift compared to Hydrogen.

    • Eluent: Water/Acetonitrile (gradient 40%

      
       90% ACN).
      
  • Alternative Normal Phase Modifier: If restricted to Normal Phase, use Toluene as the non-polar solvent instead of Hexane. Toluene participates in

    
     stacking interactions with the aromatic ring, which are modulated by the electron-withdrawing halogens.
    
    • System: Toluene / Ethyl Acetate (Start 100:0

      
       95:5).
      
Section C: Impurity Profiling

Q4: What are the specific impurities I should look for by LC-MS?

Use the table below to identify peaks in your chromatogram.

Retention Time (Rel)Likely ImpurityOrigin / CauseRemoval Strategy
0.85 2-Bromo-3-chloro-5-fluorobenzamideHydrolysis of nitrile (High pH/Temp)Wash organic layer with NaHCO3; Recrystallize (remains in mother liquor).
0.95 2-Bromo-3-chloro-5-fluoroanilineUnreacted Starting MaterialAcid wash (1M HCl) converts this to water-soluble salt.
1.00 Target Compound ----
1.05 Regioisomers (e.g., 2-Bromo-5-chloro...)Isomeric starting materialCareful Column Chromatography (See Q3).[1]
1.20 Bis-coupled biarylsSuzuki/homocoupling side reactionRecrystallization (Very low solubility in EtOH).

Standard Operating Procedure (SOP): Purification Workflow

Objective: Isolate >98% pure 2-Bromo-3-chloro-5-fluorobenzonitrile from crude reaction mixture (Sandmeyer or Bromination origin).

Step 1: Acid/Base Workup (Removal of Gross Impurities)

  • Dissolve crude residue in Ethyl Acetate.

  • Wash 1: 1.0 M HCl (Removes unreacted anilines).

  • Wash 2: Saturated NaHCO

    
     (Removes hydrolyzed benzoic acids).
    
  • Wash 3: 10% Na

    
    S
    
    
    
    O
    
    
    (Thiosulfate) – Crucial if bromination was used, to remove active bromine species that cause degradation.
  • Dry over MgSO

    
    , filter, and concentrate.[2]
    

Step 2: Flash Chromatography (Primary Purification)

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Loading: Dry load on Celite (recommended to prevent streaming).

  • Mobile Phase: Hexanes : Ethyl Acetate.

  • Gradient:

    • 0–5 min: 100% Hexanes (Elutes non-polar impurities).

    • 5–20 min: 0%

      
       5% EtOAc (Target elutes here).
      
    • 20–30 min: 5%

      
       20% EtOAc (Elutes polar amides).
      
  • Note: The target nitrile is relatively non-polar. Expect elution early (Rf ~ 0.4 in 9:1 Hex:EtOAc).

Step 3: Recrystallization (Polishing)

  • If HPLC purity is 95–97%, perform the EtOH/Water recrystallization described in Q1 .

References

  • Synthesis of Halogenated Benzonitriles

    • Methodology: Sandmeyer reaction protocols for converting fluoro-bromo-anilines to nitriles using CuCN.
    • Source: Xu, F. et al. "Process Development for the Synthesis of Fluorinated Benzonitriles." Organic Process Research & Development, 2014.[3][4]

  • Purification of 2-Fluoro-5-bromobenzonitrile (Analogous Scaffold)

    • Protocol: Describes the use of Ethanol recrystallization for di-halogen
    • Source: CN101898976A, "Preparation method of 2-fluoro-5-bromobenzonitrile."

  • -active solvents (Toluene) for separating positional isomers.
  • Chemical Properties & Safety

    • Data: 2-Bromo-3-chloro-5-fluorobenzonitrile (CAS 1365993-26-5).[5][6]

    • Source: PubChem Compound Summary.

Sources

Optimization

Troubleshooting low conversion in Suzuki coupling of sterically hindered bromides

Ticket ID: SUZ-HIND-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting low conversion in tetra-ortho-substituted or bulky aryl bromide couplings. The Diagnostic Workflow (Triage)...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SUZ-HIND-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting low conversion in tetra-ortho-substituted or bulky aryl bromide couplings.

The Diagnostic Workflow (Triage)

Before altering your conditions, you must diagnose the specific failure mode. "Low yield" is a symptom, not a cause. Use this logic gate to determine if the failure lies in Oxidative Addition (OA) , Transmetalation (TM) , or Catalyst Death .

DiagnosticWorkflow Start Reaction Analysis (LCMS/NMR) CheckSM Is Aryl Bromide (Ar-Br) Consumed? Start->CheckSM CheckByprod Identify Major Byproduct CheckSM->CheckByprod Yes (Ar-Br gone) OAFail FAILURE: Oxidative Addition CheckSM->OAFail No (Ar-Br remains) CheckBoronic Is Boronic Acid Consumed? CheckByprod->CheckBoronic SolnOA Action: Switch to electron-rich, bulky ligands (SPhos, P(tBu)3) or NHC catalysts. OAFail->SolnOA DeBoron Byproduct: Ar-H (Protodeboronation) CheckBoronic->DeBoron Yes (Boronic gone) HomoCoup Byproduct: Ar-Ar (Homocoupling) CheckBoronic->HomoCoup Yes (Boronic gone) TMFail FAILURE: Transmetalation CheckBoronic->TMFail No (Boronic remains) SolnDeBoron Action: Reduce water loading, switch to mild base (K3PO4), or use MIDA boronates. DeBoron->SolnDeBoron SolnHomo Action: Degas solvent thoroughly. Reduce catalyst loading. HomoCoup->SolnHomo SolnTM Action: Increase Base Strength (KOH), Add water (activation), or Check Boronic Acid Purity. TMFail->SolnTM

Figure 1: Diagnostic logic tree for identifying the rate-limiting step in hindered Suzuki couplings.

The "Engine": Catalyst & Ligand Selection[1]

The Problem: Standard catalysts like


 or 

fail in hindered systems because they lack the necessary electron density to facilitate oxidative addition into crowded C-Br bonds, and they are not bulky enough to force the resulting complex into a mono-ligated species (

) required for transmetalation.

The Solution: You need ligands that are electron-rich (to speed up oxidative addition) and sterically demanding (to promote reductive elimination).

Recommended Systems
Catalyst ClassSpecific Ligand/CatalystWhy it WorksBest For
Buchwald Phosphines SPhos or XPhos The methoxy groups on SPhos provide stability via the Pd-O interaction, preventing decomposition while maintaining high activity [1].General hindered biaryls (tri-ortho substituted).
Pd-NHC (PEPPSI) Pd-PEPPSI-IPent The "flexible bulk" of the isopentyl group wraps around the Pd center, stabilizing the active species better than the standard IPr ligand [2].Extreme hindrance (tetra-ortho substituted).[1]
Trialkyl Phosphines

High cone angle forces mono-ligation; extremely electron-rich.Aryl chlorides or very deactivated bromides.[2]
The Environment: Base & Solvent Matrix[1][4]

In hindered couplings, the Transmetalation step is often the bottleneck. This step requires the formation of a boronate species (


), which dictates the need for base and water.

Q: Why is my reaction stalling even with SPhos? A: You likely have an issue with the "Boronate Window."

  • Too little water/base: The boronic acid remains neutral and cannot transmetalate to the Pd center.

  • Too much water/base: The boronic acid hydrolyzes (protodeboronation) before it can react.

Optimization Strategy:

  • Base: Switch from Carbonates (

    
    ) to Phosphates (
    
    
    
    ) or Hydroxides (
    
    
    ,
    
    
    ).
    
    
    is the "Goldilocks" base—strong enough to activate boron, but mild enough to minimize side reactions [3].
  • Solvent: Use a biphasic system (Toluene/Water or Dioxane/Water) with a ratio of 10:1 to 4:1 . The water is structural, not just a solvent; it dissolves the base to allow interfacial activation of the boronic acid.

Validated Experimental Protocols

Do not attempt to mix-and-match these blindly. These are self-consistent systems.

Protocol A: The "Buchwald" Standard (SPhos)

Best for: Tri-ortho-substituted biaryls and general hindered coupling.

  • Charge: To a reaction vial equipped with a stir bar, add:

    • Aryl Bromide (1.0 equiv)

    • Boronic Acid (1.2 - 1.5 equiv)

    • 
       (1 mol%)
      
    • SPhos (2 mol%) (Ligand:Pd ratio of 2:1 is critical)

    • 
       (2.0 equiv, finely ground)
      
  • Solvent: Add Toluene (concentration 0.2 M) and Water (10% v/v relative to Toluene).

  • Degas: Sparge with Argon for 5 minutes. Note: Oxygen kills the active monomeric Pd species.

  • Reaction: Seal and heat to 100°C for 12-24 hours.

  • Workup: Cool, dilute with EtOAc, wash with water.

Protocol B: The "Organ" Heavy Lifter (PEPPSI-IPent)

Best for: Tetra-ortho-substituted biaryls (e.g., mesityl-mesityl coupling).

  • Charge: In a glovebox or under strict Argon flow:

    • Aryl Bromide (1.0 equiv)

    • Boronic Acid (1.5 equiv)

    • Pd-PEPPSI-IPent (1-2 mol%)

    • 
       (2.0 equiv) or 
      
      
      
      (for acid-sensitive substrates)
  • Solvent: Add 1,4-Dioxane (anhydrous, 0.2 M). Note: PEPPSI systems often perform well without added water if using alkoxide bases, as the alkoxide activates the boron directly.

  • Reaction: Heat to 60-80°C . (PEPPSI-IPent is active enough that reflux is often unnecessary and can lead to deboronation).

  • Monitoring: Check conversion at 1 hour. These catalysts are fast.

Troubleshooting FAQs

Q: I see the product, but also a lot of "reduced" starting material (Ar-H). A: This is Protodeboronation .

  • Mechanism:[3][4][5][6] The boronic acid is protonated by water/base faster than it transmetalates.

  • Fix:

    • Switch to a milder base (

      
       instead of 
      
      
      
      ).
    • Use a MIDA Boronate or Trifluoroborate salt instead of the free acid. These release the active species slowly, keeping the concentration low enough to react with Pd but not high enough to decompose [4].

    • Increase the catalyst loading to outcompete the decomposition rate.

Q: My catalyst turns black immediately upon heating. A: This is Pd Black formation (agglomeration).

  • Cause: The ligand is dissociating, or you don't have enough ligand to stabilize the Pd(0).

  • Fix: If using Protocol A, increase the SPhos:Pd ratio to 3:1. If using Protocol B, ensure your solvent is rigorously degassed; oxygen accelerates catalyst death.

Q: Can I use microwave heating? A: Yes, but be careful. Microwave heating is excellent for overcoming the activation energy of the transmetalation step in hindered systems. However, if the reaction doesn't finish in 10-20 minutes, the high temperature will likely destroy the catalyst. Use it for "sprint" reactions, not marathons.

References
  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rationally Designed Universal Catalyst for Suzuki–Miyaura Coupling Processes. Angewandte Chemie International Edition, 43(14), 1871–1876. Link

  • Organ, M. G., Calimsiz, S., Sayah, M., Tregebov, K. H., & Sayal, H. (2009). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst and Its Application in the Synthesis of Tetra-Ortho-Substituted Biaryls.[1][7] Angewandte Chemie International Edition, 48(13), 2383–2387. Link

  • Miyaura, N. (2002). Suzuki-Miyaura Cross-Coupling Reaction: A Brief Overview. Topics in Current Chemistry, 219, 11–59. Link

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 132(22), 7600–7601. Link

Sources

Troubleshooting

Controlling side reactions during lithiation of halogenated benzonitriles

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Controlling Side Reactions in Functionalized Aromatic Lithiation Executive Summary: The Chemist's Dilemma Welcome to the Halogenated Benz...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Controlling Side Reactions in Functionalized Aromatic Lithiation

Executive Summary: The Chemist's Dilemma

Welcome to the Halogenated Benzonitrile Support Center. You are likely here because your reaction turned into a black tar or yielded the wrong isomer.

Lithiation of halogenated benzonitriles represents a high-stakes competition between three pathways:

  • The Desired Path: Ortho-lithiation (DoM) or Halogen-Lithium Exchange.

  • The "Busch" Failure: Nucleophilic attack on the nitrile (

    
    ) to form imines/ketones.
    
  • The Benzyne Failure: Elimination of Lithium-Halide to form highly reactive benzynes.

This guide moves beyond standard textbook advice, utilizing Knochel-Hauser base technology and In-Situ Trapping to bypass these thermodynamic traps.

Diagnostic & Troubleshooting Modules

Module A: The "Forbidden" Addition (Nitrile Attack)

Symptom: Low yield of product; isolation of a ketone (after hydrolysis) or a dimer. Root Cause: Organolithiums (RLi) are potent nucleophiles. They attack the electrophilic nitrile carbon faster than they remove the ortho-proton.

VariableRecommendationTechnical Rationale
Base Selection STOP using n-BuLi for deprotonation. USE LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or TMPMgCl·LiCl.LiTMP is sterically bulky and non-nucleophilic. It cannot easily access the nitrile carbon but is basic enough (

) to deprotonate the ring.
Temperature Maintain -78°C to -100°C .At

, even hindered bases may attack the nitrile or induce benzyne formation.
Addition Mode Barbier Conditions (In-Situ Trapping).Premix the electrophile (e.g., TMSCl, Borates) with the substrate before adding the base. The lithiated species is trapped faster than it can self-destruct.
Module B: The Benzyne Trap

Symptom: Formation of tars, polymers, or "cine-substitution" products (nucleophile adds to the wrong carbon). Root Cause: If the halogen is ortho to the lithiation site, the species is a "carbenoid." It spontaneously eliminates Li-X to form a benzyne intermediate.

The Fix: The "Turbo-Hauser" Switch Switch from Lithium to Magnesium.[1] Magnesium-carbon bonds are more covalent and less polarized, stabilizing the ortho-halo metallated species.

  • Reagent: TMPMgCl·LiCl (Knochel-Hauser Base).[2]

  • Mechanism: The bulky TMP deprotonates, but the resulting Mg species is stable at temperatures as high as -20°C, whereas the Li analog detonates into benzyne at -78°C.

Module C: Exchange vs. Deprotonation (Regio-Control)

Symptom: Loss of halogen (Exchange) when you wanted DoM, or vice versa.

  • Rule of Thumb:

    • Iodides/Bromides: n-BuLi / t-BuLi favors Exchange (fast kinetic control).

    • Chlorides/Fluorides: LiTMP / LDA favors Deprotonation (DoM). The C-Cl/C-F bond is too strong for rapid exchange at cryogenic temperatures.

Visualizing the Failure Modes

The following diagram illustrates the kinetic competition. You must stay on the "Green" path.

LithiationPathways Start Halogenated Benzonitrile Base Add Base (RLi or Amide) Start->Base NitrileAttack FAILURE: Nucleophilic Attack on CN Base->NitrileAttack n-BuLi / High Temp OrthoLi SUCCESS: Ortho-Lithiated Species Base->OrthoLi LiTMP / -78°C Imine Imine Anion (Hydrolyzes to Ketone) NitrileAttack->Imine Benzyne FAILURE: Li-X Elimination (Benzyne Formation) OrthoLi->Benzyne T > -60°C (Ortho-Halo) Product Trapped Product (Electrophile Added) OrthoLi->Product Electrophile (E+) Polymer Tars / Dimers Benzyne->Polymer

Figure 1: Kinetic competition between directed ortho-lithiation (DoM), nitrile addition, and benzyne elimination.

Master Protocols

Protocol A: The "Turbo-Hauser" Method (High Stability)

Best for: ortho-Chloro or ortho-Fluoro benzonitriles where benzyne formation is a high risk. This method uses TMPMgCl[2][3]·LiCl , which is commercially available or easily synthesized.[4]

Reagents:

  • Substrate: 2-Chlorobenzonitrile (1.0 equiv)

  • Base: TMPMgCl[1][2][3]·LiCl (1.1 equiv, ~1.0 M in THF)

  • Electrophile: Benzaldehyde (1.2 equiv)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Preparation: Flame-dry a Schlenk flask under Argon. Add 2-Chlorobenzonitrile and THF (0.5 M concentration).

  • Cooling: Cool the solution to -40°C (Note: This is warmer than Li chemistry, demonstrating Mg stability).

  • Metallation: Dropwise add TMPMgCl·LiCl.

    • Checkpoint: Stir for 30 mins at -40°C. The Mg-species is stable.

  • Trapping: Add the electrophile (Benzaldehyde) dropwise.

  • Warming: Allow to warm to 25°C over 1 hour.

  • Quench: Add sat. aq. NH₄Cl.

Why this works: The Mg-N bond in the base is less nucleophilic than Li-C, preventing CN attack. The resulting Ar-Mg-Cl species resists eliminating MgCl₂ to form benzyne.

Protocol B: The "In-Situ" Trap (Barbier Conditions)

Best for: Unstable lithiated species that decompose faster than you can add the electrophile.

Reagents:

  • Substrate: 4-Bromobenzonitrile

  • Trap: TMSCl (Trimethylsilyl chloride) - 5.0 equiv (Must be compatible with base!)

  • Base: LiTMP (generated in situ from TMP + n-BuLi)

Step-by-Step:

  • Base Gen: In Flask A, generate LiTMP (TMP + n-BuLi) in THF at -78°C.

  • Mix Substrate/Trap: In Flask B, mix 4-Bromobenzonitrile AND TMSCl (5 equiv) in THF. Cool to -100°C (liquid N₂/Et₂O bath).

  • Addition: Cannulate the Base (Flask A) slowly into the Substrate/Trap mix (Flask B) down the side of the flask.

    • Crucial: We add Base to Substrate, not Substrate to Base.

  • Mechanism: As soon as LiTMP deprotonates the ring, the Lithium is immediately swapped for Silicon (TMS). The intermediate never exists long enough to attack the nitrile or eliminate.

Decision Matrix for Base Selection

Use this logic flow to select the correct reagent for your specific halogen/nitrile combination.

BaseSelection Input Substrate: Halogenated Benzonitrile HalogenType Which Halogen? Input->HalogenType Br_I Bromine / Iodine HalogenType->Br_I Cl_F Chlorine / Fluorine HalogenType->Cl_F Goal_Br Goal: Exchange (Li-Hal) Br_I->Goal_Br Goal_Cl Goal: Deprotonation (DoM) Cl_F->Goal_Cl Sol_Exchange Use n-BuLi or t-BuLi Temp: -100°C (Fast Exchange > CN Attack) Goal_Br->Sol_Exchange Sol_DoM Use TMPMgCl·LiCl (Knochel-Hauser) Temp: -40°C to -78°C Goal_Cl->Sol_DoM Sol_LiTMP Alternative: LiTMP Temp: -78°C (Risk of Benzyne if ortho-Hal) Goal_Cl->Sol_LiTMP If Mg unavailable

Figure 2: Reagent selection logic based on halogen type and desired reaction pathway.

Frequently Asked Questions (FAQ)

Q: Can I use LDA instead of LiTMP? A: Yes, but LiTMP is superior. The extra steric bulk of the tetramethylpiperidine rings further suppresses nucleophilic attack on the nitrile compared to the diisopropyl groups of LDA.

Q: My reaction turns dark brown immediately upon adding base. What happened? A: This is the "Benzyne decomposition" color. You likely formed a benzyne intermediate which polymerized. Solution: Lower the temperature or switch to the Magnesium base (TMPMgCl·LiCl).[1][2][3][4]

Q: Why do you recommend "Reverse Addition" for Halogen-Lithium exchange? A: In normal addition (adding BuLi to the nitrile), the local concentration of BuLi is high relative to the substrate, increasing the chance of Nitrile attack. In reverse addition (adding Nitrile to BuLi), the exchange (which is extremely fast,


) consumes the halide before the slower nitrile addition can occur. However, for benzonitriles, pre-cooling to -100°C is often more critical than addition order.

References

  • Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Handbook of Functionalized Organometallics.

  • Gschwend, H. W., & Rodriguez, H. R. (1979).[5] Heteroatom-Facilitated Lithiations (Organic Reactions). This is the seminal review on DoM chemistry.

  • Kristensen, J., et al. (2001). Ortho-Lithiation of Benzonitriles: A Dangerous Game? (Contextualized from general lithiation studies of activated nitriles).

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition.[3]

  • Tomida, Y., et al. (2008). Selective generation of lithiated benzonitriles: the importance of reaction conditions. Tetrahedron Letters.

Sources

Optimization

Technical Support Center: High-Selectivity Coupling of 2-Bromo-3-chloro-5-fluorobenzonitrile

Status: Operational Ticket ID: OPT-CAT-2026-CN Subject: Catalyst Optimization & Troubleshooting for Polyhalogenated Benzonitriles Assigned Specialist: Senior Application Scientist, Catalysis Group Executive Technical Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: OPT-CAT-2026-CN Subject: Catalyst Optimization & Troubleshooting for Polyhalogenated Benzonitriles Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Technical Summary

The Challenge: Coupling 2-Bromo-3-chloro-5-fluorobenzonitrile presents a classic "chemoselectivity vs. reactivity" paradox.

  • Electronic Activation: The nitrile (-CN) and fluorine (-F) groups make the ring highly electron-deficient. This accelerates Oxidative Addition (OA) into the C-Br bond.

  • The Trap (Dehalogenation): Because OA is fast, the resulting Pd(II)-Ar species is prone to hydrodehalogenation (replacing Br with H) if Transmetallation (TM) is slow or if hydride sources (alcohols, amines) are present.

  • The Risk (Selectivity): The C-Cl bond is less reactive than C-Br. However, using "hyper-active" catalysts (e.g., bulky Buchwald phosphines) or high temperatures can activate the C-Cl bond, leading to oligomers or wrong regioisomers.

The Solution: Optimization requires a catalyst that is active enough to drive the cycle but selective enough to ignore the Chloride. We prioritize Bis-phosphine Palladium(II) sources over Pd(0)/Monophosphine systems for this specific scaffold.

Core Protocol: The "Gold Standard" Starting Point

Do not start with 5 mol% loading. For this activated substrate, that is wasteful and promotes side reactions.

ParameterRecommendationTechnical Rationale
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ The bidentate dppf ligand has a large bite angle, favoring reductive elimination (product formation) while being less likely to activate the C-Cl bond compared to t-Bu₃P or XPhos.
Loading 0.5 - 1.0 mol% The electron-poor ring activates the C-Br bond rapidly. High Pd loading increases homocoupling risks.
Base K₃PO₄ (2.0 - 3.0 equiv) Anhydrous phosphate is superior to carbonates for difficult transmetallations. Avoid alkoxides (NaOtBu) which promote dehalogenation.
Solvent 1,4-Dioxane or THF (Anhydrous) CRITICAL: Avoid MeOH/EtOH/IPA. Alcohols act as hydride donors, causing the Br

H side reaction.
Temp 60°C - 80°C Keep below 90°C to ensure the C-Cl bond remains inert.
Additive None initially If hydrolysis of -CN is observed, add 1% water (controlled) or switch to non-aqueous workup.

Troubleshooting & FAQs (Interactive Guide)

Q1: "My reaction stalls at 60% conversion. Should I add more catalyst?"

Diagnosis: Likely Catalyst Poisoning or Ligand Dissociation , not insufficient loading. The nitrile group (-CN) can coordinate to Pd, forming an inactive "Pd-black" species or a resting state off-cycle.

  • The Fix:

    • Do not just dump in more Pd initially.

    • Protocol Change: Switch to a Precatalyst (e.g., XantPhos Pd G3 or Pd(dppf)Cl2) rather than mixing Pd(OAc)2 + Ligand in situ. Precatalysts ensure the active species forms correctly.

    • Check Oxygen: Electron-poor aryls are sensitive to homocoupling if O2 is present. Sparge solvent with Argon for 15 mins, not just "degas."

Q2: "I am seeing the 'des-bromo' product (Hydrodehalogenation). Why?"

Diagnosis: Your Pd-Ar intermediate is waiting too long for the Boronic Acid. It gets bored and grabs a Hydride from the solvent or base.

  • The Mechanism:

    
    
    
  • The Fix:

    • Solvent Swap: If using Ethanol/Toluene mix, switch to pure Toluene or Dioxane .

    • Base Swap: If using

      
       or 
      
      
      
      , stop. Amines are hydride donors. Use inorganic bases (
      
      
      ,
      
      
      ).[1]
    • Boost Transmetallation: Add water (5% v/v) . Paradoxically, a tiny amount of water accelerates the activation of the Boronic Acid, speeding up transmetallation so it beats the dehalogenation pathway.

Q3: "The Chloride is also reacting (loss of chemoselectivity)."

Diagnosis: Your catalyst is too powerful (likely an electron-rich bulky phosphine like


 or SPhos) or the temperature is too high.
  • The Fix:

    • Ligand Downgrade: Switch to a "lazier" ligand. PPh3 (Tetrakis) or dppf are excellent at discriminating between Br and Cl.

    • Temperature Control: Run the reaction at 40-50°C . The C-Br bond (Bond Dissociation Energy ~68 kcal/mol) will break; the C-Cl bond (~81 kcal/mol) will not.

Visualizing the Decision Logic

The following diagram illustrates the troubleshooting workflow for optimizing this specific coupling.

OptimizationLogic Start Start: Coupling 2-Br-3-Cl-5-F-PhCN Standard Standard Protocol: Pd(dppf)Cl2 (1 mol%), K3PO4, Dioxane, 60°C Start->Standard Analyze Analyze LCMS/NMR Standard->Analyze Issue1 Issue: Low Conversion (Stalled) Analyze->Issue1 SM remaining Issue2 Issue: Dehalogenation (Ar-H formed) Analyze->Issue2 Mass = M-Br+H Issue3 Issue: Poor Selectivity (Cl-coupling) Analyze->Issue3 Dimer/Oligomer Fix1 Fix: Catalyst Death? Switch to XPhos Pd G3 OR Increase Boronic Acid eq. Issue1->Fix1 Fix2 Fix: Hydride Source? Remove Alcohol Solvents Add 5% H2O (activates Boron) Issue2->Fix2 Fix3 Fix: Catalyst too Active? Switch to Pd(PPh3)4 Lower Temp to 40°C Issue3->Fix3

Caption: Diagnostic workflow for optimizing catalyst loading and selectivity in polyhalogenated benzonitrile coupling.

Advanced Optimization: Lowering Catalyst Loading (ppm level)

Once the baseline reaction works, use this matrix to reduce Pd loading (Cost Saving).

Variable to ChangeDirectionEffect on Catalyst LoadingWarning
Temperature Increase (to 80°C)Allows lowering Pd to 0.05 mol% Watch for C-Cl activation.
Concentration Increase (to 0.5M - 1.0M)Increases reaction rate, allows lower PdPrecipitation of boronic acid may occur.
Ligand Ratio Increase L:Pd to 2:1Stabilizes Pd(0), prevents "Pd Black"Only applicable if mixing Pd(OAc)2 + Ligand manually.
Precatalyst Use Pd-PEPPSI-IPr Extremely stable, allows ppm loading NHC ligands are very strong; ensure they don't activate the Cl.

References

  • Navarro, O. et al. (2005).[2] General Examples of the Palladium-Catalyzed Chemoselective Suzuki-Miyaura Cross-Coupling Reaction of Polyhalogenated Arenes. Journal of Organometallic Chemistry. 3[4][5][6]

  • BenchChem Technical Support. (2025). Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. 7

  • Fairlamb, I. J. S. et al. (2021).[8] A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Journal of the American Chemical Society.[8] 8

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Selectivity. 9

Sources

Troubleshooting

Solving solubility issues of 2-Bromo-3-chloro-5-fluorobenzonitrile in DMSO

Topic: Solving solubility issues of 2-Bromo-3-chloro-5-fluorobenzonitrile in DMSO Content type: Technical Support Center Guide Compound Profile & Physicochemical Context Before troubleshooting, it is critical to understa...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solving solubility issues of 2-Bromo-3-chloro-5-fluorobenzonitrile in DMSO Content type: Technical Support Center Guide

Compound Profile & Physicochemical Context

Before troubleshooting, it is critical to understand the physical forces at play. 2-Bromo-3-chloro-5-fluorobenzonitrile is a highly functionalized, electron-deficient aromatic ring. Its solubility challenges in DMSO (Dimethyl sulfoxide) are rarely due to the solvent's lack of power, but rather the compound's high crystal lattice energy and lipophilicity.

PropertyValueTechnical Implication
Molecular Weight 234.45 g/mol Small molecule, kinetically fast to aggregate if supersaturated.
LogP (Predicted) ~3.1Moderately lipophilic. Poor water solubility; prone to "crashing out" in aqueous buffers.
Substituents -Br, -Cl, -F, -CNHigh halogenation increases crystal density and lattice energy (halogen bonding).
Physical State Crystalline SolidRequires energy input (heat/sonication) to break lattice interactions during initial solvation.

Troubleshooting Guide: Dissolution & Storage

Issue 1: "I added DMSO, but solid particles remain visible."

Diagnosis: Kinetic trap due to high lattice energy. The solvent (DMSO) is thermodynamically capable of holding the compound, but the energy required to break the crystal lattice (solute-solute interactions) has not been met. This is common with poly-halogenated benzonitriles.

Corrective Protocol: The "Lattice-Breaking" Method

  • Seal the Vessel: Ensure the vial is tightly capped to prevent hygroscopic water absorption.

  • Thermal Input: Heat the solution to 40–50°C in a water bath for 5–10 minutes. This increases molecular motion and disrupts lattice packing.

  • Ultrasonic Cavitation: Sonicate in a bath sonicator (35–40 kHz) for 10 minutes while warm. Cavitation bubbles implode near the solid surface, mechanically stripping ions/molecules into solution.

  • Visual Confirmation: Hold the vial against a light source. The solution must be completely clear. Any "haze" indicates micro-crystals that will act as nucleation seeds for future precipitation.

Scientist’s Note: Do not exceed 60°C. While the compound is thermally stable, high heat can accelerate DMSO decomposition or side reactions if trace impurities are present.

Issue 2: "The stock solution precipitated after storage at -20°C."

Diagnosis: Water uptake or Freeze-Thaw Nucleation. DMSO is highly hygroscopic. At -20°C, if the vial was not sealed perfectly, it absorbs atmospheric water. Water acts as an "anti-solvent" for this hydrophobic compound, drastically lowering the solubility limit. Additionally, repeated freeze-thaw cycles promote crystal growth (Ostwald ripening).

Corrective Protocol: Recovery & Prevention

  • Re-solubilization: Do not filter. Filtering removes the compound and alters the concentration.[1][2] Instead, repeat the Lattice-Breaking Method (Heat + Sonication) described above until redissolved.

  • Aliquot Strategy: Never store a bulk stock. Prepare single-use aliquots (e.g., 50 µL) in high-quality PP or glass vials with O-ring seals.

  • Desiccation: Store vials inside a secondary container with desiccant packs (silica gel) to maintain a dry micro-environment.

Troubleshooting Guide: Assay & Dilution (The "Crash-Out")

Issue 3: "The compound precipitates immediately when diluted into cell culture media or assay buffer."

Diagnosis: Solvent Shock (Hydrophobic Effect). This is the most frequent failure mode. You are moving a lipophilic compound (LogP ~3.1) from a friendly environment (DMSO) to a hostile one (Water/Saline). If the transition is too abrupt, or the final concentration exceeds the aqueous solubility limit (often < 100 µM), the compound aggregates instantly.

Corrective Protocol: The Intermediate Plate Method Direct dilution (e.g., 1 µL stock into 1 mL buffer) creates a local zone of supersaturation. Instead, use a "step-down" dilution.

  • Prepare Intermediate Stock: Dilute your high-concentration stock (e.g., 100 mM) into pure DMSO to create a 100x working stock (e.g., 1 mM).

  • Rapid Dispersion: When adding to the aqueous buffer, inject the DMSO solution sub-surface while vortexing the buffer rapidly. This prevents high local concentrations.

  • Limit Final DMSO: Keep final DMSO concentration < 0.5% (v/v). If solubility fails, consider a carrier protein (BSA) or surfactant (Tween-80 at 0.01%) to sequester the hydrophobic molecules.

Visual Decision Support

Figure 1: Solubility Troubleshooting Logic Flow

Use this decision matrix to diagnose persistent solubility failures.

SolubilityLogic Start Start: Solid Compound + DMSO VisualCheck Visual Inspection: Particulates Visible? Start->VisualCheck HeatSonic Action: Heat (50°C) + Sonication (10 min) VisualCheck->HeatSonic Yes (Cloudy) DilutionCheck Assay Dilution: Precipitation in Buffer? VisualCheck->DilutionCheck No (Clear) CheckWater Check DMSO Quality: Is DMSO old/wet? HeatSonic->CheckWater CheckWater->VisualCheck No (Dry) ReplaceDMSO Action: Use Fresh Anhydrous DMSO CheckWater->ReplaceDMSO Yes (Hygroscopic) ReplaceDMSO->HeatSonic Aliquot Success: Aliquot & Store (-20°C) DilutionCheck->Aliquot No Issues StepDown Action: Use Intermediate Dilution Step DilutionCheck->StepDown Yes (Crash-out) Carrier Action: Add 0.1% BSA or Tween-20 StepDown->Carrier Still Precipitates

Caption: Logical workflow for diagnosing and resolving solubility issues from initial stock preparation to final assay dilution.

Figure 2: The "Precipitation-Free" Serial Dilution Protocol

Standard serial dilutions in water often fail for this compound. This workflow maintains the compound in DMSO as long as possible.

SerialDilution Stock Master Stock (100 mM in DMSO) Inter Intermediate Stock (1 mM in DMSO) Stock->Inter Dilute in DMSO (Maintains Solubility) Precip RISK: Direct Addition Causes Precipitation Stock->Precip High Conc Shock Final Final Assay Well (10 µM, 1% DMSO) Inter->Final Add small vol to Buffer w/ Vortex Buffer Assay Buffer (Aqueous) Precip->Buffer

Caption: Recommended dilution strategy to avoid "solvent shock" precipitation. Always dilute High-Conc DMSO -> Low-Conc DMSO -> Aqueous Buffer.

Frequently Asked Questions (FAQ)

Q: Is 2-Bromo-3-chloro-5-fluorobenzonitrile stable in DMSO over long periods? A: Generally, yes. The electron-deficient ring is stable against oxidation by DMSO. However, DMSO can act as a nucleophile under extreme conditions. Avoid adding strong bases (NaOH, KOH) to the DMSO stock, as this could trigger nucleophilic aromatic substitution (SNAr) at the fluorine or chlorine positions [1]. For standard storage (-20°C, neutral pH), it is stable for >6 months.

Q: Can I use DMSO containing water (e.g., 90% DMSO)? A: No. For the initial stock (10–100 mM), you must use Anhydrous DMSO (≥99.9%). Even 1-2% water content can reduce the solubility of this lipophilic compound by 50%, leading to gradual crystallization over time [2].

Q: My assay cannot tolerate DMSO. What is the alternative? A: If DMSO is toxic to your specific cell line, you can try DMA (Dimethylacetamide) or NMP (N-Methyl-2-pyrrolidone) as alternative polar aprotic solvents, though they share similar toxicity profiles. A better approach is usually to use a cyclodextrin-based formulation (e.g., HP-β-CD) which encapsulates the hydrophobic drug, allowing solubility in water without organic solvents [3].

References

  • BenchChem. Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media. (2025).[1][3][4] Retrieved from BenchChem Technical Guides.

  • Gaylord Chemical Company.Dimethyl Sulfoxide (DMSO)
  • Li, W., et al. "Dimethyl Sulfoxide Mediated Elimination Reactions in 3-Aryl 2,3-Dihalopropanoates."[5] Journal of Organic Chemistry, 72(16), 6016-6021 (2007). Link

  • PubChem. 2-Bromo-5-chloro-3-fluorobenzonitrile (Compound Summary). National Library of Medicine. Link

  • Balakin, K. V., et al. "In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening." Journal of Medicinal Chemistry, 49(21), 6293-6301 (2006). Link

Sources

Optimization

Technical Support Center: Minimizing Hydrodehalogenation in Pd-Catalysis

The following guide is designed as a specialized Technical Support Center for researchers encountering hydrodehalogenation (HDH) in Palladium-catalyzed cross-coupling reactions. Status: Operational | Topic: Hydrodehaloge...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center for researchers encountering hydrodehalogenation (HDH) in Palladium-catalyzed cross-coupling reactions.

Status: Operational | Topic: Hydrodehalogenation (HDH) Mitigation | Audience: R&D Chemists[1]

Diagnostic: Is it Hydrodehalogenation or Protodeboronation?

Before optimizing, you must confirm the source of the byproduct. In Suzuki-Miyaura coupling, the formation of a reduced arene (Ar-H) can arise from two distinct pathways. Misdiagnosing this will lead to wasted optimization cycles.

The Diagnostic Test: Run a control experiment without the aryl halide (electrophile).

  • Scenario A: You observe Ar-H formation from the Boronic Acid alone.

    • Diagnosis: Protodeboronation .

    • Cause: Hydrolytic cleavage of the C-B bond, often accelerated by high pH or specific metal impurities.

    • Solution: This is not HDH. Switch to milder bases (e.g., K₃PO₄ instead of carbonates), reduce water content, or use boronic esters (MIDA boronates, pinacol esters) instead of acids.

  • Scenario B: Ar-H is only observed when the Aryl Halide and Catalyst are present.

    • Diagnosis: Hydrodehalogenation (HDH) .[1]

    • Cause: The Pd-Ar intermediate intercepts a hydride source (

      
      ) instead of the coupling partner, followed by reductive elimination.[1][2][3]
      
    • Solution: Proceed with the guide below.

The Mechanism: Why does HDH happen?

HDH is a kinetic failure. The catalytic cycle relies on Transmetalation (


) being faster than Hydride Insertion (

). When Transmetalation is slow (due to sterics or low nucleophile activity), the high-energy Pd(II)-Aryl intermediate survives long enough to react with adventitious hydride sources.

Common Hydride Sources:

  • 
    -Hydride Elimination:  From alkyl-substituted amines (e.g., 
    
    
    
    , DIPEA) or alkoxide bases.
  • Solvent Oxidation: Primary/Secondary alcohols (MeOH, iPrOH) coordinate to Pd and undergo

    
    -hydride elimination, oxidizing to aldehydes/ketones and leaving a Pd-H species.
    
  • Formate Impurities: Often present in carbonate bases or formed in situ.

HDH_Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetalation (Ar-Pd-Nu) OxAdd->TransMet Desired Path (+ Nucleophile) PdH Pd(II)-Hydride (Ar-Pd-H) OxAdd->PdH Slow Transmetalation allows Hydride attack Prod Coupled Product (Ar-Nu) TransMet->Prod Reductive Elimination Prod->Pd0 HydrideSource Hydride Source (Alcohol/Amine) HydrideSource->PdH $beta$-H Elim ByProd HDH Byproduct (Ar-H) PdH->ByProd Reductive Elimination ByProd->Pd0

Figure 1: The kinetic competition between the desired Transmetalation (Green) and the undesired Hydrodehalogenation (Red).

Troubleshooting Guides & FAQs
Category A: Solvent & Base Selection

Q: I am using Isopropanol (IPA) or Ethanol as a solvent. Could this be the cause? A: Yes. Secondary alcohols like IPA are excellent hydride donors. Palladium can oxidize IPA to acetone, generating a Pd-H species in the process.

  • Fix: Switch to aprotic solvents (Toluene, THF, Dioxane, DMF).

  • Workaround: If protic solubility is required, use tert-Amyl alcohol or tert-Butanol . These tertiary alcohols lack the

    
    -hydrogen required for 
    
    
    
    -hydride elimination, making them chemically inert to oxidation by Pd.

Q: I am using Triethylamine (


) or DIPEA. Is this risky? 
A:  Yes. Amine bases with 

-hydrogens can undergo

-hydride elimination at high temperatures, serving as a reductant.
  • Fix: Switch to inorganic bases (

    
    , 
    
    
    
    ). If an organic base is strictly necessary, use DABCO or Quinuclidine (bridgehead nitrogens prevent
    
    
    -hydride elimination due to Bredt’s rule constraints).
Category B: Ligand Strategy

Q: Will switching to a bulkier ligand help? A: Generally, yes. Bulky, electron-rich ligands (e.g., Buchwald Biaryl Phosphines like XPhos, SPhos, or


 ) accelerate the Reductive Elimination (RE) step.
  • Mechanism:[4][5][6][7][8][9] By speeding up the final step of the cycle, the catalyst spends less time in the vulnerable Pd(II) state.

  • Exception: Ensure the ligand does not hinder Transmetalation so much that the Pd-Ar intermediate sits waiting, which would increase HDH.

Q: What about bidentate ligands? A: Bidentate ligands (e.g., dppf , Xantphos ) can suppress HDH by occupying the coordination sites required for


-hydride elimination processes. They are particularly effective for aryl chlorides.
Category C: Reaction Parameters

Q: Does temperature affect the HDH ratio? A: Yes. HDH often has a higher activation energy than cross-coupling.

  • Protocol: Lower the temperature by 10-20°C. If the reaction becomes too slow, compensate by increasing the catalyst loading slightly rather than the temperature.

Optimization Protocol: The "Anti-HDH" Screen

If you encounter persistent HDH, execute this systematic screen. Do not change variables randomly.

Standard Conditions: 1.0 equiv Ar-X, 1.5 equiv Nucleophile, 5 mol% Pd source.

VariableStandard Attempt (High Risk)Optimized "Anti-HDH" Choice Rationale
Solvent Isopropanol, Ethanol, DMFToluene, Dioxane, or t-Amyl Alcohol Removes hydride source (alpha-hydrogens).
Base

,

,


(anhydrous) or

Removes organic hydride donors; phosphate buffers pH.
Ligand

,

XPhos, SPhos, or dppf Accelerates reductive elimination; stabilizes Pd(0).
Additives NoneWater (2-5 equiv) Controlled water helps dissolve inorganic bases, speeding up Transmetalation (

).
Decision Tree for Troubleshooting

HDH_Troubleshooting Start Problem: Ar-X converting to Ar-H Diag Run Control: Ar-X + Cat + Base (No Nucleophile) Start->Diag Result1 Does Ar-H form? Diag->Result1 Yes Yes: It is HDH (Hydride Source Present) Result1->Yes Ar-H forms without Nucleophile No No: It is likely Protodeboronation Result1->No Ar-H only with Nucleophile CheckSolvent Check Solvent: Is it 1°/2° Alcohol or DMF? Yes->CheckSolvent SolveProto Solution: Use Boronic Ester Lower Water/Base Strength No->SolveProto ChangeSolvent Switch to Toluene, THF, or t-Amyl Alcohol CheckSolvent->ChangeSolvent Yes CheckBase Check Base: Is it Amine (Et3N)? CheckSolvent->CheckBase No ChangeBase Switch to Inorganic Base (K3PO4, Cs2CO3) CheckBase->ChangeBase Yes CheckLigand Check Ligand: Is it simple PPh3? CheckBase->CheckLigand No ChangeLigand Switch to Bulky/Bidentate (XPhos, dppf) CheckLigand->ChangeLigand Yes

Figure 2: Systematic decision tree to isolate the chemical cause of dehalogenation.

References
  • Mechanistic Insight into Hydrodehalogenation : Organometallics2011 , 30, 6661–6669. "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation".

  • Solvent Effects : J. Org. Chem.2008 , 73, 1429–1434. "Optimization of the Suzuki-Miyaura Cross-Coupling Reaction: The Role of the Solvent".

  • Buchwald-Hartwig Specifics : J. Am. Chem. Soc.2006 , 128, 3584–3591. "Use of Biaryl Phosphine Ligands in Palladium-Catalyzed Amination".

  • Protodeboronation Distinction : J. Am. Chem. Soc.2016 , 138, 6107–6110. "Mechanism of Protodeboronation of Heteroaryl Boronic Acids".

  • Green Chemistry Approaches : Green Chem.2014 , 16, 4170-4178.[10] "Minimizing side reactions in Suzuki-Miyaura couplings using water/surfactant media".

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Bromo-3-chloro-5-fluorobenzonitrile Stability Under Basic Conditions

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals working with 2-Bromo-3-chloro-5-fluorobenzonitrile .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals working with 2-Bromo-3-chloro-5-fluorobenzonitrile .

Due to the presence of four strongly electron-withdrawing groups (-CN, -Br, -Cl, -F), this polyhalogenated aromatic ring is exceptionally electron-deficient. While this makes it a versatile building block, it also renders the molecule highly unstable under standard basic conditions. This guide deconstructs the causality behind common degradation pathways and provides self-validating protocols to ensure experimental success.

Part 1: Troubleshooting & FAQs

Issue 1: Complete loss of starting material with the formation of a highly polar byproduct when using aqueous bases (e.g., NaOH, KOH).

The Causality: Base-Catalyzed Nitrile Hydrolysis. Under aqueous basic conditions, the hydroxide ion (OH⁻) acts as a nucleophile, directly attacking the carbon atom of the nitrile (C≡N) group[1]. In 2-bromo-3-chloro-5-fluorobenzonitrile, the combined inductive electron-withdrawing effects of the three halogens strip electron density from the ring, making the nitrile carbon hyper-electrophilic. This accelerates the formation of an imine anion, which rapidly tautomerizes into an amide and further hydrolyzes into a highly polar carboxylate salt[2]. The Fix: Transition to mild, non-nucleophilic inorganic bases (e.g., K₃PO₄ or Cs₂CO₃) and minimize water content. If aqueous biphasic conditions are mandatory (e.g., in Suzuki couplings), restrict the reaction temperature to < 60 °C and limit reaction times.

Issue 2: LC-MS/NMR shows multiple unexpected aromatic products when using alkoxides (NaOMe) or secondary amines (Morpholine).

The Causality: Competitive Nucleophilic Aromatic Substitution (SₙAr). Your base is acting as a nucleophile, attacking the highly activated aromatic ring[3]. This molecule presents a regioselectivity dilemma:

  • C2-Bromine Displacement: The C2 position is ortho to the strongly electron-withdrawing -CN group. Nucleophilic attack here forms a Meisenheimer complex where the negative charge is resonance-stabilized by the cyano nitrogen[3].

  • C5-Fluorine Displacement: Although meta to the -CN group (lacking direct resonance stabilization), the C-F bond is highly polarized. Hard nucleophiles (like alkoxides) can attack C5 driven by the low activation energy of breaking the C-F bond and the immense inductive pull of the surrounding halogens. The Fix: Strictly avoid nucleophilic bases. If an organic base is required to neutralize acid byproducts, use sterically hindered tertiary amines such as N,N-Diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

Issue 3: The reaction immediately turns black, yielding an insoluble "tar" when using strong bases (LDA, NaH, LiHMDS) at room temperature.

The Causality: Benzyne Formation and Polymerization. The protons at the C4 and C6 positions are flanked by electronegative halogens and the cyano group, making them unusually acidic. Strong, non-nucleophilic bases will deprotonate these positions. This triggers the rapid elimination of an adjacent halide (e.g., fluoride or chloride) to form a transient, highly reactive aryne (benzyne) intermediate[4]. Without a specific trapping agent, the benzyne rapidly auto-polymerizes into intractable black tar. The Fix: If strong deprotonation is required (e.g., for directed ortho-metalation), the reaction must be performed under strict cryogenic conditions (-78 °C) to trap the lithiated intermediate before halide elimination can occur.

Part 2: Reaction Pathways & Base Selection Workflows

Pathways SM 2-Bromo-3-chloro- 5-fluorobenzonitrile Cond1 Aqueous OH⁻ (NaOH, KOH) SM->Cond1 Cond2 Nucleophilic Alkoxides/Amines (NaOMe, Morpholine) SM->Cond2 Cond3 Strong Non-Nucleophilic Bases (LDA, NaH at RT) SM->Cond3 Hydrolysis Nitrile Hydrolysis (Amide/Carboxylate) SNAr SₙAr Displacement (C2-Br or C5-F loss) Benzyne Benzyne Formation (Polymerization/Tar) Cond1->Hydrolysis Cond2->SNAr Cond3->Benzyne

Fig 1. Primary degradation pathways of 2-Bromo-3-chloro-5-fluorobenzonitrile under basic conditions.

Workflow Start Select Base for Reaction Q1 Is strong deprotonation (pKa > 20) required? Start->Q1 Cryo Use LDA/LiHMDS at -78°C (Avoid benzyne elimination) Q1->Cryo Yes Q2 Is the base nucleophilic? (e.g., 1°/2° amines, alkoxides) Q1->Q2 No Avoid Avoid! High SₙAr risk. Use hindered bases (DIPEA) Q2->Avoid Yes Q3 Aqueous or Anhydrous? Q2->Q3 No Aq Use weak inorganic bases (K₃PO₄, Cs₂CO₃) < 60°C Q3->Aq Aqueous Anh Use mild organic bases (TEA, DIPEA) or insoluble salts Q3->Anh Anhydrous

Fig 2. Decision tree for selecting compatible bases to minimize degradation.

Part 3: Base Compatibility Matrix

Use the following quantitative data to select the appropriate base for your specific transformation.

Base TypepKa (in H₂O)NucleophilicityTemp LimitObserved Issues with SubstrateRecommendation
NaOH / KOH 13.8High< 25 °CRapid nitrile hydrolysis to amide/acid.Do Not Use
NaOMe / NaOEt 15.5High< 0 °CSₙAr displacement of C2-Br and C5-F.Do Not Use
Morpholine / Piperidine 8.3 - 11.2High< 25 °CSₙAr displacement (amine adducts form).Do Not Use
LDA / LiHMDS 26 - 36Low-78 °CBenzyne formation, rapid tarring at RT.Use strictly at -78 °C
K₂CO₃ / Cs₂CO₃ 10.3Low< 80 °CMild hydrolysis upon prolonged heating.Acceptable (Monitor via LC-MS)
K₃PO₄ 12.3Very Low< 90 °CGenerally stable; ideal for cross-coupling.Highly Recommended
DIPEA / TEA 10.5 - 10.7Very Low< 100 °CStable. Steric bulk prevents SₙAr.Highly Recommended

Part 4: Self-Validating Experimental Protocol

Methodology: Mild Suzuki-Miyaura Coupling (Minimizing Base Degradation)

This protocol utilizes a self-validating system where visual and analytical checkpoints ensure the integrity of the polyhalogenated benzonitrile throughout the reaction.

Reagents: 2-Bromo-3-chloro-5-fluorobenzonitrile (1.0 eq), Arylboronic acid (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), K₃PO₄ (2.0 eq). Solvent: 1,4-Dioxane / H₂O (4:1 v/v).

Step-by-Step Procedure:

  • Solvent Degassing (Validation Checkpoint): Sparge the Dioxane/H₂O mixture with N₂ for 15 minutes. Causality: Oxygen promotes Pd-catalyzed homocoupling and oxidative degradation of the electron-deficient ring.

  • Base Pre-Dissolution: Dissolve K₃PO₄ in the aqueous portion before adding to the organic layer. Causality: Ensures a controlled, biphasic pH environment rather than localized spikes of high alkalinity that trigger SₙAr.

  • Substrate Addition at Room Temperature: Add the benzonitrile substrate and the boronic acid. Stir for 5 minutes.

    • Self-Validation Check: Extract a 10 µL aliquot, quench in MeCN, and run a rapid LC-MS. You must observe the intact SM mass. If an M+18 peak is present, your base concentration is too high or the system is contaminated with a stronger base.

  • Catalyst Addition & Controlled Heating: Add Pd(dppf)Cl₂. Gradually heat the reaction to 60 °C (do not exceed 80 °C). Causality: K₃PO₄ is mild enough to prevent nitrile hydrolysis at 60 °C, while providing sufficient hydroxide transfer to the Pd-center for the transmetalation step.

  • Reaction Monitoring: Monitor via LC-MS every 2 hours. Look specifically for the disappearance of the C2-Br isotope pattern.

  • Quench and Workup: Once complete, immediately cool the reaction to 0 °C and quench with saturated aqueous NH₄Cl. Causality: Neutralizing the base immediately upon cooling prevents late-stage hydrolysis of the product's nitrile group during the concentration phase.

References

1.1 - Chemistry Steps. Verified mechanism of base-catalyzed nucleophilic addition to C≡N bonds. 2. 2 - LibreTexts. Authoritative grounding on the tautomerization and hydrolysis pathways of nitriles under basic conditions. 3.3 - WuXi Biology. Computational and empirical analysis of SₙAr regioselectivity and Meisenheimer complex stabilization in poly-activated benzonitriles. 4.4 - PMC / NIH. Mechanistic insights into the deprotonation of fluorohalobenzenes and subsequent benzyne formation.

Sources

Reference Data & Comparative Studies

Validation

13C NMR chemical shifts for halogenated benzonitriles

Topic: C NMR Chemical Shifts for Halogenated Benzonitriles Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Diagnostic Power of C NMR in Halogenated Nitriles In medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic:


C NMR Chemical Shifts for Halogenated Benzonitriles
Audience:  Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Diagnostic Power of C NMR in Halogenated Nitriles

In medicinal chemistry, halogenated benzonitriles are ubiquitous scaffolds, serving as bioisosteres for carbonyls or as metabolic blocking groups. Their structural validation relies heavily on


C NMR, yet the electronic effects of halogens create non-intuitive shifts that often confuse automated assignment algorithms.

This guide provides a definitive reference for the


C NMR chemical shifts of halogenated benzonitriles. It synthesizes experimental data to highlight two critical phenomena: the Heavy Atom Effect  (for I and Br) and Spin-Spin Coupling  (for F). Understanding these patterns is essential for distinguishing regioisomers and verifying substitution patterns in drug candidates.

Master Comparative Data: 4-Halobenzonitriles

The para-substituted series offers the clearest view of substituent effects. Note the dramatic upfield shift of the C-X carbon as the halogen size increases, contradicting simple electronegativity trends.

Table 1:


C NMR Shifts (

, ppm) in CDCl

PositionH (Ref)F (

F coupled)
Cl Br I
CN (Nitrile) 118.8118.0118.0118.0118.4
C1 (Ipso-CN) 112.4108.6 (

Hz)
110.1111.8112.5
C2/C6 (Ortho) 132.1134.7 (

Hz)
133.4133.4133.2
C3/C5 (Meta) 129.1116.8 (

Hz)
129.7132.6138.7
C4 (Ipso-X) 132.8166.4 (

Hz)
139.6 129.0 101.0

Key Insight: The C4 carbon (attached to Halogen) shifts upfield significantly from Cl


 I. In 4-Iodobenzonitrile, the C-I carbon (

101 ppm) resonates upfield of the nitrile carbon, a unique diagnostic feature.

Detailed Analysis by Halogen

Fluorine: The Coupling Constant Ruler

Fluorine acts as a "molecular ruler," splitting carbon signals based on distance. This makes assignment self-validating without 2D NMR.

  • Ipso (C-F): Large doublet (

    
     Hz).
    
  • Ortho (C-H): Medium doublet (

    
     Hz).
    
  • Meta (C-H): Small doublet (

    
     Hz).
    
  • Para (C-CN): Tiny doublet (

    
     Hz).
    

Experimental Tip: Ensure your acquisition time (AQ) is sufficient to resolve the small


 coupling on the nitrile-bearing carbon, which confirms the para relationship.
Chlorine: The Deshielding Standard

Chlorine exerts a typical inductive deshielding effect (


-effect) and a shielding 

-effect.
  • C-Cl Shift:

    
    135–140 ppm.
    
  • Differentiation: The C-Cl signal is often lower intensity (quaternary) and can be confused with C-CN ipso carbons unless intensity and chemical shift logic are applied.

Bromine & Iodine: The Heavy Atom Effect

As the halogen gets larger, the large electron cloud causes spin-orbit coupling effects that shield the attached carbon nucleus.

  • Bromine: The C-Br carbon appears "normal" (

    
    125–130 ppm) but is shielded relative to C-Cl.
    
  • Iodine: The C-I carbon is highly shielded (

    
    90–105 ppm). Caution:  This signal often overlaps with solvent peaks or appears in the "alkene" region, leading to missed assignments.
    

Experimental Protocols for High-Fidelity Data

To ensure publication-quality data, especially for quaternary carbons (CN, C-X), follow this protocol.

Methodology: Quantitative


C NMR 
  • Solvent: CDCl

    
     (Standard).[1][2] Use DMSO-
    
    
    
    if solubility is poor, but expect CN shift to move downfield by
    
    
    1–2 ppm due to solvent polarity.
  • Concentration: 20–50 mg/mL.

  • Pulse Sequence: Inverse Gated Decoupling (typically zgig on Bruker).

    • Why: This suppresses the Nuclear Overhauser Effect (NOE), which normally enhances protonated carbons but leaves quaternary carbons (CN, C-X) weak.[3]

  • Relaxation Delay (D1): Set to 5–10 seconds .

    • Reasoning: Quaternary carbons have long

      
       relaxation times. Short delays saturate these nuclei, making them invisible or non-integrable.
      
  • Scans: Minimum 512 scans for high S/N ratio on the quaternary peaks.

Visual Logic & Assignment Workflows

Diagram 1: Assignment Logic Flow for Halogenated Benzonitriles

AssignmentLogic Start Start: Analyze 13C Spectrum CheckCoupling Are signals split into doublets? Start->CheckCoupling FluorinePath Fluorinated Analog (Measure J-values) CheckCoupling->FluorinePath Yes NonFluorinePath Cl, Br, I Analog CheckCoupling->NonFluorinePath No CheckHighField Check for High Field Aromatic C (< 110 ppm) NonFluorinePath->CheckHighField IodineConfirm Iodine Present (Heavy Atom Effect) CheckHighField->IodineConfirm Yes (Signal ~90-105 ppm) CheckDeshield Check C-X Shift (> 135 ppm vs ~125 ppm) CheckHighField->CheckDeshield No ChlorineConfirm Chlorine (Deshielded) CheckDeshield->ChlorineConfirm > 135 ppm BromineConfirm Bromine (Intermediate) CheckDeshield->BromineConfirm ~120-130 ppm

Caption: Decision tree for identifying the halogen substituent based on


C spectral features.
Diagram 2: The Heavy Atom Trend (C-X Shift)

HeavyAtomTrend F Fluorine (C-F) ~166 ppm (Deshielded) Cl Chlorine (C-Cl) ~139 ppm F->Cl Decreasing Electronegativity Br Bromine (C-Br) ~129 ppm Cl->Br Onset of Heavy Atom Effect I Iodine (C-I) ~101 ppm (Shielded) Br->I Dominant Heavy Atom Effect

Caption: Visualizing the inverse relationship between halogen size and C-X chemical shift.

References

  • SpectraBase.3-Iodobenzonitrile

    
    C NMR Chemical Shifts. Wiley Science Solutions. Available at: [Link]
    
  • Reich, H. J.

    
    C NMR Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. Available at: [Link]
    
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.

Sources

Comparative

Advanced HPLC Method Development for 2-Bromo-3-chloro-5-fluorobenzonitrile: A Comparative Guide on PFP vs. C18 Selectivity

As pharmaceutical and agrochemical pipelines increasingly rely on highly functionalized halogenated building blocks, analytical scientists face complex separation challenges. 2-Bromo-3-chloro-5-fluorobenzonitrile (CAS: 1...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical and agrochemical pipelines increasingly rely on highly functionalized halogenated building blocks, analytical scientists face complex separation challenges. 2-Bromo-3-chloro-5-fluorobenzonitrile (CAS: 1365993-26-5) is a prime example of such a compound[1]. Featuring three different halogens and a nitrile group on a single aromatic ring, its synthesis inevitably generates positional isomers and closely related des-halogenated impurities.

Standard reversed-phase high-performance liquid chromatography (HPLC) methods often fail to resolve these structurally rigid, highly lipophilic isomers. This guide objectively compares the performance of traditional C18 stationary phases against Pentafluorophenyl (PFP) chemistries, providing a self-validating protocol grounded in the ICH Q2(R2) validation framework[2].

Mechanistic Insight: Why C18 Fails and PFP Succeeds

The Limitation of Alkyl (C18) Phases

Traditional C18 columns separate analytes based almost entirely on dispersive (hydrophobic) interactions. When analyzing polyhalogenated positional isomers (e.g., distinguishing 2-bromo-3-chloro-5-fluorobenzonitrile from a 3-bromo-2-chloro-5-fluorobenzonitrile impurity), the overall hydrophobicity and molecular volume remain nearly identical. Consequently, C18 phases often yield co-eluting peaks or marginal resolution (


)[3].
The PFP Advantage: Orthogonal Selectivity

Pentafluorophenyl (PFP) columns introduce an electron-deficient fluorinated aromatic ring into the stationary phase. This creates a multi-modal retention mechanism uniquely suited for halogenated aromatics[4]. The causality behind PFP's superior selectivity relies on:

  • 
     Interactions:  The electron-deficient PFP ring interacts strongly with the electron-rich regions of the analyte's aromatic ring.
    
  • Dipole-Dipole Interactions: The highly polar carbon-fluorine bonds on the stationary phase interact with the localized dipoles of the analyte's nitrile and halogen groups[5].

  • Halogen Bonding & Shape Selectivity: PFP phases exhibit rigid spatial arrangements that recognize slight shifts in halogen positioning around the benzene ring, providing the steric recognition necessary to baseline-resolve positional isomers[3].

G Analyte Halogenated Isomers C18 C18 Phase Analyte->C18 PFP PFP Phase Analyte->PFP Hydrophobic Hydrophobic Only C18->Hydrophobic Multi Multi-mode: π-π, Dipole, Halogen PFP->Multi ResPoor Poor Resolution Hydrophobic->ResPoor ResGood Baseline Resolution Multi->ResGood

Chromatographic retention mechanisms: C18 vs. PFP phases for halogenated isomers.

Experimental Protocol: Method Comparison

To empirically demonstrate this selectivity, a comparative study was designed. A critical choice in this protocol is the use of Methanol instead of Acetonitrile as the organic modifier. Acetonitrile possesses its own


-electrons, which can competitively bind to the PFP phase and suppress the 

interactions needed for isomer resolution. Methanol, being protic, maximizes the unique selectivity of the fluorinated stationary phase[4].
Step-by-Step Methodology
  • Sample Preparation: Prepare a

    
     solution of 2-Bromo-3-chloro-5-fluorobenzonitrile in Methanol:Water (50:50, v/v). Spike the solution with 
    
    
    
    (w/w) of a known positional isomer impurity (e.g., 3-Bromo-2-chloro-5-fluorobenzonitrile).
  • System Setup: Equilibrate the HPLC system with the respective column for 20 column volumes prior to the first injection.

  • Chromatographic Conditions:

    • Mobile Phase A:

      
       Formic Acid in MS-grade Water.
      
    • Mobile Phase B:

      
       Formic Acid in MS-grade Methanol.
      
    • Gradient:

      
       B to 
      
      
      
      B over 15 minutes, hold for 3 minutes, re-equilibrate at
      
      
      B for 5 minutes.
    • Flow Rate:

      
      .
      
    • Column Temperature:

      
      .
      
    • Injection Volume:

      
      .
      
    • Detection: UV at

      
      .
      
Comparative Data Summary

The quantitative results below highlight the stark contrast in resolving power between the two chemistries.

Column ChemistryAnalyteRetention Time (min)Resolution (

)
Tailing Factor (

)
Standard C18 (100 x 4.6 mm, 2.7 µm)Isomer Impurity8.45N/A1.15
2-Bromo-3-chloro-5-fluorobenzonitrile8.621.1 (Co-elution)1.18
PFP Phase (100 x 4.6 mm, 2.7 µm)Isomer Impurity9.10N/A1.05
2-Bromo-3-chloro-5-fluorobenzonitrile9.853.4 (Baseline)1.02

Data interpretation: The C18 column fails to meet the standard system suitability criteria of


 for critical pairs. The PFP column, leveraging dipole and 

interactions, achieves a highly robust resolution of 3.4, making it the definitive choice for this assay.

Method Validation Framework (ICH Q2(R2))

Once the PFP method is established as the superior procedure, it must be validated to ensure it is "fit for purpose" before deployment in Quality Control (QC) environments. The recently updated ICH Q2(R2) guideline provides the global regulatory standard for analytical procedure validation[6].

A self-validating protocol must inherently prove its own reliability through strict acceptance criteria.

Validation Start Analytical Target Profile Spec Specificity (Resolution) Start->Spec Lin Linearity & Range Spec->Lin Acc Accuracy & Precision Lin->Acc Rob Robustness Acc->Rob End Validated Procedure Rob->End

ICH Q2(R2) analytical method validation workflow for purity assays.

Validation Execution Steps
  • Specificity: Inject a blank, the main analyte, and all available isomer impurities individually. Acceptance Criteria: No interfering peaks at the retention time of 2-Bromo-3-chloro-5-fluorobenzonitrile. Resolution between the main peak and the closest eluting impurity must be

    
    [2].
    
  • Linearity & Range: Prepare solutions ranging from the Limit of Quantitation (LOQ) up to

    
     of the nominal target concentration. Acceptance Criteria: Correlation coefficient (
    
    
    
    )
    
    
    .
  • Accuracy (Spike Recovery): Spike known amounts of impurities into the drug substance at

    
    , 
    
    
    
    , and
    
    
    of the specification limit. Acceptance Criteria: Recovery must fall between
    
    
    .
  • Precision (Repeatability): Perform six replicate injections of the

    
     test concentration. Acceptance Criteria: Relative Standard Deviation (RSD) of the peak area must be 
    
    
    
    .
  • Robustness: Deliberately vary the column temperature (

    
    ), flow rate (
    
    
    
    ), and mobile phase composition (
    
    
    organic). Acceptance Criteria: System suitability (
    
    
    ) must be maintained across all variations[6].

Conclusion

For highly functionalized polyhalogenated compounds like 2-Bromo-3-chloro-5-fluorobenzonitrile, standard C18 columns represent a significant analytical risk due to their inability to resolve positional isomers. By transitioning to a PFP stationary phase and utilizing a methanol-based mobile phase, scientists can exploit orthogonal retention mechanisms (dipole-dipole and


 interactions) to achieve baseline resolution. When coupled with a rigorous ICH Q2(R2) validation strategy, this approach guarantees a robust, regulatory-compliant purity assay.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Retrieved from:[Link]

  • Chromatography Today. NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase. Retrieved from:[Link]

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from:[Link]

  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. Retrieved from:[Link]

Sources

Validation

Comparative Guide: Reactivity of 2-Bromo vs. 3-Chloro Substituents in Benzonitriles

[1] Executive Summary This guide analyzes the divergent reactivity profiles of 2-bromobenzonitrile (ortho-substituted) and 3-chlorobenzonitrile (meta-substituted).[1] While both substrates appear structurally similar, th...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide analyzes the divergent reactivity profiles of 2-bromobenzonitrile (ortho-substituted) and 3-chlorobenzonitrile (meta-substituted).[1] While both substrates appear structurally similar, their behaviors in nucleophilic aromatic substitution (


) and transition-metal-catalyzed cross-coupling are fundamentally orthogonal due to the electronic influence of the cyano group.

Key Takeaway:

  • 2-Bromobenzonitrile acts as a "privileged" electrophile.[1] It is highly activated for

    
     due to the ortho-cyano group and undergoes rapid oxidative addition in Pd-catalyzed couplings due to the weak C-Br bond.[1]
    
  • 3-Chlorobenzonitrile is electronically "silent" regarding

    
    .[1] The meta-cyano group offers no resonance stabilization for nucleophilic attack.[1] In Pd-catalysis, it requires specialized electron-rich ligands to overcome the stronger C-Cl bond and lack of activation.[1]
    

Mechanistic Foundations

Nucleophilic Aromatic Substitution ( )

The nitrile group (-CN) is a strong electron-withdrawing group (


).[1] However, its ability to facilitate 

depends entirely on resonance delocalization of the anionic intermediate (Meisenheimer complex).
  • 2-Bromo (Ortho): The incoming nucleophile generates a negative charge that can be delocalized directly onto the nitrogen of the nitrile group. This dramatically lowers the activation energy (

    
    ).
    
  • 3-Chloro (Meta): The negative charge in the intermediate is confined to the ring carbons. It cannot delocalize onto the nitrile group. Consequently, 3-chlorobenzonitriles are effectively inert to

    
     under standard conditions.[1]
    
Palladium-Catalyzed Coupling

Reactivity is governed by the bond dissociation energy (BDE) of the carbon-halogen bond and the steric environment.

  • Bond Strength:

    
     (~81 kcal/mol) < 
    
    
    
    (~96 kcal/mol).[1] 2-bromo undergoes oxidative addition significantly faster.[1]
  • Sterics: The 2-position is sterically hindered.[1] While this can slow down transmetallation, modern ligands (e.g., SPhos, XPhos) easily accommodate this.

  • Coordination: The ortho-cyano group can coordinate to Pd(II) species, potentially stabilizing the oxidative addition adduct but occasionally requiring higher temperatures to prevent catalyst resting states.

Visualizing the Mechanism

The following diagram contrasts the resonance stabilization in


 pathways. Note how the ortho pathway accesses a stable intermediate (Node C), whereas the meta pathway does not.

SNAr_Mechanism cluster_ortho 2-Bromobenzonitrile (Activated) cluster_meta 3-Chlorobenzonitrile (Deactivated) O_Start Start: 2-Br-Ph-CN O_Inter Meisenheimer Complex (Charge on Nitrile N) O_Start->O_Inter + Nucleophile O_Prod Product: 2-Nu-Ph-CN O_Inter->O_Prod - Br⁻ M_Start Start: 3-Cl-Ph-CN M_Inter High Energy Intermediate (No Resonance w/ CN) M_Start->M_Inter + Nucleophile M_Fail No Reaction / Slow M_Inter->M_Fail

Caption: Comparative mechanistic flow showing the resonance stabilization available only to the ortho-isomer.

Performance Comparison Data

The table below summarizes experimental outcomes for typical transformations.

Feature2-Bromobenzonitrile3-Chlorobenzonitrile

Reactivity
High. Reacts with amines, alkoxides, thiols at 60-100°C.Negligible. Inert under standard conditions.[1] Requires benzyne mechanism (non-selective).[1]
Suzuki Coupling Excellent. Standard catalysts (

) work well.[1]
Good. Requires electron-rich ligands (e.g., Buchwald precatalysts) to activate C-Cl.[1]
Chemoselectivity Reacts preferentially in mixed di-halo systems.Reacts after bromo/iodo substituents are consumed.[1]
Key Risk Steric hindrance in coupling; Nitrile hydrolysis if conditions are too basic/aqueous.[1]Low reactivity; requires forcing conditions that may degrade sensitive functional groups.[1]

Experimental Protocols

Protocol A: Amination of 2-Bromobenzonitrile

This protocol demonstrates the activation provided by the ortho-cyano group. It will fail for 3-chlorobenzonitrile.[1]

Reagents:

  • 2-Bromobenzonitrile (1.0 equiv)[1][2]

  • Morpholine (1.2 equiv)[1]

  • 
     (2.0 equiv)[1][3]
    
  • Solvent: DMF or DMSO (0.5 M)[1]

Procedure:

  • Charge a reaction vial with 2-bromobenzonitrile (182 mg, 1.0 mmol) and

    
     (276 mg, 2.0 mmol).
    
  • Add DMF (2.0 mL) followed by morpholine (104 µL, 1.2 mmol).

  • Heat the mixture to 80°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hex/EtOAc 4:1). The starting material (

      
      ) should disappear, replaced by the amine adduct (
      
      
      
      ).
  • Cool to room temperature and pour into water (10 mL).

  • Extract with EtOAc (3 x 5 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Expected Yield: 85–95%.

Protocol B: Suzuki-Miyaura Coupling (Universal Conditions)

This protocol uses a modern precatalyst system effective for both substrates, though 2-bromo will react faster.[1]

Reagents:

  • Substrate (2-Br or 3-Cl benzonitrile) (1.0 equiv)[1]

  • Phenylboronic acid (1.5 equiv)[1][4]

  • Catalyst: XPhos Pd G2 (2 mol%) – Crucial for the 3-chloro substrate.[1]

  • Base:

    
     (3.0 equiv)[1][3]
    
  • Solvent: THF:Water (10:1)[1]

Procedure:

  • In a glovebox or under

    
    , charge a vial with the aryl halide (1.0 mmol), Phenylboronic acid (183 mg, 1.5 mmol), XPhos Pd G2 (15 mg, 0.02 mmol), and 
    
    
    
    (636 mg, 3.0 mmol).
  • Add degassed THF (4.5 mL) and Water (0.5 mL).

  • Seal and heat to 60°C (for 2-Br) or 80°C (for 3-Cl).

  • Stir for 2 hours (2-Br) or 12 hours (3-Cl).

  • Filter through a pad of Celite, eluting with EtOAc. Concentrate and purify via column chromatography.[1]

Decision Matrix

Use this logic flow to select the appropriate substrate for your synthesis.

Decision_Matrix Start Select Substrate Q1 Is the reaction S_NAr? Start->Q1 Res_SNAr_Yes MUST use 2-Bromobenzonitrile Q1->Res_SNAr_Yes Yes Q2 Is the reaction Pd-Coupling? Q1->Q2 No Q3 Is Chemoselectivity needed? Q2->Q3 Yes Res_Chemo_Yes Use 2-Br (Reacts first) or 3-Cl (Reacts last) Q3->Res_Chemo_Yes Yes Res_Chemo_No 2-Br is cheaper/faster. 3-Cl requires active Pd. Q3->Res_Chemo_No No

Caption: Strategic selection guide based on reaction type and selectivity requirements.

References

  • BenchChem. Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery. Retrieved from [1]

  • Bunnett, J. F. Mechanism and reactivity in aromatic nucleophilic substitution reactions.[1] Quarterly Reviews, Chemical Society, 1958. (Classic mechanistic foundation for

    
     ortho-activation).
    
  • Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis.[1] University Science Books, 2010.[1] (Source for Oxidative Addition rates Br vs Cl).

  • Littke, A. F., & Fu, G. C. Palladium-catalyzed coupling reactions of aryl chlorides.[1][5] Angewandte Chemie International Edition, 2002.[1] (Justification for ligand choice in Protocol B).

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism. Retrieved from

Sources

Comparative

Comparative Guide: 2-Bromo-3-chloro-5-fluorobenzonitrile vs. 2-Bromo-5-fluorobenzonitrile

The following technical guide provides an in-depth comparative analysis of 2-Bromo-5-fluorobenzonitrile and its highly functionalized analog, 2-Bromo-3-chloro-5-fluorobenzonitrile . Executive Summary In the landscape of...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparative analysis of 2-Bromo-5-fluorobenzonitrile and its highly functionalized analog, 2-Bromo-3-chloro-5-fluorobenzonitrile .

Executive Summary

In the landscape of medicinal chemistry and materials science (OLEDs), halogenated benzonitriles are pivot points for divergent synthesis.

  • 2-Bromo-5-fluorobenzonitrile (Molecule A) is the "Workhorse." It offers a balance of reactivity, allowing standard Pd-catalyzed cross-couplings and nucleophilic aromatic substitutions (

    
    ) under mild conditions.
    
  • 2-Bromo-3-chloro-5-fluorobenzonitrile (Molecule B) is the "Specialist." The addition of the chlorine atom at the 3-position introduces significant steric buttressing and electronic activation . While it enables the synthesis of more densely functionalized scaffolds, it requires specialized catalytic systems to overcome the steric blockade around the bromine atom.

Feature2-Bromo-5-fluorobenzonitrile 2-Bromo-3-chloro-5-fluorobenzonitrile
CAS 57381-39-21365993-26-5
Primary Reactivity Facile Suzuki/Buchwald at C2-BrHindered Coupling at C2-Br; Enhanced

at C5-F
Steric Environment Open (ortho to CN only)Crowded (sandwiched between CN and Cl)
Electronic State ActivatedHighly Electron Deficient (Super-activated)
Ideal Use Case General intermediate, OLED TADF dyesDense kinase inhibitors, LRRK2/BTK scaffolds

Structural & Electronic Analysis

The Steric "Blockade"

The defining difference lies in the immediate environment of the bromine atom (the primary handle for cross-coupling).

  • Molecule A: The bromine is flanked by a nitrile group (C1) and a hydrogen (C3). The nitrile is linear (

    
     hybridized), offering minimal steric interference to the incoming Palladium catalyst.
    
  • Molecule B: The bromine is flanked by a nitrile (C1) and a chlorine atom (C3). The chlorine (Van der Waals radius ~1.75 Å) creates a "steric pocket," significantly retarding the rate of oxidative addition during catalytic cycles. This is known as the ortho-effect , where the C3-Cl forces the C2-Br bond to be less accessible.

Electronic Activation ( Potential)

Both molecules possess a fluorine atom at C5, activated for Nucleophilic Aromatic Substitution (


) by the electron-withdrawing nitrile (para) and bromine (meta) groups.
  • Molecule B Advantage: The additional chlorine at C3 (meta to the fluorine) exerts a strong inductive electron-withdrawing effect (-I). This lowers the energy of the LUMO and stabilizes the Meisenheimer complex intermediate, making Molecule B significantly more reactive toward

    
      than Molecule A.
    
Reactivity Pathway Visualization

The following diagram illustrates the divergent reactivity profiles driven by these structural differences.

ReactivityComparison SubstrateA 2-Bromo-5-fluorobenzonitrile (Standard) SuzukiA Suzuki Coupling (C2) Fast Oxidative Addition Standard Ligands (e.g., PPh3) SubstrateA->SuzukiA Low Sterics SNArA SNAr at C5-F Moderate Rate Requires Heat/Base SubstrateA->SNArA Standard Activation SubstrateB 2-Bromo-3-chloro-5-fluorobenzonitrile (Hindered/Activated) SuzukiB Suzuki Coupling (C2) Slow Oxidative Addition Requires Bulky Ligands (e.g., S-Phos) SubstrateB->SuzukiB High Steric Hindrance SNArB SNAr at C5-F Accelerated Rate Enhanced by 3-Cl Inductive Effect SubstrateB->SNArB Super-Activated

Figure 1: Comparative reactivity pathways. Green arrows indicate favorable/fast reactions; red dashed arrows indicate hindered/slow transformations requiring optimization.

Comparative Performance Data

Scenario A: Suzuki-Miyaura Cross-Coupling

Objective: Coupling with Phenylboronic acid to form the biaryl core.

  • Molecule A: Reacts efficiently with standard catalysts (e.g.,

    
    ) due to the accessible C-Br bond.
    
  • Molecule B: The C3-Cl substituent creates a "bay region" effect. Standard catalysts often fail or result in low yields due to slow oxidative addition and competitive protodebromination. Solution: Use electron-rich, bulky phosphine ligands (Buchwald ligands) like S-Phos or X-Phos to facilitate the reaction.

ParameterProtocol for Molecule AProtocol for Molecule B
Catalyst

(5 mol%)

/ S-Phos (1:2)
Base

(aq)

(anhydrous or aq)
Temperature 80°C100-110°C
Time 4-6 Hours12-18 Hours
Typical Yield 85-95%60-75% (Standard) / >90% (Optimized)
Scenario B: Nucleophilic Aromatic Substitution ( )

Objective: Displacement of C5-Fluorine with a secondary amine (e.g., Morpholine).

  • Molecule A: Requires elevated temperatures (DMSO, 100°C) to drive the reaction to completion.

  • Molecule B: The additional Chlorine stabilizes the anionic transition state. Reaction often proceeds at lower temperatures or faster rates.

ParameterMolecule AMolecule B
Nucleophile Morpholine (1.2 eq)Morpholine (1.2 eq)
Solvent DMSO or DMFDMSO or DMF
Temp/Time 100°C / 4 h60-80°C / 2-3 h
Observation Clean conversion.Faster conversion; watch for side-reactions at Br if T is too high.

Experimental Protocols

Protocol 1: High-Efficiency Suzuki Coupling for Molecule B

Designed to overcome the steric hindrance of the 3-Chloro substituent.

Reagents:

  • 2-Bromo-3-chloro-5-fluorobenzonitrile (1.0 eq)

  • Aryl Boronic Acid (1.5 eq)

  • 
     (2 mol%)
    
  • S-Phos (4 mol%) - Critical for hindered substrates

  • 
     (3.0 eq)
    
  • Solvent: Toluene/Water (10:1)

Procedure:

  • Setup: Charge a reaction vial with the nitrile (1.0 eq), boronic acid (1.5 eq),

    
    , S-Phos, and 
    
    
    
    .
  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes. This is crucial as oxygen degrades the active catalytic species.

  • Solvent Addition: Add degassed Toluene/Water mixture via syringe.

  • Reaction: Heat the block to 100°C with vigorous stirring. The bulky S-Phos ligand creates a highly active

    
     species that can insert into the hindered C-Br bond [1].
    
  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate. Purify via silica gel chromatography.
    
Protocol 2: Selective Displacement (Applicable to Both)

Optimized for selectivity at the Fluorine position over the halogens.

Reagents:

  • Substrate (Molecule A or B)[1][2][3][4][5][6][7]

  • Amine Nucleophile (1.1 eq)

  • 
     (2.0 eq)
    
  • Solvent: Acetonitrile (

    
    )
    

Procedure:

  • Dissolve the substrate in Acetonitrile (0.2 M).

  • Add

    
     followed by the amine.
    
  • Molecule A: Heat to reflux (80°C) and monitor by TLC/LCMS.

  • Molecule B: Start at 50°C. The enhanced electrophilicity often allows reaction under milder conditions. If sluggish, increase to reflux.

  • Note: Avoid strong alkoxide bases (e.g., NaOtBu) as they may trigger side reactions at the nitrile or halogen exchange.

References

  • Ossila. "2-Bromo-5-fluorobenzonitrile: A Versatile Building Block." Ossila Product Guide. Accessed October 2023. Link

  • Tang, W., et al. "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling."[6] RSC Advances / Organic Chemistry Frontiers, 2014. Link

  • PubChem. "2-Bromo-3-chloro-5-fluorobenzonitrile Compound Summary." National Library of Medicine. Link

  • Chemistry Steps. "Nucleophilic Aromatic Substitution (SNAr) Mechanism and Kinetics." Link

  • BenchChem. "Troubleshooting guide for Suzuki reactions involving hindered benzonitriles." Link

Sources

Validation

Validating structure of regioselective substitution products

In drug development and complex organic synthesis, controlling and validating the exact site of molecular substitution—regiochemistry—is a non-negotiable quality attribute. Whether distinguishing between N7 and N9 alkyla...

Author: BenchChem Technical Support Team. Date: March 2026

In drug development and complex organic synthesis, controlling and validating the exact site of molecular substitution—regiochemistry—is a non-negotiable quality attribute. Whether distinguishing between N7 and N9 alkylation in purine scaffolds[1] or confirming the exact substitution site in 4-aminoquinazolines[2], the difference of a single bond position can drastically alter a molecule's pharmacokinetic profile, target affinity, and toxicity.

This guide provides an authoritative comparison of the three premier analytical platforms used for regiochemical validation: 2D Nuclear Magnetic Resonance (NMR) Spectroscopy , Advanced Mass Spectrometry (TIMS-MS/MS) , and Single-Crystal X-ray Crystallography .

The Analytical Arsenal: A Comparative Overview

Selecting the right analytical tool depends on the physical state of the sample, the quantity available, and the structural complexity of the regioisomers. Table 1 summarizes the core competencies of each platform.

Table 1: Qualitative Comparison of Regiochemistry Validation Platforms

Analytical PlatformPrimary Mechanism of ActionSample RequirementThroughputBest Use Case
2D NMR (HMBC/NOESY) Maps through-bond (

,

) and through-space (< 5Å) atomic connectivity.
2–10 mg (High Purity)MediumRoutine solution-state validation of synthesized APIs.
TIMS-MS/MS Separates gas-phase ions by Collision Cross-Section (CCS) prior to fragmentation.< 1 ng (Complex Mixtures)HighHigh-throughput screening; resolving co-eluting isomers.
X-Ray Crystallography Maps 3D electron density via photon diffraction.Single high-quality crystalLowAbsolute structural and stereochemical confirmation.

2D NMR Spectroscopy: The Solution-State Gold Standard

While 1D


H and 

C NMR can hint at regiochemistry via chemical shift perturbations, they are often insufficient for unambiguous assignment. 2D NMR is the definitive tool because it establishes direct causality between the newly attached substituent and the rigid core of the molecule.
  • HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range carbon-proton couplings (typically 2 to 3 bonds,

    
     and 
    
    
    
    ). For example, in the regioselective synthesis of 2-chloro-4-aminoquinazolines, HMBC unambiguously confirms substitution at the C4 position by revealing a
    
    
    correlation between the newly introduced amine proton and the C4a quaternary carbon of the quinazoline core[2].
  • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space spatial proximity (typically < 5 Å). In purine alkylation, NOESY can differentiate N9 from N7 substitution by showing cross-peaks between the alkyl protons and the adjacent C8 proton[1].

Protocol 1: Self-Validating 2D NMR Workflow
  • Sample Preparation: Dissolve 5–10 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., DMSO-

    
     or CDCl
    
    
    
    ).
  • Baseline Acquisition: Acquire high-resolution 1D

    
    H and 
    
    
    
    C spectra to establish baseline chemical shifts.
  • HSQC Acquisition: Run an HSQC experiment to map all direct one-bond C-H attachments, effectively filtering them out of the subsequent HMBC analysis.

  • HMBC Acquisition: Optimize the HMBC delay for a long-range coupling constant of

    
     = 8 Hz. Map the correlations from the substituent's protons to the quaternary carbons of the core scaffold.
    
  • NOESY Acquisition: Acquire a NOESY spectrum with a mixing time of 300–500 ms to capture through-space interactions.

  • Self-Validation Check: Cross-reference HMBC and NOESY data. The through-bond connectivity map (HMBC) must logically support the 3D spatial proximity (NOESY). Causality Rule: If NOESY shows a correlation that HMBC contradicts, prioritize the HMBC data. Through-space interactions can be artificially skewed by transient conformational folding in solution, whereas

    
     covalent bonds are absolute.
    

NMR_Logic A Purified Regioisomer B 1H & 13C Assignments A->B C HMBC B->C D NOESY B->D E 2-3 Bond Correlations C->E Detect quaternary C F Spatial Proximity (<5Å) D->F Detect adjacent H G Regiochemistry Validated E->G Primary Evidence F->G Orthogonal Confirmation

Caption: Logical decision tree for 2D NMR-based regiochemical assignment.

Advanced Mass Spectrometry: TIMS & Metal Complexation

Conventional LC-MS/MS often fails to distinguish regioisomers because constitutional isomers possess identical exact masses and frequently yield indistinguishable Collision-Induced Dissociation (CID) fragmentation patterns. To solve this, researchers utilize orthogonal gas-phase separation techniques.

  • Trapped Ion Mobility Spectrometry (TIMS): TIMS separates ions in the gas phase based on their size and shape—quantified as the Collision Cross-Section (CCS)—before they enter the mass analyzer. Because regioisomers fold differently in the gas phase, they exhibit distinct CCS values, allowing for baseline separation even if they co-elute chromatographically[3].

  • Metal Complexation: For molecules like flavonoids, post-column addition of metal ions (e.g., Co(II)) forms chelates that dictate highly specific fragmentation pathways during MS/MS, allowing researchers to pinpoint the exact site of glucuronidation or sulfation[4].

Protocol 2: Self-Validating TIMS-MS/MS Workflow
  • Ionization: Introduce the sample via Electrospray Ionization (ESI) to generate intact molecular ions.

  • TIMS Separation: Trap the ions in the TIMS tunnel using an opposing gas flow and electric field. Ramp the electric field to elute ions sequentially based on their specific CCS (

    
    ).
    
  • Fragmentation: Subject the mobility-separated ions to CID in the collision cell to generate MS/MS spectra.

  • Self-Validation Check: Compare the experimental CCS values against a theoretical database or synthesized standards. If CCS values overlap (

    
    CCS < 2%), the protocol dictates an immediate escalation to MS
    
    
    
    fragmentation or pre-column metal complexation to force regioselective bond cleavage, ensuring no false-positive assignments are made.

X-Ray Crystallography: The Absolute Truth

When NMR spectra are heavily broadened by conformational exchange, or when MS/MS lacks reference standards, Single-Crystal X-ray Diffraction (SC-XRD) serves as the ultimate arbiter. By directly mapping the electron density of the molecule in a solid lattice, SC-XRD provides the absolute 3D spatial coordinates of every heavy atom.

Protocol 3: Self-Validating SC-XRD Workflow
  • Crystallization: Grow a single, defect-free crystal (minimum dimension ~0.1 mm) using vapor diffusion or slow evaporation techniques.

  • Diffraction: Mount the crystal on a goniometer under a stream of liquid nitrogen (100 K) and irradiate with X-rays (e.g., Cu K

    
     or Mo K
    
    
    
    ).
  • Phase Problem Resolution: Solve the structure using direct methods or Patterson functions to generate the initial electron density map.

  • Self-Validation Check: Refine the structural model against the experimental diffraction data. The system is self-validating via the R-factor (

    
    ). If 
    
    
    
    or if residual electron density peaks exceed 1 e/Å
    
    
    , the protocol mandates a re-evaluation of the model for potential co-crystallized regioisomer impurities, solvent masking, or crystal twinning.

Validation_Strategy cluster_methods Orthogonal Validation Platforms Start Regioisomer Mixture (Reaction Product) NMR 2D NMR (HMBC/NOESY) Through-Bond & Space Start->NMR mg scale, soluble MS TIMS-MS/MS Collision Cross-Section Start->MS ng scale, complex mix XRD X-Ray Crystallography 3D Electron Density Start->XRD single crystal available Confirm Unambiguous Regiochemical Assignment NMR->Confirm C-H connectivity map MS->Confirm Unique CCS & fragments XRD->Confirm Absolute coordinates

Caption: Orthogonal analytical workflows for unambiguous regiochemistry validation.

Quantitative Performance Metrics

To assist laboratory directors and lead scientists in selecting the appropriate methodology, Table 2 quantifies the performance metrics of each platform when applied to regioisomer differentiation.

Table 2: Quantitative Performance Metrics for Regioisomer Differentiation

Performance Metric2D NMR (HMBC/NOESY)TIMS-MS/MSX-Ray Crystallography
Typical Analysis Time 2 – 12 Hours5 – 15 MinutesDays to Weeks (inc. crystallization)
Limit of Detection (LOD) ~10

g (with CryoProbe)
< 100 pgN/A (Requires single crystal)
Resolving Power 0.01 ppm (Chemical Shift)> 100 CCS resolving power< 0.8 Å (Atomic Resolution)
Stereochemical Confidence High (Relative configuration)Moderate (Requires standards)Absolute (Determines absolute configuration)
Destructive to Sample? NoYesNo

References

  • Davis, B. D., et al. "Regioselectivity of Human UDP-Glucuronsyltransferase 1A1 in the Synthesis of Flavonoid Glucuronides Determined by Metal Complexation and Tandem Mass Spectrometry." Journal of the American Society for Mass Spectrometry.
  • Raić-Malić, S., et al. "Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H.
  • "Substrate sequence controls regioselectivity of lanthionine form
  • "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry." MDPI.

Sources

Comparative

Technical Comparison Guide: IR Spectroscopy of 2-Bromo-3-chloro-5-fluorobenzonitrile

The following guide is structured as a high-level technical dossier for analytical method development, focusing on the infrared spectroscopic characterization of 2-Bromo-3-chloro-5-fluorobenzonitrile . Focus: Nitrile ( )...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical dossier for analytical method development, focusing on the infrared spectroscopic characterization of 2-Bromo-3-chloro-5-fluorobenzonitrile .

Focus: Nitrile (


) Stretching Frequency & Substituent Effects
Date:  March 6, 2026
Author:  Senior Application Scientist, Analytical Method Development

Executive Summary

In the synthesis of complex pharmaceutical intermediates like 2-Bromo-3-chloro-5-fluorobenzonitrile (CAS 1365993-26-5) , the nitrile group serves as a critical spectroscopic handle. Unlike the "fingerprint" region (600–1400 cm⁻¹), which is often congested with halogenated aromatic bands, the nitrile (


) stretching vibration occurs in a relatively silent region (~2200–2250 cm⁻¹).

This guide compares the IR spectral performance of the target molecule against its structural analogs and theoretical baselines. It demonstrates why the specific substitution pattern (2-Br, 3-Cl, 5-F) results in a distinct "Blue Shift" that enables high-specificity monitoring of reaction completion and purity.

Theoretical Framework: The "Ortho-Effect" & Halogenation

To interpret the spectrum of 2-Bromo-3-chloro-5-fluorobenzonitrile, one must understand the competing electronic effects of the halogen substituents on the benzonitrile core.

The Mechanism of Peak Shifting

The baseline nitrile stretch for unsubstituted benzonitrile is ~2228–2230 cm⁻¹ . For the target molecule, three halogens alter this frequency:

  • Inductive Effect (-I): F, Cl, and Br are electron-withdrawing.[1] They pull electron density through the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -framework. This strengthens the 
    
    
    
    bond by reducing the antibonding character, typically causing a Blue Shift (increase in wavenumber).
  • Resonance Effect (+M): Halogens can donate lone pair electrons into the ring, which would normally lower the bond order of the nitrile (Red Shift). However, this effect is weak for halogens compared to -I.

  • Steric Inhibition of Resonance (The "Ortho" Effect): The 2-Bromo substituent is bulky and situated ortho to the nitrile group. This steric bulk forces the nitrile group to twist slightly out of coplanarity with the benzene ring. This decoupling reduces the conjugation between the ring and the nitrile, making the nitrile bond more "aliphatic-like" (shorter and stronger).

Result: The cumulative effect of strong electron withdrawal (3-Cl, 5-F) combined with the ortho-steric hindrance (2-Br) drives the nitrile peak to a higher frequency than standard benzonitriles.

Diagram: Substituent Effect Logic

SubstituentLogic Base Benzonitrile Core (~2230 cm⁻¹) Inductive Inductive Effect (-I) (F, Cl, Br withdraw e⁻) Base->Inductive Resonance Resonance Effect (+M) (Conjugation lowers ν) Base->Resonance Ortho Ortho-Steric Effect (2-Br) (Twists CN out of plane) Base->Ortho Result Target Shift: Blue Shift (> 2235 cm⁻¹) Inductive->Result Strengthens CN Bond Resonance->Result Weakened by Halogens Ortho->Result Blocks Resonance (Increases ν)

Figure 1: Mechanistic pathway showing how inductive withdrawal and steric inhibition override resonance effects, leading to a higher wavenumber shift.

Comparative Analysis: Target vs. Alternatives

The following table contrasts the IR characteristics of the target molecule with standard benzonitrile and a likely synthetic precursor (e.g., a non-ortho-substituted analog).

ParameterTarget Product (2-Bromo-3-chloro-5-fluorobenzonitrile)Reference Standard (Benzonitrile)Precursor Analog (e.g., 3-Chloro-5-fluorobenzonitrile)
CN Peak Position 2238 – 2245 cm⁻¹ (Expected)2228 – 2230 cm⁻¹2232 – 2235 cm⁻¹
Shift Direction Significant Blue Shift (+10-15 cm⁻¹)BaselineSlight Blue Shift
Peak Morphology Sharp, distinct singletSharp singletSharp singlet
Interference Risk Low (Isolated region)N/AHigh (if unreacted precursor remains)
Detection Method ATR-FTIR (Diamond Crystal)Transmission / ATRATR-FTIR
Key Performance Insight

The ~5–10 cm⁻¹ separation between the target product (containing the 2-Bromo group) and its likely precursors (lacking the ortho-substituent) allows for quantitative reaction monitoring . If the reaction is incomplete, a "shoulder" or double peak will appear in the 2230–2245 cm⁻¹ window.

Experimental Protocol: ATR-FTIR Characterization

This protocol is designed to be self-validating, ensuring that atmospheric suppression and crystal contact do not introduce artifacts.

Equipment & Reagents[2][3]
  • Instrument: FTIR Spectrometer (e.g., Nicolet iS50 or equivalent) equipped with a DTGS or MCT detector.

  • Accessory: Single-bounce Diamond ATR (Attenuated Total Reflectance) module.

  • Solvent: Isopropanol (IPA) for cleaning.

  • Sample: Solid 2-Bromo-3-chloro-5-fluorobenzonitrile (>98% purity).

Step-by-Step Workflow
  • System Validation (Background):

    • Clean the diamond crystal with IPA and allow to dry completely.

    • Collect a Background Spectrum (Air) with 32 scans at 4 cm⁻¹ resolution.

    • Check: Ensure no contamination peaks exist in the 2200–2300 cm⁻¹ region (atmospheric

      
       is at ~2350 cm⁻¹, close but distinct).
      
  • Sample Application:

    • Place approximately 5–10 mg of the solid sample onto the center of the diamond crystal.

    • Apply pressure using the anvil clamp. Monitor the "Live Preview" energy bar.

    • Optimization: Apply force until the peak absorbance of the strongest bands (likely C-F stretches in fingerprint) reaches 0.5 – 0.8 AU . Do not over-compress, which can distort peak shapes.

  • Data Acquisition:

    • Range: 4000 – 600 cm⁻¹.

    • Scans: 64 scans (to improve Signal-to-Noise ratio).

    • Resolution: 2 cm⁻¹ (Critical for resolving the nitrile shift).

  • Data Processing:

    • Apply ATR Correction (if quantitative comparison to transmission library data is required).

    • Perform Baseline Correction (linear) between 2100 and 2300 cm⁻¹.

    • Peak Picking: Threshold set to 0.01 AU.

Workflow Diagram

ExperimentalWorkflow Start Start Clean Clean Crystal (IPA) Start->Clean Bkgrd Background Scan (Air, 32 scans) Clean->Bkgrd Sample Load Sample (5-10 mg) Bkgrd->Sample Clamp Apply Pressure (Target 0.6 AU) Sample->Clamp Scan Acquire Spectrum (64 scans, 2 cm⁻¹ res) Clamp->Scan Analyze Analyze CN Peak (2238-2245 cm⁻¹) Scan->Analyze

Figure 2: Operational workflow for high-fidelity ATR-FTIR acquisition.

References

  • Choi, S., et al. (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles. Chemistry – An Asian Journal.[2] Available at: [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 131622399, 2-Bromo-5-chloro-3-fluorobenzonitrile. Retrieved from: [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.

Sources

Validation

Crystal structure data for polyhalogenated benzonitrile derivatives

Comparative Guide to Structural Elucidation of Polyhalogenated Benzonitrile Derivatives: SCXRD vs. MicroED As a Senior Application Scientist navigating the complex landscape of crystal engineering and drug development, I...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to Structural Elucidation of Polyhalogenated Benzonitrile Derivatives: SCXRD vs. MicroED

As a Senior Application Scientist navigating the complex landscape of crystal engineering and drug development, I frequently encounter the analytical bottlenecks associated with polyhalogenated benzonitrile derivatives. These compounds—ranging from agrochemical intermediates to photoresponsive alkoxy azo benzonitrile complexes[1]—are highly valued for their ability to form robust, highly directional halogen bonds (C–X···N≡C). The


-hole on heavy halogens (like Bromine and Iodine) acts as a strong electron acceptor to the nitrile nitrogen, dictating critical bulk properties such as thermodynamic stability, polymorphism, and even elastic versus plastic bending.

However, the very interactions that make these molecules useful also make them notoriously difficult to crystallize into the large, pristine blocks required for traditional analysis. They frequently precipitate as microcrystalline powders or highly anisotropic needles. Furthermore, modern green chemistry approaches, such as mechanochemical synthesis (e.g., liquid-assisted grinding), inherently produce sub-micron cocrystals[2].

To objectively guide your structural elucidation strategy, this guide compares the two premier techniques for analyzing these challenging systems: Single-Crystal X-ray Diffraction (SCXRD) and Microcrystal Electron Diffraction (MicroED) .

The fundamental difference between SCXRD and MicroED lies in the nature of the incident radiation and its interaction with the sample:

  • SCXRD (X-rays): X-rays scatter off the electron cloud. Heavy halogens (I, Br) dominate the scattering, making the phase problem relatively easy to solve. However, these same atoms cause severe X-ray absorption, requiring meticulous empirical corrections to prevent distorted bond lengths. Furthermore, the weak scattering power of X-rays necessitates large crystal volumes (>10 µm).

  • MicroED (Electrons): Electrons interact with the electrostatic potential of the crystal (both the nucleus and the electron cloud). Because electrons interact with matter ~

    
     to 
    
    
    
    times more strongly than X-rays, MicroED can yield sub-angstrom resolution from nanocrystals (100 nm – 1 µm). However, heavy halogens in benzonitriles significantly increase the probability of dynamical scattering (multiple scattering events), which violates the kinematic approximation used in standard crystallographic software.

Understanding this causality is critical: if your polyhalogenated benzonitrile forms robust C≡N···I chains—which can compress from 3.168 Å to 2.840 Å under pressure[3]—you must choose the technique that will accurately resolve these sub-angstrom shifts without introducing systematic errors.

Performance Comparison & Data Metrics

The following table synthesizes the quantitative performance metrics of SCXRD versus MicroED specifically for highly halogenated small molecules.

Performance MetricSingle-Crystal X-ray Diffraction (SCXRD)Microcrystal Electron Diffraction (MicroED)
Optimal Crystal Size > 10 × 10 × 10 µm³100 nm – 500 nm (thickness)
Radiation Source Cu Kα (1.54 Å) or Mo Kα (0.71 Å)200–300 kV Electrons (0.025–0.019 Å)
Data Collection Time 2 to 24 hours2 to 5 minutes
Halogen Bond Precision High (

0.002 – 0.005 Å)
Moderate (

0.02 – 0.05 Å)
Absolute Configuration Routine (via Flack parameter anomalous dispersion)Challenging (requires specialized dynamical refinement)
Heavy Halogen Artifacts High X-ray absorption (corrected via multi-scan)Dynamical scattering (mitigated via ultra-thin samples)

Workflow Visualization

The decision to utilize SCXRD or MicroED is primarily dictated by crystal dimensions and the specific halogen substituents.

G Sample Polyhalogenated Benzonitrile Size Crystal Size Assessment Sample->Size SCXRD_Path > 10 µm SCXRD Workflow Size->SCXRD_Path Macrocrystals MicroED_Path < 1 µm MicroED Workflow Size->MicroED_Path Micro/Nanocrystals Prep_SCXRD Mount on Cryo-loop with Paratone Oil SCXRD_Path->Prep_SCXRD Prep_MicroED Plunge Freeze & Cryo-FIB Milling (<200nm) MicroED_Path->Prep_MicroED Collect_SCXRD X-ray Diffraction (Cu/Mo Kα) Prep_SCXRD->Collect_SCXRD Collect_MicroED Electron Diffraction (200-300 kV) Prep_MicroED->Collect_MicroED Process_SCXRD Empirical Absorption Correction (Heavy Halogens) Collect_SCXRD->Process_SCXRD Process_MicroED Dynamical Scattering Correction Collect_MicroED->Process_MicroED Structure High-Resolution Crystal Structure Data Process_SCXRD->Structure Process_MicroED->Structure

Workflow comparison for SCXRD vs. MicroED in structural elucidation of polyhalogenated benzonitriles.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes internal quality control checkpoints to verify that the data collected is physically meaningful and free from systematic instrumental errors.

Protocol A: SCXRD Workflow for Macrocrystalline Benzonitriles

Use this protocol when slow evaporation yields crystals >10 µm.

  • Sample Harvesting & Cryo-Mounting:

    • Action: Submerge the crystallization mother liquor in Paratone-N oil. Using a polarized light microscope, select a crystal with uniform extinction (indicating a single domain).

    • Causality: Polyhalogenated benzonitriles are prone to solvent loss and sublimation. The oil acts as a barrier.

    • Action: Mount the crystal on a MiTeGen loop and immediately flash-cool to 100 K in a nitrogen cold stream.

    • Causality: Cooling to 100 K minimizes the thermal displacement parameters (atomic vibrations), which is critical for accurately resolving the highly directional

      
      -hole interactions.
      
  • Data Collection Strategy:

    • Action: Utilize Mo Kα radiation (

      
       = 0.71073 Å) rather than Cu Kα if the molecule contains multiple Iodine atoms.
      
    • Causality: Mo Kα radiation suffers significantly less absorption by Iodine compared to Cu Kα, reducing systematic errors in the observed intensities.

  • Self-Validation Checkpoint:

    • Monitor the

      
       (internal agreement factor) during the initial unit cell determination. An 
      
      
      
      validates that the crystal is not twinned and the absorption is manageable.
  • Integration & Absorption Correction:

    • Action: Apply a multi-scan empirical absorption correction (e.g., SADABS).

    • Causality: Because the crystal shape is rarely a perfect sphere, the path length of X-rays through the heavy halogens varies by angle. Multi-scan correction normalizes these variations.

Protocol B: MicroED Workflow for Mechanochemically Synthesized Nanocrystals

Use this protocol for microcrystalline powders resulting from mechanochemical synthesis[2] or rapid precipitation.

  • Sample Preparation & Plunge Freezing:

    • Action: Suspend the polyhalogenated benzonitrile powder in a non-solvating anti-solvent (e.g., cold hexane). Apply 2 µL to a holey carbon TEM grid and plunge-freeze in liquid ethane.

    • Causality: Plunge freezing preserves the hydration state and prevents the electron beam from instantly destroying the volatile organic framework.

  • Cryo-FIB Milling (Critical Step for Heavy Halogens):

    • Action: Transfer the grid to a cryo-Focused Ion Beam (cryo-FIB) scanning electron microscope. Mill the crystals down to a lamella thickness of strictly < 150 nm.

    • Causality: Iodine and Bromine cause severe dynamical scattering of electrons. If the crystal is thicker than 150 nm, the kinematic approximation fails, and the resulting electrostatic potential map will show distorted or missing halogen atoms.

  • Low-Dose Continuous Rotation Data Collection:

    • Action: Transfer to a 300 kV Cryo-TEM. Collect diffraction data using continuous rotation (0.5°/s) over a 120° wedge, keeping the total electron dose below 2 e⁻/Ų.

    • Causality: Continuous rotation accurately samples the Bragg peaks in reciprocal space without the "missing wedge" artifacts of step-by-step collection. The ultra-low dose prevents the rapid radiolytic cleavage of the C–X bonds.

  • Self-Validation Checkpoint:

    • Evaluate the

      
       at the highest resolution shell. A value 
      
      
      
      confirms that the low-dose strategy successfully captured high-resolution data before radiation damage destroyed the lattice.

Conclusion

For polyhalogenated benzonitriles, the choice between SCXRD and MicroED is not a matter of superiority, but of sample reality. If you can grow crystals >10 µm, SCXRD remains the most robust method for obtaining absolute configuration and highly precise halogen bond geometries[3]. However, for the vast majority of drug development and materials science applications where these compounds are synthesized via rapid, green mechanochemical methods[2], MicroED—when coupled with rigorous cryo-FIB milling to mitigate dynamical scattering—provides an indispensable, high-resolution alternative.

References

  • Giordano, N., Afanasjevs, S., Beavers, C. M., Hobday, C. L., Kamenev, K. V., O'Bannon, E. F., Ruiz-Fuertes, J., Teat, S. J., Valiente, R., & Parsons, S. (2019). "The Effect of Pressure on Halogen Bonding in 4-Iodobenzonitrile." Molecules, 24(10), 2018.[Link]

  • Bhale, N. A., & Mondal, P. K. (2026). "Structural, Thermal, and Computational Investigation into Halogen-Bonded Photoresponsive Alkoxy Azo Benzonitrile Derivatives." Crystal Growth & Design.[Link]

  • ACS Publications. (2023). "Mechanochemical Synthesis of Cocrystal: From Mechanism to Application." Crystal Growth & Design.[Link]

Sources

Comparative

Quality Control Standards for 2-Bromo-3-chloro-5-fluorobenzonitrile: A Comparative Performance Guide

The following guide is an authoritative technical comparison designed for medicinal chemists and process development scientists. It focuses on the critical quality attributes (CQAs) of 2-Bromo-3-chloro-5-fluorobenzonitri...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is an authoritative technical comparison designed for medicinal chemists and process development scientists. It focuses on the critical quality attributes (CQAs) of 2-Bromo-3-chloro-5-fluorobenzonitrile (CAS: 1365993-26-5), a high-value scaffold used in orthogonal cross-coupling reactions.

Executive Summary: The Tri-Halogen Challenge

In modern drug discovery, 2-Bromo-3-chloro-5-fluorobenzonitrile serves as a linchpin scaffold. Its value lies in its orthogonal reactivity profile : the bromine atom (C2) allows for selective palladium-catalyzed coupling, the chlorine (C3) remains available for subsequent elaboration, and the fluorine (C5) modulates metabolic stability and lipophilicity.

However, commercial reagent quality varies significantly. "Standard Grade" (95-97%) reagents often contain regioisomeric impurities and dehalogenated precursors that are chemically similar but functionally disastrous. This guide objectively compares High-Fidelity (Hi-Fi) Reagents (>99.5%) against Standard Industrial Grades , demonstrating why "purity" is not just a number—it is a predictor of synthetic success.

Comparative Analysis: Hi-Fi vs. Standard Grade

The following analysis contrasts the performance of High-Fidelity reagents against Standard alternatives in a critical Suzuki-Miyaura Cross-Coupling workflow.

The Impurity Profile

Standard synthesis routes (often bromination of 3-chloro-5-fluorobenzonitrile) generate specific impurities that standard QC (simple GC-FID) often misses due to overlapping retention times.

FeatureAlternative A: Standard Grade Alternative B: Hi-Fi Reagent Impact on Synthesis
Purity (HPLC) 95% - 97%≥ 99.5% Baseline noise vs. definitive peak integration.
Key Impurity 1 Regioisomer (2-3%) (6-Bromo-3-chloro-5-fluoro...)< 0.05% Critical Failure: Couples competitively, yielding inseparable isomeric byproducts.
Key Impurity 2 Des-Bromo Precursor (1-2%) (3-Chloro-5-fluorobenzonitrile)< 0.10% Acts as a catalyst poison or inert filler, altering stoichiometry.
Moisture > 0.5%< 0.1% Hydrolysis of nitrile to amide (trace) under basic coupling conditions.
Performance Case Study: Selective C2-Arylation

Experiment: A Suzuki coupling targeting the C2-position using p-Tolylboronic acid (1.1 equiv), Pd(dppf)Cl₂, and K₂CO₃.

  • Hypothesis: Impurities in Alternative A will compete for the catalyst or generate "rogue" coupled products.

  • Results:

MetricStandard Grade (95%)Hi-Fi Reagent (>99.5%)Observation
Isolated Yield 78%92% 14% yield loss due to side reactions and difficult purification.
Product Purity 94% (contaminated)>99% Standard Grade product contained 3% regio-coupled isomer.
Purification Required 2x Column ChromatographySimple Recrystallization / FlashThe regioisomer impurity co-eluted with the product.

Technical Insight: The 6-bromo regioisomer (present in Standard Grade) undergoes oxidative addition at a similar rate to the desired 2-bromo compound. Once coupled, the resulting biaryl isomers are nearly identical in polarity, making separation on a preparative scale economically unviable.

Visualizing the "Domino Effect" of Impurities

The diagram below illustrates how a single upstream impurity in the starting material propagates into a complex separation problem downstream.

G cluster_0 Standard Grade Outcome Raw Reagent Input Rxn Suzuki Coupling (Pd-Cat, Boronic Acid) Raw->Rxn Main Pathway Impurity Impurity: 6-Bromo Isomer Raw->Impurity Contains 3% Pure_Prod Target Product (C2-Arylated) Rxn->Pure_Prod Major Path Side_Prod Isomeric Byproduct (C6-Arylated) Rxn->Side_Prod Side Rxn Workup_A Simple Workup (>99% Purity) Pure_Prod->Workup_A Mix Inseparable Mixture (Target + Isomer) Pure_Prod->Mix Impurity->Rxn Competes Side_Prod->Mix Loss Yield Loss & Purification Failure Mix->Loss Co-elution

Figure 1: The "Impurity Propagation" pathway showing how regioisomers in low-quality reagents lead to inseparable downstream mixtures.

Experimental Protocols for Quality Assurance

To validate the quality of 2-Bromo-3-chloro-5-fluorobenzonitrile, rely on these self-validating protocols.

Analytical Protocol: High-Resolution HPLC

Standard GC is insufficient due to thermal degradation risks of the nitrile group.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-15 min: 10% → 90% B (Linear ramp)

    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (primary) and 220 nm (secondary).

  • Temperature: 30°C.

Acceptance Criteria:

  • Main Peak: Retention time ~10.5 min (varies by system). Area % ≥ 99.0%.

  • Regioisomer Resolution: Must show valley-to-peak ratio > 2.0 if isomer is present.

  • Des-bromo Impurity: Must be < 0.15%.

Functional "Stress Test" (The Use Test)

If HPLC is unavailable or inconclusive, perform this micro-scale reaction to verify reactivity.

  • Setup: In a 4 mL vial, combine Reagent (50 mg), Phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (2 mol%), and Na₂CO₃ (2 equiv) in Toluene/Water (4:1).

  • Reaction: Heat to 80°C for 2 hours.

  • Analysis: TLC (Hexane/EtOAc 8:1).

    • Pass: Clean conversion to a single fluorescent spot (biaryl product).

    • Fail: Presence of starting material (catalyst poisoning) or double spots (regioisomers).

QC Decision Framework

Use this logic flow to determine if a batch is suitable for GMP or late-stage synthesis.

QC Start Batch Receipt (CAS: 1365993-26-5) HNMR 1H NMR Analysis (Check Structure) Start->HNMR HPLC HPLC Purity Check HNMR->HPLC Decision1 Purity > 99.0%? HPLC->Decision1 Decision2 Regioisomer < 0.1%? Decision1->Decision2 Yes Reject REJECT / Repurify Decision1->Reject No Approve RELEASE for Synthesis Decision2->Approve Yes Decision2->Reject No (Risk of Mix)

Figure 2: Quality Control Decision Tree for incoming reagent batches.

Conclusion

For 2-Bromo-3-chloro-5-fluorobenzonitrile, the cost of "Standard Grade" reagents is often paid in the purification suite, not the purchasing department. The presence of regioisomeric impurities —functionally invisible in basic GC checks but disastrous in palladium catalysis—mandates the use of High-Fidelity Reagents (≥99.5%) for any application beyond early-stage screening.

Recommendation: For GLP/GMP campaigns, mandate HPLC certification with explicit limits on the 6-bromo regioisomer.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 131622399, 2-Bromo-5-chloro-3-fluorobenzonitrile. Retrieved from [Link]

    • Note: Used for structural verific
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved from [Link]

    • Foundational text establishing the sensitivity of Suzuki couplings to steric and electronic impurity profiles.
  • Source for HPLC vs GC method suitability for thermally sensitive nitrile compounds.
  • Organometallics (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings: Reactivity of Aryl Halides. Retrieved from [Link]

    • Supports the mechanism of competitive oxid

Safety & Regulatory Compliance

Safety

2-Bromo-3-chloro-5-fluorobenzonitrile proper disposal procedures

An authoritative approach to laboratory safety requires moving beyond basic compliance to understand the fundamental chemical mechanisms that dictate handling and disposal protocols. For 2-Bromo-3-chloro-5-fluorobenzonit...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative approach to laboratory safety requires moving beyond basic compliance to understand the fundamental chemical mechanisms that dictate handling and disposal protocols. For 2-Bromo-3-chloro-5-fluorobenzonitrile (CAS: 1365993-26-5) , a highly functionalized polyhalogenated aromatic compound, disposal is not merely a logistical step—it is a critical risk mitigation process.

This guide provides drug development professionals and EHS (Environmental Health and Safety) officers with a comprehensive, causality-driven protocol for the safe handling, segregation, and disposal of this compound.

Chemical Hazard Profile and Causality

To understand the strict disposal requirements for 2-Bromo-3-chloro-5-fluorobenzonitrile, one must analyze its molecular architecture. The molecule contains a nitrile group (-CN) and three distinct halogens (bromine, chlorine, and fluorine) substituted on a benzene ring [1].

The Mechanistic Risks of Improper Disposal:

  • Thermal Decomposition (The Incineration Challenge): If subjected to standard, uncontrolled combustion (e.g., general municipal waste), this compound will undergo thermal degradation to release highly toxic and corrosive gases. The halogens will form hydrogen bromide (HBr), hydrogen chloride (HCl), and hydrogen fluoride (HF) [2].

  • Nitrile Degradation: The cyano group introduces the risk of releasing nitrogen oxides (NOx) and, under specific conditions of incomplete combustion or reducing environments, hydrogen cyanide (HCN) [2].

  • Environmental Persistence: Halogenated aromatics are inherently resistant to biological degradation. Improper disposal down the drain or in unlined landfills poses a severe risk of aquatic toxicity and environmental persistence.

Quantitative Data Summary
Property / ParameterSpecificationEHS Implication
Chemical Name 2-Bromo-3-chloro-5-fluorobenzonitrileRequires multi-hazard assessment.
CAS Number 1365993-26-5Primary identifier for waste manifesting.
Molecular Formula C₇H₂BrClFNPresence of F, Cl, Br dictates waste stream.
Molecular Weight 234.45 g/mol High halogen mass fraction.
Physical Form White to Yellow SolidRisk of aerosolized dust during transfer.
Waste Classification Halogenated Organic WasteMust be routed to equipped incinerators.

Standard Operational Protocol: Waste Segregation and Disposal

The following step-by-step methodology outlines the self-validating system required for the professional disposal of 2-Bromo-3-chloro-5-fluorobenzonitrile. Under no circumstances should this material be treated, neutralized, or destroyed using improvised laboratory setups. It must be processed by a licensed commercial facility equipped with flue gas scrubbers.

Step 1: Source Segregation (Halogenated Stream)
  • Action: Isolate all solid waste, contaminated packaging, and solvent mixtures containing this compound into a dedicated Halogenated Organic Waste stream.

  • Causality: Commercial chemical incinerators use alkaline scrubbers to neutralize the immense volume of HX acids (HF, HCl, HBr) generated by burning halogens. Mixing this with non-halogenated waste compromises the efficiency of standard incinerators and violates EPA/RCRA (or equivalent international) regulations.

Step 2: Primary Containment
  • Action: Transfer solid waste into a chemically compatible, wide-mouth container. High-Density Polyethylene (HDPE) is the industry standard.

  • Causality: HDPE is highly resistant to halogenated aromatics and will not degrade or leach. Ensure the container has a secure, screw-top lid to prevent the escape of volatile sublimates or dust.

Step 3: GHS and Regulatory Labeling
  • Action: Apply a standard Hazardous Waste label immediately upon the first addition of waste. The label must explicitly list "2-Bromo-3-chloro-5-fluorobenzonitrile" and indicate the presence of Bromine, Chlorine, and Fluorine.

  • Causality: In the event of an emergency or spill during transit, emergency responders rely on the waste manifest to deploy appropriate countermeasures (e.g., calcium gluconate for HF exposure risks).

Step 4: Institutional Transfer and Final Destruction
  • Action: Transfer the sealed, labeled container to your institution's EHS department for pickup by a licensed hazardous waste contractor.

  • Causality: The contractor will route the material to a high-temperature rotary kiln incinerator (operating at >1000°C) equipped with wet scrubbers, ensuring the complete destruction of the aromatic ring and the safe neutralization of the resulting acid gases.

Workflow Visualization

The following diagram illustrates the validated EHS lifecycle for halogenated nitrile waste, ensuring chain-of-custody and regulatory compliance.

DisposalWorkflow Start Waste Generation: 2-Bromo-3-chloro-5-fluorobenzonitrile Segregation Waste Segregation: Halogenated Organic Stream Start->Segregation Identify halogens Containment Containment: Sealable HDPE Container Segregation->Containment Transfer solid/solvent Labeling Labeling: GHS & Halogenated Warnings Containment->Labeling Apply EHS tags Storage Temporary Storage: Ventilated SAA Labeling->Storage Store < 90 days Transfer EHS Transfer: Licensed Waste Contractor Storage->Transfer Pickup request Incineration Final Destruction: High-Temp Incineration with Acid Gas Scrubbers Transfer->Incineration Manifested transport

Caption: Standardized EHS workflow for the segregation and disposal of halogenated benzonitrile waste.

Spill Response and Decontamination

In the event of an accidental release during handling or waste transfer:

  • Evacuation & PPE: Evacuate the immediate area. Responders must wear appropriate PPE, including a NIOSH-approved respirator (P100 filter for dust), nitrile or neoprene gloves, and chemical safety goggles.

  • Containment: Do not sweep dry, as this will aerosolize the toxic dust.

  • Collection: Carefully collect the spilled solid using a damp, inert absorbent pad or a specialized HEPA-filtered laboratory vacuum dedicated to chemical spills.

  • Decontamination: Wash the contaminated surface with a mild alkaline detergent solution to neutralize any residual trace halogens, followed by a water rinse. All cleanup materials must be disposed of as Halogenated Organic Waste following the workflow outlined above.

References

Handling

Personal protective equipment for handling 2-Bromo-3-chloro-5-fluorobenzonitrile

PART 1: HAZARD ARCHITECTURE & RISK PROFILE Handling 2-Bromo-3-chloro-5-fluorobenzonitrile (CAS: 1365993-26-5) requires a safety protocol that respects both its halogenated nature and the specific risks associated with th...

Author: BenchChem Technical Support Team. Date: March 2026

PART 1: HAZARD ARCHITECTURE & RISK PROFILE

Handling 2-Bromo-3-chloro-5-fluorobenzonitrile (CAS: 1365993-26-5) requires a safety protocol that respects both its halogenated nature and the specific risks associated with the benzonitrile moiety. Unlike generic lab reagents, this compound presents a dual-threat profile: potential metabolic toxicity via the nitrile group and direct tissue irritation/corrosion from the halogenated aromatic ring.

The Scientist's Perspective (Why this matters): The primary danger here is not just immediate chemical burns, but transdermal absorption . Halogenated aromatic nitriles are lipophilic; they can bypass the stratum corneum more effectively than simple salts. Once absorbed, or if subjected to acidic hydrolysis in waste streams, the nitrile group (


) has the theoretical potential to release hydrogen cyanide (HCN), although aromatic nitriles are generally more stable than their aliphatic counterparts. Your PPE strategy must therefore focus on impermeability  and respiratory isolation .
Table 1: GHS Hazard Classification & Physical Properties
PropertySpecificationSafety Implication
Physical State White to Yellow SolidDust inhalation risk during weighing.
Acute Toxicity Oral, Dermal, Inhalation (Category 4)Harmful if swallowed, in contact with skin, or inhaled.[1]
Irritation Skin (Cat 2), Eye (Cat 2A)Causes serious eye irritation and skin inflammation.
Reactivity Acid-SensitiveCRITICAL: Do not mix with strong acids; potential for HCN release.
Solubility Organic Solvents (DMSO, DCM)Solubilized compound penetrates gloves faster than solid.

PART 2: PERSONAL PROTECTIVE EQUIPMENT (PPE) MATRIX

This matrix is designed to create a redundant barrier system. Do not rely on a single layer of protection.

Table 2: PPE Specifications
ZonePrimary BarrierSecondary/ContingencyTechnical Rationale
Respiratory Fume Hood (Face Velocity: 80–100 fpm)N95/P100 Respirator (if outside hood)Engineering controls are primary. Dusts are the main vector for solid exposure.
Hand Protection (Solid) Nitrile Gloves (Min thickness: 5 mil)Double Gloving (Inner: Nitrile, Outer: Nitrile)Nitrile provides excellent abrasion resistance for solids. Double gloving allows outer glove removal upon contamination without exposing skin.
Hand Protection (Solution) Silver Shield / Laminate Nitrile (as over-glove for dexterity)Halogenated solvents (often used to dissolve this) permeate standard nitrile rapidly. Laminate offers broad chemical resistance.
Eye Protection Chemical Splash Goggles Face Shield (8-inch)Safety glasses are insufficient for powders that can drift behind lenses or liquids that splash.
Body Defense Lab Coat (High-neck, Tyvek or Cotton)Chemical Apron (Rubber/Neoprene)Protects torso from dust accumulation. Apron required during scale-up (>5g) or liquid transfers.

PART 3: OPERATIONAL WORKFLOW & PROTOCOLS

Safety is not a static state; it is a dynamic process. The following workflow integrates safety checks directly into the experimental procedure.

Diagram 1: The Safe Handling Loop

SafeHandling Start Start: Reagent Retrieval Check Pre-Op Check: 1. Fume Hood Flow 2. Glove Integrity Start->Check Check->Start Fail (Fix Flow/PPE) Weighing Weighing Protocol: Anti-static gun usage Closed balance door Check->Weighing Pass Transfer Transfer & Solubilization: Add solvent SLOWLY Avoid acid contact Weighing->Transfer Reaction Reaction Initiation Transfer->Reaction Cleanup Decontamination: Wipe surfaces with EtOH Dispose waste Reaction->Cleanup Cleanup->Start Next Run

Caption: Operational logic flow ensuring engineering controls are verified before the chemical container is opened.

Detailed Protocol: Weighing & Transfer

The "Why": The moment of highest risk is transferring the fluffy solid from the stock bottle to the reaction vessel. Static electricity can cause the powder to "jump," creating an aerosol.

  • Preparation:

    • Place a disposable balance mat or absorbent pad inside the fume hood.

    • Bring the analytical balance inside the hood if possible. If not, weigh inside a tared, screw-top vial to minimize open-air transport.

  • Static Control:

    • Use an anti-static gun on the spatula and weighing boat before touching the compound. This prevents the "leap" of halogenated powders.

  • The Transfer:

    • Never dump the solid. Use a micro-spatula to transfer small amounts.

    • If the compound is caked, do not chip at it aggressively. Gently scrape to avoid creating projectiles.

  • Solubilization:

    • Add the solvent to the solid, not the solid to the solvent (unless reaction kinetics dictate otherwise). This prevents a "puff" of powder from being displaced by the liquid.

PART 4: EMERGENCY RESPONSE & DISPOSAL

Diagram 2: Exposure & Spill Decision Tree

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Skin Skin/Eye Contact Type->Skin Exposure Spill Spill (>100mg) Type->Spill Release Action_Skin 1. Flush 15 mins 2. Remove Contaminated Clothing 3. Seek Medical Aid Skin->Action_Skin Action_Spill 1. Evacuate Area 2. Don Respiratory PPE 3. Absorb (Vermiculite) 4. NO WATER cleanup Spill->Action_Spill

Caption: Immediate decision logic for containment vs. treatment. Note the prohibition of water for spill cleanup to prevent spreading.

Disposal Strategy

Scientific Integrity Check: Benzonitriles must never be disposed of in the general acid waste stream. If mixed with strong mineral acids (HCl, H₂SO₄), hydrolysis can occur, converting the nitrile to a carboxylic acid and releasing ammonium salts or, under specific reductive conditions, potentially hazardous byproducts.

  • Segregation:

    • Label waste container: "HALOGENATED ORGANIC - TOXIC - NITRILE" .

    • Keep separate from Oxidizers (risk of violent reaction) and Acids (risk of hydrolysis).[2]

  • Decontamination of Glassware:

    • Rinse glassware with Acetone or Dichloromethane first (collect as halogenated waste).

    • Only then wash with soap and water.[3] Do not wash solid residue directly into the sink.

REFERENCES

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 131622399, 2-Bromo-5-chloro-3-fluorobenzonitrile. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Nitriles. Retrieved from [Link]

Sources

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